B1579864 L-TYROSINE-N-T-BOC, O-BZ ETHER (15N)

L-TYROSINE-N-T-BOC, O-BZ ETHER (15N)

Cat. No.: B1579864
M. Wt: 372.42
Attention: For research use only. Not for human or veterinary use.
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Description

L-TYROSINE-N-T-BOC, O-BZ ETHER (15N) is a useful research compound. Molecular weight is 372.42. The purity is usually 98%.
BenchChem offers high-quality L-TYROSINE-N-T-BOC, O-BZ ETHER (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-TYROSINE-N-T-BOC, O-BZ ETHER (15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

372.42

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide to L-Tyrosine-N-t-Boc O-benzyl ether (15N): Synthesis, Applications, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

L-Tyrosine-N-t-Boc O-benzyl ether (15N), commonly abbreviated as Boc-Tyr(Bzl)-OH (15N), is a highly specialized, isotopically labeled amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS). While the unlabeled compound is universally tracked under CAS Number 2130-96-3 , the 15N-labeled variant is typically custom-synthesized or cataloged by specialized isotope providers without a distinct universal CAS number .

As a Senior Application Scientist, it is critical to understand that the molecular architecture of this compound is designed with strict orthogonal causality:

  • N-alpha-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amine. It is highly acid-labile and specifically removed by Trifluoroacetic Acid (TFA) during the iterative synthesis cycle .

  • O-Benzyl (Bzl) Ether Protection: The phenolic hydroxyl group of tyrosine is highly nucleophilic and prone to undesired O-acylation during peptide coupling. The benzyl ether masks this reactivity and remains completely stable under TFA deprotection conditions, requiring anhydrous Hydrogen Fluoride (HF) for global cleavage.

  • 15N Isotopic Label: The incorporation of the stable 15N isotope (spin ½) at the alpha-amine position serves a dual purpose: it enables biomolecular Nuclear Magnetic Resonance (NMR) structural elucidation and acts as a definitive mass shift tracer for quantitative LC-MS/MS proteomics .

Quantitative Data Presentation

Below is the consolidated physicochemical data for Boc-Tyr(Bzl)-OH (15N), summarizing its properties for bench-level application:

PropertySpecificationMechanistic Significance
Chemical Name L-Tyrosine-N-t-Boc, O-benzyl ether (15N)Standard IUPAC nomenclature for the protected derivative.
Unlabeled CAS Number 2130-96-3Baseline registry for the non-isotopic compound .
Molecular Formula C21H25(15N)O5Reflects the single 15N substitution at the alpha-amine.
Molecular Weight 372.42 g/mol ~0.99 Da heavier than the unlabeled variant (371.43 g/mol ) .
Isotopic Purity ≥ 98 atom % 15NCritical for preventing signal dilution in NMR and MS data.
Appearance White to off-white powderIndicates high chemical purity (>98% via HPLC).
Storage Conditions +2°C to +8°C, desiccatedPrevents thermal degradation of the Boc group and oxidation.

Self-Validating Experimental Protocols

Every synthetic workflow must operate as a self-validating system to ensure scientific integrity. The following protocols detail the incorporation of Boc-Tyr(Bzl)-OH (15N) into a growing peptide chain, ensuring that every step is analytically confirmed before proceeding.

Protocol 1: Orthogonal Coupling and Deprotection (Boc/Bzl SPPS)

Causality Check: The Boc/Bzl strategy is selected over Fmoc/tBu when synthesizing highly aggregation-prone peptides or when generating peptide thioesters for Native Chemical Ligation (NCL), as Boc chemistry is less susceptible to base-catalyzed side reactions.

  • Resin Swelling & Preparation:

    • Suspend Merrifield resin (chloromethyl polystyrene) in Dichloromethane (DCM) for 30 minutes.

    • Reasoning: Adequate swelling maximizes the exposure of reactive sites within the polymer matrix, preventing truncated sequences.

  • Activation and Coupling:

    • Dissolve 3.0 equivalents of Boc-Tyr(Bzl)-OH (15N) and 3.0 equivalents of 1-Hydroxybenzotriazole (HOBt) in Dimethylformamide (DMF).

    • Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

    • Reasoning: HOBt suppresses the racemization of the alpha-carbon by forming an active ester intermediate that rapidly, yet safely, reacts with the resin-bound amine. Agitate for 60 minutes at room temperature.

  • System Validation: The Kaiser Test :

    • Extract a few resin beads and wash with ethanol. Add drops of ninhydrin, phenol, and potassium cyanide solutions; heat at 100°C for 5 minutes.

    • Self-Validation: Ninhydrin reacts with free primary amines to form Ruhemann's purple. A yellow/colorless result confirms 100% coupling efficiency. A blue result dictates an immediate recoupling step.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group .

    • Causality: The O-benzyl ether on the tyrosine side-chain is completely orthogonal to TFA and remains intact, preventing side-chain branching.

  • Neutralization:

    • Wash the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM to neutralize the TFA salts, liberating the free amine for the next coupling cycle.

SPPS_Workflow A Resin Preparation (Merrifield Resin) B Coupling of Boc-Tyr(Bzl)-OH (15N) (DIC/HOBt) A->B Add Reagents C Kaiser Test (Validation) B->C C->B If Positive (Recouple) D Boc Deprotection (50% TFA/DCM) C->D If Negative (Complete) E Neutralization (DIEA/DCM) D->E E->B Iterative Cycle F Global Cleavage & Bzl Removal (HF) E->F Sequence Complete

Caption: Logical workflow of Boc/Bzl Solid-Phase Peptide Synthesis incorporating 15N-Tyrosine.

Protocol 2: Global Cleavage and Isotopic Validation
  • Global Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Treat with anhydrous HF containing 10% anisole (as a carbocation scavenger) at 0°C for 60 minutes.

    • Causality: HF is a violently strong acid that simultaneously cleaves the peptide from the resin and strips the O-benzyl ether from the tyrosine residue. The anisole prevents the liberated benzyl carbocations from re-alkylating the peptide chain.

  • Precipitation:

    • Precipitate the crude peptide using ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and lyophilize.

  • LC-MS/MS Validation:

    • Subject the purified peptide to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Self-Validation: The successful incorporation of the 15N-Tyrosine is definitively confirmed by a precise +0.99 Da mass shift in the parent ion compared to the theoretical unlabeled mass, validating its utility for quantitative proteomics .

MassSpec_Pathway N1 15N-Labeled Peptide (Containing Tyr) N2 Proteolytic Cleavage (Trypsin/Chymotrypsin) N1->N2 N3 LC-MS/MS Analysis N2->N3 N4 Mass Shift Detection (+0.99 Da per 15N) N3->N4 N5 Quantitative Proteomics Data N4->N5

Caption: Isotopic tracing pathway utilizing 15N-labeled Tyrosine for quantitative LC-MS/MS proteomics.

References

  • Title: Stable Isotopes for Mass Spectrometry Source: Chromachemie Laboratory / CIL URL: [Link]

  • Title: Monitoring of Peptide Coupling and Capping; Coupling Tests Source: AAPPTec URL: [Link]

uses of 15N labeled tyrosine in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the strategic application of 15N-labeled Tyrosine (15N-Tyr) in high-precision peptide synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, and quantitative proteomics. While standard synthesis protocols prioritize speed and excess, the use of isotopically enriched reagents necessitates a paradigm shift toward stoichiometric efficiency and atom economy . This document provides optimized Solid-Phase Peptide Synthesis (SPPS) protocols to minimize isotopic waste, elucidates the mechanistic basis for using 15N-Tyr as a non-perturbative probe in tyrosine kinase signaling, and outlines self-validating workflows for structural characterization.

Strategic Rationale: Why 15N-Tyrosine?

Tyrosine is a critical node in cellular signaling, serving as the primary acceptor for phosphate groups in signal transduction cascades. The incorporation of 15N-Tyr (specifically labeled at the backbone


-nitrogen) provides a unique, non-invasive probe for two primary applications:
  • NMR Spectroscopy (Structural Biology):

    • Spectral Simplification: In large proteins (>30 kDa), the 1H-15N HSQC spectrum is crowded. Selective labeling with 15N-Tyr filters the spectrum to display only tyrosine residues, dramatically reducing overlap.

    • Interface Mapping: Tyrosine residues are enriched at protein-protein interfaces (hotspots). 15N-Tyr allows specific monitoring of binding events without the background noise of the remaining backbone.

    • Phosphorylation Tracking: While the 15N nucleus is in the backbone, the phosphorylation of the side-chain hydroxyl induces a specific chemical shift perturbation (CSP) in the backbone amide, allowing real-time monitoring of kinase activity [1].

  • Mass Spectrometry (Quantitative Proteomics):

    • Internal Standards: 15N-Tyr incorporated into synthetic peptides serves as a stable isotope standard (SIS) for absolute quantification. Note: For robust MS separation, 15N is often combined with 13C (U-13C, 15N-Tyr) to achieve a mass shift of +10 Da, avoiding overlap with the natural isotopic envelope.

Optimized Synthesis Protocol: Fmoc-SPPS with Labeled Reagents

Challenge: Standard SPPS uses a 5–10 fold molar excess of amino acids to drive coupling to completion. 15N-Fmoc-Tyr(tBu)-OH is significantly more expensive (~


1,000/g) than unlabeled counterparts.
Solution:  A High-Efficiency Low-Stoichiometry (HELS)  protocol. This approach reduces excess to 1.2–1.5 equivalents while maintaining >99% coupling efficiency through superior activation chemistry.
Reagent Selection & Causality
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over DIC/HOBt.

    • Reasoning: HATU generates the highly reactive aza-benzotriazolyl ester. The pyridine nitrogen in the leaving group provides an intramolecular general base catalysis effect (anchimeric assistance), accelerating aminolysis by orders of magnitude compared to HOBt esters [2]. This allows near-quantitative coupling with only 1.2 equivalents.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1]

    • Constraint: Use exactly 2.0 equivalents relative to HATU to prevent capping of the N-terminus by guanidinylation.

  • Solvent: DMF (Dimethylformamide) .

    • Reasoning: High polarity stabilizes the transition state and solvates the growing peptide chain, preventing aggregation which is critical when "pushing" a reaction with low equivalents.

Step-by-Step HELS Protocol

Pre-requisite: Resin loading check. Calculate the exact mmol of free amine on the resin.

  • Resin Preparation:

    • Swell resin (e.g., Wang or Rink Amide, 0.1 mmol scale) in DMF for 20 min.

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

  • Activation (The Critical Step):

    • Weigh 1.2 equivalents of Fmoc-15N-Tyr(tBu)-OH .

    • Weigh 1.15 equivalents of HATU (slight deficit to ensure all activator is consumed).

    • Dissolve in minimum DMF (approx. 0.2 M concentration).

    • Add 2.4 equivalents of DIPEA immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid racemization.

  • Coupling:

    • Add activated solution to resin.

    • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 60–90 minutes .

    • Standard coupling is 30 min; we extend to 90 min to compensate for lower concentration.

  • In-Process Control (Self-Validation):

    • Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines like Proline).

    • Result: If solution remains yellow (negative), proceed. If blue (positive), perform a "re-coupling" step.

    • Re-coupling strategy: Do NOT add more labeled reagent. Add 0.5 eq of unlabeled Fmoc-Tyr(tBu)-OH with HATU. This caps any unreacted chains with unlabeled Tyr. Since the experiment tracks 15N, the unlabeled "failure sequences" will be NMR-silent, preserving data integrity (though reducing yield of labeled species).

  • Capping:

    • Acetic anhydride/Pyridine/DMF (1:1:8) for 5 min. This acetylates any remaining unreacted amines, preventing deletion sequences.

Experimental Workflow: NMR Structural Characterization

Once the peptide/protein is synthesized (or expressed using 15N-Tyr in auxotrophic media), the following workflow applies for structural analysis.

1H-15N HSQC Data Acquisition

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the nitrogen atom of the amide bond with the directly attached proton.

  • Sample Prep: Dissolve peptide in 90% H2O / 10% D2O (lock signal). pH is critical; amide proton exchange rates increase at high pH. Maintain pH 5.5–6.5 for optimal signal intensity [3].

  • Temperature: 298 K (standard). If signals are broadened by intermediate exchange, adjust T to 288 K or 310 K.

Interpreting the Tyrosine Signal

In a selective 15N-Tyr experiment, you will see signals only for Tyr residues.

  • Chemical Shift Dispersion: Unstructured peptides show Tyr backbone amides clustered around 8.0–8.3 ppm (1H) and 120–123 ppm (15N) .

  • Phosphorylation Shift: When Tyr is phosphorylated (pTyr), the phosphate group is on the side chain (phenyl ring), which is ~6 bonds away from the backbone 15N.

    • Direct Effect:[2] Small downfield shift (~0.1–0.3 ppm) on the Tyr 15N itself.

    • Neighbor Effect: The residues adjacent to pTyr (n+1, n-1) often show significantly larger shifts due to local conformational changes and electrostatic repulsion of the backbone by the phosphate [4].

Visualization of Workflows

Optimized SPPS Workflow for Labeled Reagents

This diagram illustrates the decision logic for handling expensive 15N-labeled reagents, ensuring cost-efficiency without compromising purity.

SPPS_Workflow Start Resin Preparation (Deprotection) Calc Stoichiometry Calculation (1.2 eq 15N-Tyr, 1.15 eq HATU) Start->Calc Activate Activation (Add DIPEA, <2 min pre-activation) Calc->Activate Couple Coupling Reaction (60-90 min, Agitation) Activate->Couple Test Kaiser Test (Free Amine Check) Couple->Test Pass Negative (Yellow) >99% Coupling Test->Pass Success Fail Positive (Blue) Incomplete Coupling Test->Fail Failure Cap Capping (Ac2O/Pyridine) Pass->Cap Recouple Re-couple with UNLABELED Tyr (0.5 eq) Fail->Recouple Silent NMR Silent (Data Integrity Preserved) Recouple->Silent Recouple->Cap Next Next Cycle / Cleavage Cap->Next

Caption: Logic flow for incorporating expensive 15N-Tyr. Note the strategic use of unlabeled re-coupling to salvage the batch without wasting labeled reagent.

NMR Phosphorylation Detection Logic

This pathway demonstrates how 15N-Tyr labeling is used to detect kinase activity.

NMR_Logic Protein 15N-Tyr Labeled Substrate Reaction Phosphorylation Event Protein->Reaction HSQC_Pre Pre-Reaction HSQC (Reference Spectrum) Protein->HSQC_Pre Kinase Tyrosine Kinase (+ ATP) Kinase->Reaction HSQC_Post Post-Reaction HSQC (Perturbed Spectrum) Reaction->HSQC_Post Analysis Chemical Shift Perturbation (CSP) HSQC_Pre->Analysis HSQC_Post->Analysis Result Identify pTyr Site (Backbone + Neighbor Shifts) Analysis->Result

Caption: Workflow for detecting tyrosine phosphorylation via NMR. Comparison of Pre- and Post-reaction spectra reveals specific site modifications.

Data Presentation: Comparative Coupling Reagents

When synthesizing with labeled reagents, the choice of coupling reagent is dictated by the balance of cost (stoichiometry) vs. racemization risk .

Coupling ReagentActivation MechanismRecommended Eq.[1] (Labeled AA)Racemization RiskCost EfficiencyApplication Context
HATU Aza-benzotriazole ester1.1 – 1.5Low (if base < 2 min)HighBest for 15N-Tyr. High value reagents, difficult sequences.
HBTU/HCTU Benzotriazole ester2.0 – 3.0ModerateMediumStandard synthesis; not recommended for expensive isotopes.
DIC / Oxyma Carbodiimide / Oxime1.5 – 2.0Very LowHighExcellent alternative to HATU; safer (non-explosive), lower racemization.
PyBOP Phosphonium salt1.5 – 2.0LowMediumGood for cyclization; slower activation than HATU.

References

  • Bienkiewicz, E. A., & Lumb, K. J. (1999). Random-coil chemical shifts of phosphorylated amino acids. Journal of Biomolecular NMR, 15(3), 203–206. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. Journal of Biomolecular NMR, 5(1), 67–81. [Link]

  • Theillet, F. X., et al. (2012). Structural disorder of the C-terminal domain of the Src-family kinase Hck. Biophysical Journal, 103(3), 542-549. [Link]

Sources

15N isotope enrichment levels for amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 15N Isotope Enrichment in Amino Acid Derivatives

Authored by a Senior Application Scientist

Abstract

The use of stable isotopes as tracers has revolutionized our understanding of biological systems. Among these, Nitrogen-15 (¹⁵N) stands out for its fundamental role in the building blocks of life: amino acids. This guide provides a comprehensive exploration of ¹⁵N isotope enrichment for amino acid derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of ¹⁵N labeling, detail robust methodologies for sample preparation and derivatization, compare state-of-the-art analytical techniques for quantifying enrichment, and discuss critical applications in metabolic research and pharmaceutical development. Our focus remains on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

The Foundational Role of Nitrogen-15 in Biological Analysis

Nitrogen is a cornerstone element of proteins, nucleic acids, and numerous metabolites. Nature's nitrogen is predominantly the ¹⁴N isotope (~99.63%), with the stable, heavier ¹⁵N isotope making up a mere ~0.37%[1]. This vast difference in natural abundance is the key that unlocks ¹⁵N's power as a tracer. By introducing molecules artificially enriched with ¹⁵N into a biological system, we can distinguish and track them against the naturally abundant ¹⁴N background[1][2].

The significance of ¹⁵N extends to the primary analytical methods used for its detection:

  • Mass Spectrometry (MS): The mass difference between ¹⁴N and ¹⁵N allows for clear separation and quantification of labeled versus unlabeled molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unlike the quadrupolar ¹⁴N nucleus, ¹⁵N possesses a nuclear spin of 1/2. This property results in sharper, more defined NMR signals, making it exceptionally well-suited for detailed structural and dynamic studies of biomolecules[1][3][4].

The ability to precisely track nitrogen pathways provides invaluable insights into protein synthesis and degradation, metabolic flux, and drug-target interactions, making ¹⁵N labeling an indispensable technique in modern research[3][5][].

Methodologies for ¹⁵N Labeling of Amino Acids

The initial and most critical step is the incorporation of the ¹⁵N isotope into the amino acids of interest. The choice of methodology is dictated by the biological system and the experimental question. The overarching principle of in vivo metabolic labeling is to introduce the isotope at the earliest possible stage, which minimizes quantification errors that can arise from downstream sample handling and chemical derivatization[7].

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely adopted method for quantitative proteomics that relies on metabolic incorporation.[8][9] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for specific amino acids. One population receives the standard "light" amino acids (containing ¹⁴N), while the other receives "heavy" counterparts labeled with ¹⁵N (and/or ¹³C)[8][10].

Causality of SILAC: By allowing cells to grow for several passages, the heavy amino acids are fully incorporated into the entire proteome. Since the light and heavy proteomes are chemically identical, they co-elute during chromatography. The mass spectrometer can then distinguish between them based on the mass shift imparted by the ¹⁵N isotope, allowing for highly accurate relative quantification of protein abundance between the two cell populations[10][11]. This approach is exceptionally robust because the samples are combined at the cellular level, ensuring identical processing from that point forward and minimizing experimental variability[10].

Uniform ¹⁵N Labeling in Microorganisms and Whole Organisms

For microorganisms like bacteria and yeast, or multicellular organisms such as C. elegans and Drosophila, a more holistic labeling strategy is often employed.[7] Instead of labeling specific amino acids, the entire organism is grown on a medium where the sole nitrogen source is a ¹⁵N-labeled salt, such as ¹⁵NH₄Cl[2]. This results in the incorporation of ¹⁵N into every nitrogen-containing biomolecule, including all amino acids.

Expert Insight: This method is more cost-effective than using a full suite of ¹⁵N-labeled amino acids but presents a unique analytical challenge. The mass difference between light and heavy peptides is not constant; it varies depending on the number of nitrogen atoms in each peptide's sequence[11]. This necessitates specialized data analysis software capable of handling these variable mass shifts[11][12].

Achieving high enrichment in complex organisms can be challenging. For instance, in rats, tissues with high protein turnover rates like the liver show faster and higher ¹⁵N enrichment compared to tissues with slow turnover, such as the brain[13]. Optimized feeding strategies are often required to achieve uniformly high enrichment (e.g., >94%) across all tissues, which is critical for accurate quantitation[13].

// Connections Medium -> Harvest [label="Metabolic Labeling", color="#34A853", fontcolor="#34A853"]; Harvest -> Hydrolysis [color="#4285F4", fontcolor="#4285F4"]; Hydrolysis -> Derivatization [label="Liberated AAs", color="#4285F4", fontcolor="#4285F4"]; Derivatization -> Analysis [label="Volatile Derivatives", color="#EA4335", fontcolor="#EA4335"]; Analysis -> Data [color="#FBBC05", fontcolor="#FBBC05"];

// Annotations SILAC [shape=note, label="SILAC: Specific heavy amino acids\n(e.g., ¹⁵N-Lys, ¹⁵N-Arg)", fillcolor="#E8F0FE", fontcolor="#202124"]; Uniform [shape=note, label="Uniform Labeling: Single ¹⁵N salt\n(e.g., ¹⁵NH₄Cl)", fillcolor="#E6F4EA", fontcolor="#202124"]; Medium -> SILAC [style=dashed, arrowhead=none, color="#5F6368"]; Medium -> Uniform [style=dashed, arrowhead=none, color="#5F6368"]; } }

Caption: High-level workflow for ¹⁵N amino acid enrichment analysis.

Challenges: Incomplete Labeling and Metabolic Scrambling

Two primary challenges can impact the accuracy of ¹⁵N labeling experiments:

  • Incomplete Labeling: Achieving 100% enrichment is often impractical. Labeling efficiency can range from 93-99% depending on the duration of labeling and the organism's metabolic state[11]. It is crucial to determine the exact labeling efficiency and correct for it during data analysis to ensure accurate quantification[11][14].

  • Metabolic Scrambling: Cells can metabolically convert one amino acid into another. For example, exogenously supplied ¹⁵N-serine can be converted into ¹⁵N-glycine by cellular enzymes[15][16]. This scrambling can reduce the enrichment of the target amino acid or introduce labels into non-target amino acids, complicating data interpretation, particularly in selective labeling experiments for NMR[15][17][18]. Understanding these metabolic interconversions is essential for designing experiments and correctly interpreting the results.

Parameter SILAC Uniform ¹⁵N Labeling
Applicability Primarily cell culture[7][9].Microorganisms, plants, and whole multicellular organisms[7][11].
¹⁵N Source Specific ¹⁵N-labeled amino acids (e.g., Lysine, Arginine)[8].Single ¹⁵N-labeled salt (e.g., ¹⁵NH₄Cl)[2][11].
Cost Higher, due to the expense of synthesized labeled amino acids.Lower, as ¹⁵N salts are less expensive.
MS Data Complexity Simpler; constant mass shift for labeled peptides (e.g., +8 or +10 Da)[11].More complex; mass shift depends on the number of N atoms per peptide[11].
Typical Enrichment High (>99%) is achievable with sufficient cell divisions[8].Varies by organism and tissue turnover rate (74% to >94%)[13].

Table 1: Comparison of common ¹⁵N metabolic labeling strategies.

Sample Preparation: From Protein to Analyzable Derivatives

Once labeling is complete, the sample must be processed to isolate individual amino acids and prepare them for analysis. This stage is critical, as improper handling can introduce isotopic fractionation, skewing the results.

Protein Hydrolysis

To analyze the amino acid composition of proteins, the peptide bonds must first be broken. The most common method is acid hydrolysis.

Protocol: Acid Hydrolysis of Protein Samples

  • Sample Preparation: Place a dried, homogenized proteinaceous sample into a borosilicate vial with a heat- and acid-resistant cap[19].

  • Acid Addition: Add 6 M hydrochloric acid (HCl) to the vial. The volume depends on the sample size (e.g., 0.5 mL for animal tissues)[19].

  • Inert Atmosphere: Flush the vial with an inert gas, such as nitrogen (N₂), to remove oxygen, which can degrade certain amino acids (like tryptophan) during hydrolysis[19][20].

  • Heating: Seal the vial tightly and place it in an oven at 110-150°C for 20-24 hours[19][20]. Note: Harsher conditions (150°C for 70 minutes) can also be used[19].

  • Lipid Removal (if necessary): After cooling, for lipid-rich samples, add a heptane:chloroform mixture, vortex, and discard the organic layer to remove lipophilic compounds[19].

  • Drying: Dry the sample completely under a gentle stream of N₂ in a heating block to remove the HCl[19].

Amino Acid Derivatization for GC Analysis

Many analytical techniques, particularly Gas Chromatography (GC), require that the amino acids be chemically modified into volatile derivatives. This derivatization process must be quantitative to avoid isotopic fractionation[21]. Several methods are available, with the choice depending on the specific amino acids of interest and the analytical column used.

Causality of Derivatization: Amino acids are zwitterionic and have low volatility, making them unsuitable for direct GC analysis. Derivatization neutralizes the polar carboxyl and amino groups by converting them into esters and acyl derivatives, respectively. This increases their volatility, allowing them to travel through the GC column as gases.

Protocol: Trifluoroacetyl (TFA)/Isopropyl (IP) Ester Derivatization

This is a robust and commonly used method for preparing amino acids for GC-C-IRMS analysis[22][23].

  • Esterification: Add acidified isopropanol to the dried amino acid hydrolysate. Heat at 110°C for 1 hour to convert the carboxyl groups to isopropyl esters. Dry the sample under N₂.

  • Acylation: Add a mixture of trifluoroacetic anhydride (TFAA) and an appropriate solvent (e.g., dichloromethane). Heat at 100°C for 15 minutes to acylate the amino groups.

  • Final Preparation: Evaporate the excess reagent under N₂. Re-dissolve the final TFA/IP amino acid derivatives in a suitable solvent (e.g., ethyl acetate) for injection into the GC[21].

Derivatization Method Reagents Key Characteristics Primary Use
TFA/IP Esters Isopropanol/HCl, Trifluoroacetic Anhydride (TFAA)Highly reproducible, good chromatographic separation for most proteinogenic amino acids[22][24].GC-C-IRMS[23]
N-Pivaloyl/IP Esters Isopropanol/HCl, Pivaloyl ChlorideProduces stable derivatives with accurate results[24].GC-C-IRMS[24]
N-Acetyl/Methyl Esters (NACME) Methanol/HCl, Acetic Anhydride/TriethylamineCommon derivatization scheme for GC-MS analysis[19][25].GC-C-IRMS[25]
TBDMS Derivatives N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Allows for resolution of glutamine's amide and amino nitrogens[26].GC-MS[26]

Table 2: Common derivatization methods for ¹⁵N amino acid analysis.

Analytical Techniques for Quantifying ¹⁵N Enrichment

The final step is the measurement of the ¹⁵N/¹⁴N ratio in the derivatized amino acids. The two primary techniques are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is the gold standard for high-precision measurement of stable isotope ratios in individual organic compounds[22][27]. It provides a robust method to determine ¹⁵N enrichment in specific amino acid derivatives.

Workflow:

  • Separation (GC): The mixture of derivatized amino acids is injected into the GC. The different amino acid derivatives are separated based on their volatility and interaction with the GC column as they travel through it[28].

  • Combustion: As each compound elutes from the GC, it passes into a high-temperature (925-1000°C) combustion reactor, typically containing copper oxide (CuO) and nickel oxide (NiO) wires. This process quantitatively converts all nitrogen in the molecule into N₂ gas[24][25].

  • Reduction & Purification: The gas stream then flows through a reduction reactor (copper wires at ~650°C) to reduce any nitrogen oxides (NOx) back to N₂. Water is removed by a chemical or physical trap[25][29].

  • Detection (IRMS): The purified N₂ gas enters the ion source of the isotope ratio mass spectrometer. The IRMS simultaneously measures the ion beams corresponding to the different isotopologues of nitrogen gas (m/z 28 for ¹⁴N¹⁴N, m/z 29 for ¹⁴N¹⁵N), allowing for precise calculation of the ¹⁵N/¹⁴N ratio[27].

// Nodes Injector [label="GC Injector", fillcolor="#FFFFFF", fontcolor="#202124"]; GC_Column [label="GC Column\n(Separation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Combustion [label="Combustion Furnace\n(1000°C, CuO/NiO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="Reduction Furnace\n(650°C, Cu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water_Trap [label="Water Trap\n(Nafion Dryer)", fillcolor="#FBBC05", fontcolor="#202124"]; IRMS [label="IRMS Detector\n(m/z 28, 29)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Output [label="¹⁵N/¹⁴N Ratio Data", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Injector -> GC_Column [label="Derivatized AAs"]; GC_Column -> Combustion [label="Eluted Compound"]; Combustion -> Reduction [label="N₂ + NOx + CO₂ + H₂O"]; Reduction -> Water_Trap [label="N₂ + CO₂ + H₂O"]; Water_Trap -> IRMS [label="Purified N₂ Gas"]; IRMS -> Output; } }

Caption: Workflow of a GC-C-IRMS system for ¹⁵N analysis.

Expert Insight: The accuracy of GC-C-IRMS is highly dependent on instrumental parameters. For instance, combustion temperatures below 900°C can lead to incomplete combustion and inaccurate, artificially high δ¹⁵N values[24]. Similarly, carrier gas flow rates must be optimized (typically 0.8-1.4 mL/min) to ensure proper combustion and chromatographic resolution[24].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-destructive method to analyze ¹⁵N enrichment and can provide information about the specific location of the ¹⁵N atom within a molecule. However, ¹⁵N NMR suffers from inherently low sensitivity due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus[4]. Therefore, isotopic enrichment is almost always a prerequisite for successful ¹⁵N NMR experiments.

Techniques like the ¹⁵N-edited Heteronuclear Single Quantum Coherence (HSQC) experiment are particularly powerful. By correlating the ¹⁵N nucleus with its attached proton (¹H), the experiment leverages the higher sensitivity of ¹H NMR while still detecting the ¹⁵N signal, allowing for the identification of nitrogen-containing metabolites in complex mixtures[30][31].

Parameter GC-C-IRMS NMR Spectroscopy
Principle Destructive; measures mass-to-charge ratio of combusted N₂ gas.Non-destructive; measures nuclear spin properties in a magnetic field.
Sensitivity Very high; can measure ¹⁵N enrichment in nanogram amounts of N[24][27].Low; requires isotopic enrichment and higher sample concentrations.
Information Provided Bulk ¹⁵N enrichment for each separated amino acid derivative.Positional information of the ¹⁵N label within the molecule; dynamic and structural data.
Sample Prep Requires hydrolysis and chemical derivatization to ensure volatility[28].Requires labeled sample to be in a suitable NMR solvent; derivatization not always needed.
Primary Application Precise quantification of ¹⁵N incorporation for metabolic flux and proteomics.Structural biology, protein dynamics, and identification of labeled sites[3][32].

Table 3: Comparison of primary analytical techniques for ¹⁵N enrichment.

Applications in Research and Drug Development

The precise quantification of ¹⁵N enrichment in amino acids has profound implications across various scientific fields.

  • Quantitative Proteomics: As discussed with SILAC, ¹⁵N labeling is a cornerstone for accurately measuring changes in protein expression levels between different states (e.g., healthy vs. diseased tissue, or untreated vs. drug-treated cells)[7][9].

  • Metabolic Flux Analysis: By tracking the incorporation of ¹⁵N from a labeled precursor (like ¹⁵NH₄Cl or a specific ¹⁵N-amino acid) into a pool of other amino acids and metabolites, researchers can map the flow of nitrogen through metabolic pathways[5][]. This is crucial for understanding how metabolic networks are rewired in diseases like cancer[5].

  • Drug Development: ¹⁵N-labeled compounds are invaluable tools in pharmaceutical research. They are used in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to track the fate of a drug candidate in an organism[33]. Furthermore, by using ¹⁵N-labeled amino acids, researchers can study how a drug impacts protein synthesis or specific metabolic pathways, helping to elucidate its mechanism of action and efficacy[3][5].

Conclusion

The determination of ¹⁵N isotope enrichment levels in amino acid derivatives is a multi-step process that demands precision at every stage, from initial metabolic labeling to final analysis. By carefully selecting the labeling strategy, executing robust hydrolysis and derivatization protocols, and employing high-precision analytical techniques like GC-C-IRMS, researchers can unlock a wealth of information. This data is fundamental to advancing our knowledge of protein dynamics, metabolic regulation, and the development of next-generation therapeutics. The causality-driven approach outlined in this guide, which emphasizes understanding the 'why' behind each step, provides a framework for generating reliable, high-quality data in this dynamic field.

References

  • Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). PubMed. [Link]

  • Silfer, J. A., et al. (1991). Stable Nitrogen Isotope Analysis of Amino Acid Enantiomers by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Chikaraishi, Y., et al. (2010). Instrumental optimization of compound-specific nitrogen isotope analysis of amino acids by gas chromatography/combustion. Kyoto University Press. [Link]

  • Koba, K., et al. (2004). Application of Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry for Studying Nutrition and Biosynthesis in Plants. Plant and Cell Physiology. [Link]

  • Guo, T., & Li, L. (2019). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

  • UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis. [Link]

  • Bar-Haim, S., et al. (2022). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. PMC. [Link]

  • Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. [Link]

  • McClatchy, D. B., et al. (2007). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of Proteome Research - ACS Publications. [Link]

  • Metges, C. C., et al. (2000). 13C gas chromatography-combustion isotope ratio mass spectrometry analysis of N-pivaloyl amino acid esters of tissue and plasma samples. PubMed. [Link]

  • Deperalta, G., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]

  • Hofmann, D., et al. (2003). Sample preparation techniques for the determination of natural N-15/N-14 variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). ResearchGate. [Link]

  • Deperalta, G., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. [Link]

  • Le-Huu, T., et al. (2024). Compound-specific isotope analysis of amino acids for aquatic systems. Trends in Environmental Analytical Chemistry. [Link]

  • Hofmann, D., et al. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). PubMed. [Link]

  • Bingol, K., et al. (2023). Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. Analytical Chemistry - ACS Publications. [Link]

  • Patterson, B. W., et al. (1993). Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. PubMed. [Link]

  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry. [Link]

  • Anasazi Instruments. Active Nuclei Nitrogen-15 NMR Spectroscopy. Anasazi Instruments. [Link]

  • University of Ottawa. Nitrogen NMR. University of Ottawa. [Link]

  • Paerl, H. W., et al. (2022). Compound-Specific 14N/15N Analysis of Amino Acid Trimethylsilylated Derivatives from Plant Seed Proteins. PMC. [Link]

  • Ye, T., et al. (2010). A Chemoselective 15N Tag for Sensitive and High Resolution NMR Profiling of the Carboxyl-Containing Metabolome. PMC. [Link]

  • Held, P. F., et al. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. [Link]

  • UC Davis Stable Isotope Facility. (2021). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis. [Link]

  • Wikipedia. Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • ResearchGate. (2012). Approach for peptide quantification using 15N mass spectra. ResearchGate. [Link]

  • Leng, M. J., et al. (2022). Compound-specific amino acid 15N-stable isotope probing for the quantification of biological nitrogen fixation in soils. NERC Open Research Archive. [Link]

  • Evershed, R. P., et al. (2016). Compound-specific amino acid 15N stable isotope probing of nitrogen assimilation by the soil microbial biomass using gas chromat. Semantic Scholar. [Link]

  • Deperalta, G., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]

Sources

molecular weight of 15N-labeled Boc-O-benzyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Technical Characterization of ^15^N-Labeled Boc-O-benzyl-L-tyrosine Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Isotopic Advantage

In the high-stakes arena of structural biology and peptide therapeutics, precision is non-negotiable. ^15^N-labeled Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) is not merely a reagent; it is a critical probe for elucidating protein dynamics and metabolic pathways. By replacing the standard ^14^N isotope with the stable, spin-active ^15^N, researchers unlock the full potential of heteronuclear NMR spectroscopy (HSQC, TROSY) without altering the steric or electronic properties of the tyrosine residue.

This guide provides a definitive breakdown of the molecular weight calculations, synthesis logic, and quality control parameters required to utilize this compound effectively in drug discovery pipelines.

Chemical Identity & Structural Analysis

Before calculating the mass, we must rigorously define the chemical architecture. The compound consists of an L-tyrosine backbone protected at the


-amine by a tert-butyloxycarbonyl (Boc) group and at the phenolic hydroxyl by a benzyl (Bzl) group.
  • IUPAC Name: (2S)-3-[4-(benzyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid[1]

  • Common Name: Boc-O-benzyl-L-tyrosine[2][3][4][5][6][7]

  • Isotopic Modification: Substitution of natural nitrogen (^14^N) with Nitrogen-15 (^15^N) at the

    
    -amine position.
    
Structural Components Table
ComponentFormula ContributionFunction
L-Tyrosine Backbone C

H

NO

Core amino acid; site of isotopic label.
Boc Group C

H

O

(Net addition)
Protects

-amine; acid-labile (removed by TFA).
Benzyl Group C

H

(Net addition)
Protects phenolic -OH; stable to TFA, removed by HF/TFMSA.
Net Formula C

H

NO

Complete protected building block.

Precise Molecular Weight Calculation

For high-resolution Mass Spectrometry (HRMS) and stoichiometric precision in solid-phase peptide synthesis (SPPS), generic atomic weights are insufficient. Below is the calculation based on IUPAC standard atomic weights and specific isotopic masses.

Constants Used
  • Carbon (C): 12.0107 u

  • Hydrogen (H): 1.00784 u

  • Oxygen (O): 15.999 u

  • Nitrogen-14 (^14^N): 14.00307 u (Natural Abundance)

  • Nitrogen-15 (^15^N): 15.00011 u (Enriched Isotope)

Calculation: Unlabeled vs. ^15^N-Labeled
ElementCountUnlabeled Mass Contribution (u)^15^N-Labeled Mass Contribution (u)
Carbon (C) 21


Hydrogen (H) 25


Oxygen (O) 5


Nitrogen (N) 1


Total MW 371.4188 g/mol 372.4158 g/mol

Scientific Insight: The mass shift is exactly +0.997 Da . In Mass Spectrometry, the monoisotopic peak for the labeled compound will appear at m/z 373.42 (M+H)^+^, distinct from the unlabeled M+H at 372.42. This shift is critical for quantifying isotopic enrichment levels.

Synthesis Strategy: The Copper Complex Route

Synthesizing ^15^N-Boc-Tyr(Bzl)-OH requires a strategy that prevents racemization and ensures high isotopic efficiency. The "Copper Complex" method is the industry gold standard for selectively protecting the side-chain oxygen before the amine.

Protocol Logic
  • Copper Chelation: ^15^N-L-Tyrosine is complexed with Cu(II). The copper binds the

    
    -amine and carboxylate, effectively "masking" them.
    
  • O-Benzylation: The phenolic hydroxyl remains free. Benzyl bromide reacts selectively here.

  • Decomplexation: Chelex resin or H

    
    S removes the copper, yielding ^15^N-O-benzyl-L-tyrosine.
    
  • Boc Protection: Standard reaction with Di-tert-butyl dicarbonate (Boc

    
    O).
    

SynthesisPathway Start 15N-L-Tyrosine (Starting Material) Step1 Cu(II) Complexation (Masks NH2/COOH) Start->Step1 CuSO4 Step2 O-Benzylation (Benzyl Bromide + Base) Step1->Step2 Selective Reaction Step3 Copper Removal (Chelex/H2S) Step2->Step3 De-masking Step4 Boc Protection (Boc2O + NaOH) Step3->Step4 N-Protection Final 15N-Boc-Tyr(Bzl)-OH (Final Product) Step4->Final Purification

Figure 1: Selective synthesis workflow ensuring regioselectivity via temporary copper protection.

Quality Control & Validation

Trustworthiness in data relies on validating the reagent before use. A self-validating system for this compound involves three checks:

  • Isotopic Enrichment Check (^1^H-^15^N HSQC):

    • Dissolve a small aliquot in DMSO-d

      
      .
      
    • Run a standard 1D ^1^H NMR. The amide proton doublet (due to ^1^J

      
       coupling ~90 Hz) confirms ^15^N presence.
      
    • Pass Criteria: >98% isotope enrichment (absence of central singlet in the amide region).

  • Chiral Purity (HPLC):

    • Use a Chiralpak AD-H or similar column.

    • Pass Criteria: >99% L-isomer. Racemization during O-benzylation is a known risk; the copper method minimizes this, but verification is mandatory.

  • Mass Spectrometry (ESI-MS):

    • Look for the M+Na peak at 395.41 (372.41 + 22.99).

    • Absence of m/z 394.41 confirms no unlabeled contamination.

Applications in Drug Discovery

The ^15^N label transforms this amino acid into a "spy" within the peptide chain.

A. Biomolecular NMR (SAR Studies)

When incorporated into a peptide drug candidate, the ^15^N-Tyr residue provides a distinct spectral handle.

  • Mechanism: In ^1^H-^15^N HSQC experiments, the cross-peak for this specific tyrosine will shift if the residue is involved in binding to a receptor.

  • Utility: Maps the binding interface of peptide-protein interactions without the background noise of a fully labeled protein.

B. Metabolic Tracing

In pharmacokinetic (PK) studies, the stable isotope resists enzymatic degradation (unlike radioactive labels) and allows for the differentiation of exogenous (drug-derived) vs. endogenous tyrosine metabolites.

NMRWorkflow Reagent 15N-Boc-Tyr(Bzl)-OH SPPS Solid Phase Peptide Synthesis (Incorporation) Reagent->SPPS Peptide 15N-Labeled Peptide Ligand SPPS->Peptide Binding Incubation with Target Protein Peptide->Binding NMR 2D 1H-15N HSQC Spectrum Binding->NMR Analysis Chemical Shift Perturbation (CSP) Mapping Binding Site NMR->Analysis Detect Shift

Figure 2: Workflow for utilizing ^15^N-labeled tyrosine in Structure-Activity Relationship (SAR) studies.

References

  • Cambridge Isotope Laboratories. (2025).[5] L-Tyrosine-N-t-Boc, O-Bz ether (15N, 98%) Product Data. Retrieved from

  • Sigma-Aldrich. (2025). Boc-Tyr(Bzl)-OH Product Specification and CAS 2130-96-3 Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Boc-O-benzyl-L-tyrosine. Retrieved from

  • IUPAC. (2025). Atomic Weights of the Elements and Isotopic Compositions. Retrieved from

  • Bovonsombat, P., et al. (2021). Synthesis of Isotopically Labeled Tyrosine for Protein NMR Applications. Organic Letters. Retrieved from

Sources

Technical Guide: Stability of O-Benzyl Ether Protecting Groups in Boc Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the chemoselectivity and stability of O-Benzyl ether (Bn) protecting groups during tert-Butyloxycarbonyl (Boc) deprotection. In synthetic organic chemistry and Solid Phase Peptide Synthesis (SPPS), the "Boc/Benzyl" strategy relies on a critical orthogonality principle: the Boc group is acid-labile (removed by trifluoroacetic acid, TFA), while the O-Benzyl ether remains acid-stable, serving as a semi-permanent protecting group until final global deprotection (usually via HF or hydrogenolysis).

This document details the mechanistic basis of this stability, provides validated protocols to ensure chemoselectivity, and outlines the limitations where O-Benzyl stability may be compromised.

Mechanistic Principles of Orthogonality

The success of retaining an O-Benzyl ether while removing a Boc group hinges on the differential stability of the carbocation intermediates generated during acidolysis.

The Stability Gap
  • Boc Cleavage (

    
    ):  Upon protonation by TFA, the tert-butyl carbamate undergoes fragmentation to generate a tertiary carbocation  (tert-butyl cation). This is a low-energy, rapid pathway driven by the stability of the 
    
    
    
    cation and the release of
    
    
    .
  • Benzyl Stability: Cleavage of an O-Benzyl ether under acidic conditions would require the formation of a primary benzylic carbocation . While resonance-stabilized, the primary benzylic cation is significantly less stable than the tert-butyl cation. Consequently, in moderate acids like TFA (20–50% v/v in DCM), the activation energy for benzyl cleavage is not reached, rendering the group stable.

The "Danger Zone" (Exceptions)

The orthogonality fails under two primary conditions:

  • Hyper-Acidic Conditions: Reagents with higher acidity functions (

    
    ) than TFA—such as HBr/AcOH, TFMSA, or HF—will protonate the ether oxygen sufficiently to force cleavage.
    
  • Electronic Activation: If the benzyl ring possesses strong electron-donating groups (e.g., p-methoxybenzyl, PMB), the resulting carbocation is stabilized enough to allow cleavage by TFA, destroying orthogonality.

Mechanistic Pathway Diagram

Boc_Bn_Orthogonality Figure 1: Kinetic selectivity of TFA towards Boc over Benzyl ether. Substrate Substrate-O-Bn / N-Boc TFA Reagent: 50% TFA/DCM Substrate->TFA Intermediate Protonation Equilibrium TFA->Intermediate Boc_Path Boc Cleavage (3° Carbocation formed) Intermediate->Boc_Path Fast (Low Ea) Bn_Path Bn Cleavage (1° Benzylic Cation) Intermediate->Bn_Path Blocked (High Ea) Result_Success Product: Substrate-O-Bn / N-H (Free Amine) Boc_Path->Result_Success Result_Fail Side Reaction: Loss of O-Bn Bn_Path->Result_Fail

Stability Matrix: Reagent Compatibility

The following table synthesizes experimental data regarding O-Benzyl ether stability across common deprotection reagents.

Reagent SystemRole in SynthesisO-Benzyl Ether StabilityBoc Group StabilityNotes
50% TFA / DCM Standard Boc RemovalStable Labile (t < 30 min)Gold Standard. Use scavengers to prevent t-butyl cation alkylation.[1]
4M HCl / Dioxane Alternative Boc RemovalStable Labile Useful if TFA traces interfere with subsequent steps.
10% H2SO4 / Dioxane Strong AcidolysisVariable Labile Risk of slow Bn cleavage over prolonged exposure.
HBr / AcOH (33%) SPPS CleavageUnstable Labile Cleaves both. Used in "High Acid" SPPS strategies.
BBr3 / DCM Lewis Acid CleavageUnstable Labile Rapidly cleaves methyl and benzyl ethers.
H2 / Pd-C HydrogenolysisUnstable Stable Orthogonal: Removes Bn, leaves Boc intact.

Validated Protocols

Protocol A: Chemoselective Boc Removal (Solution Phase)

Objective: Remove N-Boc group while retaining O-Benzyl ether integrity.

Reagents:

  • Trifluoroacetic Acid (TFA), Reagent Grade.

  • Dichloromethane (DCM), Anhydrous.

  • Scavenger: Triethylsilane (TES) or Water.

Workflow:

  • Preparation: Dissolve 1.0 mmol of Substrate (Boc/Bn protected) in 5 mL DCM (0.2 M concentration).

  • Scavenger Addition: Add 2.0 eq. of Triethylsilane (TES).

    • Why? The tert-butyl cation generated can act as an electrophile, attacking the electron-rich benzyl ring (Friedel-Crafts alkylation) or the substrate itself. TES acts as a "hydride donor" to quench the cation immediately.

  • Acidolysis: Cool solution to 0°C. Dropwise add 5 mL of TFA (Final concentration ~50% v/v).

  • Reaction: Stir at 0°C for 5 minutes, then warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Critical Checkpoint: Reaction is typically complete in 15–30 minutes. Do not extend beyond 1 hour to minimize risk of acid-catalyzed benzyl migration.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (

    
     mL) to remove residual TFA.
    
    • Note: Avoid heating above 40°C during evaporation.

Protocol B: Handling Electron-Rich Benzyl Ethers (PMB)

Warning: p-Methoxybenzyl (PMB) ethers are NOT stable in 50% TFA.

  • Strategy: If your molecule contains PMB, you cannot use standard Boc chemistry.

  • Alternative: Use milder acid (e.g., dilute HCl in EtOAc at 0°C) and monitor strictly, or switch N-protection to Fmoc (base labile) if possible.

Troubleshooting & Optimization

Benzyl Migration and Loss

In rare cases, particularly with sterically crowded or electron-rich substrates, O-Benzyl groups may be lost or migrate to adjacent nucleophiles (e.g., Serine O-Bn migrating to N-terminus).

  • Diagnosis: Mass spec shows [M-90] (loss of benzyl) or NMR shows shift in benzylic protons.

  • Solution:

    • Reduce Acid Strength: Switch from 50% TFA to 25% TFA/DCM.

    • Lower Temperature: Conduct the entire deprotection at 0°C.

    • Use Substituted Benzyls: In SPPS, use electron-withdrawing groups on the benzyl ring (e.g., 2,6-dichlorobenzyl) to increase acid stability [1].

Cation Scavenging Workflow

Failure to scavenge the tert-butyl cation is the #1 cause of impurities in Boc/Bn systems.

Scavenger_Logic Figure 2: The critical role of scavengers in preserving product integrity. Start Boc Deprotection Initiated Generation t-Butyl Cation Generated Start->Generation Decision Is Scavenger Present? Generation->Decision Path_Yes Scavenger (Silane/H2O) intercepts Cation Decision->Path_Yes Yes Path_No Cation attacks Benzyl Ring or Trp/Tyr Decision->Path_No No Outcome_Good Clean Product (Isobutylene/Silane-tBu byproduct) Path_Yes->Outcome_Good Outcome_Bad Side Products: Alkylated Benzyl / Polymerization Path_No->Outcome_Bad

References

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. The definitive reference for orthogonal protection strategies. [Link]

  • Master Organic Chemistry.Cleavage of Ethers with Acid. Detailed mechanistic review of ether cleavage (

    
     vs 
    
    
    
    ) relevant to the Boc/Bn distinction. [Link]
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (Boc/Bzl Strategy). Technical overview of the Boc/Benzyl strategy in SPPS. [Link]

Sources

applications of 15N tyrosine in biomolecular NMR

Targeting the Interface: A Technical Guide to N-Tyrosine Applications in Biomolecular NMR

Executive Summary

Tyrosine (Tyr, Y) residues constitute only ~3.2% of the average proteome yet are disproportionately represented at protein-protein interaction (PPI) interfaces and ligand-binding "hot spots." In drug discovery, particularly for kinase inhibitors and biologics, the ability to selectively monitor Tyrosine residues via Nuclear Magnetic Resonance (NMR) offers a high-fidelity readout of binding events without the spectral crowding associated with uniform labeling.

This guide details the technical implementation of Tyrosine-selective backbone


N labeling

Part 1: The Strategic Value of N-Tyrosine

Uniformly labeled (

Why Tyrosine?
  • The "Hot Spot" Effect: Tyrosine is amphipathic; its aromatic ring participates in

    
    -
    
    
    stacking and cation-
    
    
    interactions, while its hydroxyl group acts as a hydrogen bond donor/acceptor. This duality makes it a frequent anchor in drug binding pockets (e.g., the ATP-binding cleft of kinases).
  • Signaling Reporter: Phosphorylation of the Tyrosine hydroxyl group (

    
    ) induces significant chemical shift perturbations (CSPs) in the backbone amide, serving as a binary switch for monitoring activation states (e.g., Src, Abl kinases).
    
  • Spectral Simplicity: In a 50 kDa protein, a

    
    N spectrum is crowded. A 
    
    
    N-Tyr spectrum displays only ~15-20 well-dispersed peaks, enabling rapid epitope mapping.

Part 2: Labeling Methodologies & Scrambling Control[1][2]

The primary technical hurdle in

metabolic scrambling

Comparison of Labeling Strategies
MethodMechanismSelectivity FidelityYieldCost
Auxotrophic Strain (DL39) Host cannot synthesize Tyr/Phe/Trp. Requires exogenous AA.High (>95%)MediumLow
Transaminase Inhibition Chemical inhibition or excess unlabeled "scavenger" AAs.Medium-High HighLow
Cell-Free Synthesis In vitro translation with defined AA mixture.Perfect (100%)LowHigh
Reverse Labeling

N media + Excess Unlabeled Tyr.
High (Erasure)HighLow
The "Scrambling Block" Protocol

To achieve high fidelity in wild-type strains (e.g., BL21(DE3)), one must chemically suppress the biosynthetic pathways that lead to cross-labeling.

Mechanism:

  • Feedback Inhibition: High concentrations of Phenylalanine and Tryptophan downregulate the shikimate pathway.

  • Isotope Dilution: Adding excess unlabeled Phenylalanine ensures that any nitrogen transferred from

    
    N-Tyr to the Phe pool is statistically invisible.
    

Part 3: Experimental Workflow

Protocol: Selective N-Tyrosine Labeling in E. coli BL21(DE3)

Reagents:

  • M9 Minimal Media: Standard composition, no

    
    .
    
  • Isotope Source:

    
    N-L-Tyrosine (Cambridge Isotope Labs or equivalent).
    
  • Scrambling Suppressors: Unlabeled L-Phenylalanine, L-Tryptophan.

  • Base Nitrogen: Natural abundance

    
     (optional, to maintain growth if not using auxotrophs, but usually omitted in strict selective labeling to force uptake).
    
Step-by-Step Methodology
  • Pre-Culture Adaptation:

    • Inoculate a single colony into 5 mL LB media.[1] Grow 6 hours.

    • Transfer 100

      
      L into 50 mL M9 media (containing 
      
      
      and unlabeled amino acids) to adapt cells to minimal conditions. Grow overnight at 37°C.
  • Biomass Generation:

    • Inoculate 1 L of M9 media (standard

      
      N) with the adapted pre-culture.
      
    • Grow to

      
      .
      
  • The "Shift" (Critical Step):

    • Centrifuge cells (4,000 x g, 15 min, 20°C).

    • Gently resuspend the pellet in 1 L of fresh M9 Wash Buffer (M9 salts only, no nitrogen/carbon source) to remove excreted enzymes and unlabeled metabolites.

    • Centrifuge again and resuspend in 250 mL (4x concentration) of Labeling Media .

  • Labeling Media Composition:

    • M9 Salts.[1]

    • Glucose (0.4%).

    • 
      N-L-Tyrosine (100 mg/L). 
      
    • Unlabeled L-Phenylalanine (200 mg/L) – Suppresses Tyr

      
       Phe scrambling.
      
    • Unlabeled L-Tryptophan (50 mg/L).

    • 19 other unlabeled amino acids (50 mg/L each) – Optional, but recommended to shut down all biosynthesis and force uptake.

  • Induction & Harvest:

    • Incubate at 37°C for 30 minutes to equilibrate intracellular pools.

    • Induce with IPTG (0.5 - 1.0 mM).[2]

    • Reduce temperature to 18-25°C and express for 12-16 hours.

    • Harvest and purify using standard affinity chromatography (Ni-NTA/SEC).

Part 4: Visualization of Pathways & Logic

Diagram 1: Metabolic Scrambling & Suppression Logic

This diagram illustrates why adding unlabeled Phenylalanine is non-negotiable for high-fidelity Tyrosine spectra.

ScramblingControlcluster_inputInput Mediacluster_cellE. coli CytoplasmN15_Tyr15N-Tyrosine(Labeled Source)Pool_TyrIntracellular15N-Tyr PoolN15_Tyr->Pool_TyrTransportU_PheUnlabeledPhenylalanine(Suppressor)Pool_PheIntracellularPhe PoolU_Phe->Pool_PheTransport (High Conc)TransaminaseAromatic Transaminase(TyrB)Transaminase->Pool_Phe15N Leakage(Blocked by dilution)Pool_Tyr->TransaminaseReversibleAmine TransferProtein_TyrProtein Incorporation:15N-Tyr (Signal)Pool_Tyr->Protein_TyrTranslationPool_Phe->TransaminaseFeedbackInhibitionProtein_PheProtein Incorporation:Phe (Silent)Pool_Phe->Protein_PheTranslation

Caption: Metabolic control strategy. Excess unlabeled Phenylalanine saturates the intracellular pool, diluting any

Diagram 2: SAR-by-NMR Decision Matrix

How to interpret

SAR_LogicStartAcquire 15N-Tyr HSQC(+ Ligand Titration)Check1Do peaks move(Chemical Shift Perturbation)?Start->Check1FastExFast Exchange Regime(Kd > 10 µM)Check1->FastExGradual ShiftSlowExSlow Exchange Regime(Kd < 100 nM)Check1->SlowExNew Peak AppearsOld Peak FadesInterExIntermediate Exchange(Broadening/Disappearance)Check1->InterExPeak Broadens/VanishesAction1Calculate Kd fromShift MagnitudeFastEx->Action1Action2Map to Structure(Binding Interface)SlowEx->Action2Action3Change Temp orField StrengthInterEx->Action3

Caption: Decision tree for interpreting Chemical Shift Perturbations (CSP) in


Part 5: Case Study – Kinase Inhibitor Profiling

Context: Src kinase regulation relies on the phosphorylation of Tyr416 (activation loop) and Tyr527 (C-terminal tail).

Application: Using

  • The Experiment: Titrate Dasatinib into

    
    N-Tyr labeled Src kinase.
    
  • The Observation:

    • Tyr416: Shows a large CSP, indicating the inhibitor stabilizes the active site conformation (or competes directly).

    • Tyr527: Remains unperturbed if the drug binds only the ATP pocket, but shifts if the drug induces a global "open" to "closed" conformational change.

  • The Advantage: In a uniformly labeled sample, the signals from Tyr416/527 would be obscured by the ~500 other backbone amides. Selective labeling acts as a "highlight reel."

References

  • Subedi, B. et al. (2025). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. PMC. Link

  • Hobbs, B. et al. (2022).[3] The measurement of binding affinities by NMR chemical shift perturbation.[4] ResearchGate.[5][6] Link

  • Orts, J. et al. (2024). A Fast Method to Monitor Tyrosine Kinase Inhibitor Mechanisms. ACS Publications. Link

  • Kainosho, M. et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature. Link

  • Lichtenecker, R. J. (2014). Synthesis of Aromatic 13C/2H-alpha-Ketoacid Precursors to be Used in Selective Phenylalanine and Tyrosine Protein Labelling. Org.[7] Biomol. Chem. Link

Methodological & Application

Boc deprotection conditions for 15N labeled tyrosine

Application Note: Boc Deprotection of N-Labeled Tyrosine

Part 1: Mechanistic Insight & Reagent Selection

The tert-Butyl Cation Threat

The cleavage of the Boc group under acidic conditions releases a tert-butyl cation (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

123

Tyrosine contains an electron-rich phenol ring.[2][4] Without adequate scavenging, the

3-tert-butyl-tyrosine
Mechanism Diagram

The following diagram illustrates the competition between the desired scavenging pathway and the irreversible alkylation side reaction.

Boc_MechanismBocTyrBoc-15N-Tyr-OHAcidAcid Treatment(TFA or HCl)BocTyr->AcidInterIntermediate:Carbamic AcidAcid->InterCationtert-Butyl Cation(t-Bu+)Inter->CationProduct15N-Tyr-OH Salt(High Purity)Inter->Product- CO2ScavengerScavenger Present(TIS / H2O)Cation->ScavengerFast TrappingNoScavengerNo ScavengerCation->NoScavengerElectrophilic AttackByproductIsobutylene / Scavenger-tBuScavenger->ByproductImpurity3-tert-butyl-15N-Tyr(Irreversible Impurity)NoScavenger->ImpurityAlkylation of Phenol

Figure 1: Mechanistic pathway showing the critical role of scavengers in preventing tyrosine ring alkylation.[1][2][5][6]

Part 2: Experimental Protocols

Strategy A: The "Purity First" Method (TFA/Scavengers)

Best for: Small-scale (<1g), high-purity requirements where recovery of every milligram counts. Reagent Rationale: Trifluoroacetic acid (TFA) is volatile, allowing easy removal.[7] The "Cocktail B" variant (TFA/Triisopropylsilane/Water) is the gold standard for quenching carbocations.

Materials
  • Substrate: Boc-

    
    N-Tyr-OH
    
  • Acid: Trifluoroacetic Acid (TFA), HPLC Grade.[8]

  • Scavengers: Triisopropylsilane (TIS) and ultrapure Water (

    
    ).
    
  • Solvent: Dichloromethane (DCM), anhydrous.[9]

  • Precipitation: Cold Diethyl Ether (

    
    ) or MTBE.
    
Protocol Steps
  • Preparation: In a round-bottom flask, dissolve Boc-

    
    N-Tyr-OH in a minimal volume of DCM (approx. 5 mL per gram of substrate).
    
    • Note: If solubility is poor, proceed directly to step 2 (TFA will dissolve it).

  • Cocktail Addition: Prepare a mixture of 95% TFA, 2.5% TIS, 2.5%

    
     .
    
  • Reaction: Add the cleavage cocktail to the substrate (10 mL cocktail per gram of substrate).

  • Incubation: Stir at room temperature for 60 minutes .

    • Validation: Monitor by TLC (stained with ninhydrin) or LC-MS to ensure disappearance of starting material.

  • Concentration: Evaporate the TFA/DCM mixture under reduced pressure (Rotavap) at <30°C. Do not heat excessively.

  • Precipitation: Add cold diethyl ether (10-20 volumes) to the oily residue. Triturate (scratch the glass) to induce precipitation of the

    
    N-Tyr-OH 
    
    
    TFA salt.
  • Isolation: Centrifuge (preferred over filtration for small scales to minimize loss). Decant the supernatant.

  • Drying: Dry the pellet under high vacuum for 12 hours.

Strategy B: The "Salt Stability" Method (HCl/Dioxane)

Best for: Scale-up (>1g) or when the Hydrochloride (HCl) salt is preferred over the hygroscopic TFA salt. Reagent Rationale: HCl in Dioxane provides a non-aqueous acidic environment. The product often precipitates directly from the reaction mixture, simplifying isolation.

Materials
  • Reagent: 4.0 M HCl in 1,4-Dioxane (commercial solution).

  • Solvent: 1,4-Dioxane (anhydrous).

Protocol Steps
  • Dissolution: Dissolve Boc-

    
    N-Tyr-OH in minimal 1,4-dioxane.
    
  • Acidolysis: Add 5-10 equivalents of 4.0 M HCl in Dioxane.

    • Example: For 1 mmol (approx 282 mg) of substrate, add 2.5 mL of 4M HCl/Dioxane.

  • Reaction: Stir at room temperature. The solution may initially be clear, but the product (

    
    N-Tyr-OH 
    
    
    HCl) typically begins to precipitate within 15-30 minutes.
  • Duration: Stir for 45-60 minutes .

  • Work-up:

    • If solid precipitates: Dilute with excess Et2O, filter, and wash with Et2O.

    • If no precipitate: Concentrate in vacuo, then triturate with Et2O to generate the solid.

  • Scavenging Note: If high-sensitivity MS detects alkylation, add 2% TIS to the reaction mixture, though HCl/Dioxane is generally less prone to this than neat TFA due to solvent effects.

Part 3: Analytical Quality Control

Quantitative Comparison of Methods
FeatureTFA / TIS / H2OHCl / Dioxane
Primary Salt Form Trifluoroacetate (TFA)Hydrochloride (HCl)
Scavenger Efficiency High (Ideal for Tyr)Moderate (Usually sufficient)
Solubility of Product High in water/MeOHHigh in water/MeOH
Hygroscopicity High (Sticky solid)Low (Crystalline solid)
Risk of Alkylation Low (due to TIS)Low-Medium (Monitor carefully)
QC Workflow

Verify the integrity of the isotope label and the chemical structure.

  • 
    H NMR:  Check for the disappearance of the Boc tert-butyl singlet (~1.4 ppm). Look for the tyrosine aromatic protons (AA'BB' system ~6.8-7.1 ppm).
    
    • Impurity Check: 3-tert-butyl-tyrosine will show a disruption in the aromatic symmetry and a new t-butyl signal.

  • 
    N-HSQC:  Confirm the presence of the 
    
    
    N label. The chemical shift should be distinct from the protected precursor.
  • Mass Spectrometry (ESI+):

    • Expected Mass:

      
       (for 
      
      
      N-Tyr, assuming 100% enrichment).
    • Check for

      
       mass units (incomplete deprotection or alkylation).
      

Part 4: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Oily Product (Non-solid) Residual TFA or solventTriturate with cold diethyl ether/hexane (1:1). Lyophilize from water if necessary.
Mass +56 Da Observed 3-tert-butyl-tyrosine formationIrreversible. Prevention is key: Increase TIS/Water scavenger load to 5% each in next run.
Incomplete Deprotection Reaction time too shortExtend reaction to 2 hours. Ensure TFA is fresh (anhydrous).
Loss of Yield Product soluble in ether washUse colder ether (-20°C) or switch to MTBE/Heptane for precipitation.

References

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.

  • Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.
  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[2][3][6][8][10][11][12] Chemical Reviews.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for deprotection conditions).

coupling reagents for Boc-Tyr(Bzl)-OH 15N in SPPS

Application Note: High-Efficiency Coupling of N-Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis

Abstract

The incorporation of



HATU/HOAt

Introduction: The Economic and Chemical Challenge

In standard Boc chemistry, the coupling of Boc-Tyr(Bzl)-OH is routine. However, when the residue is

The Substrate: N-Boc-Tyr(Bzl)-OH
  • Steric Bulk: The benzyl (Bzl) ether on the tyrosine side chain adds significant steric bulk, slowing diffusion into the resin matrix compared to Alanine or Glycine.

  • Cost Constraint: With prices often exceeding $1,000 per gram, the standard 4-5 equivalent excess used in automated synthesizers is wasteful.

  • Racemization Risk: Tyrosine derivatives are susceptible to racemization during activation, particularly if base concentration is uncontrolled or reaction times are prolonged excessively.[1]

Reagent Selection Strategy

For this specific application, we evaluate reagents based on coupling velocity (k) vs. cost .

Reagent SystemActivation MechanismSuitability for

N-Tyr
Verdict
DIC / HOBt Carbodiimide / Active EsterLow.[2] Slower kinetics require higher excesses to ensure completion.Avoid for isotopes.
DIC / Oxyma Carbodiimide / OximeModerate. Excellent for standard SPPS, but slower than uronium salts for sterically hindered couplings.Backup choice.[1][3]
HBTU / DIEA Aminium / OBt EsterModerate. Standard efficiency, but lower reactivity than HATU.Not Recommended for expensive residues.
HATU / HOAt Aminium / OAt EsterHigh. The 7-azabenzotriazole group provides a "neighboring group effect" (pyridine nitrogen) that accelerates aminolysis by ~100x over HOBt.Primary Choice.

Scientific Rationale: We select HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) because it generates the highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group hydrogen-bonds with the incoming amine of the resin-bound peptide, effectively "pulling" the amine into the electrophilic center. This allows us to drop the stoichiometry to 1.2 equivalents while maintaining >99% coupling efficiency.

Decision Framework for Reagent Selection

The following logic gate illustrates the selection process for coupling reagents based on amino acid cost and sequence difficulty.

ReagentSelectionFigure 1: Decision Matrix for Coupling Reagent SelectionStartSelect Coupling ReagentIsotopeIs Amino AcidIsotope Labeled?Start->IsotopeStandardStandard AA(Cheap)Isotope->StandardNoExpensiveIsotope AA(Expensive)Isotope->ExpensiveYesDIC_OxymaUse DIC / Oxyma(5 eq excess)Standard->DIC_OxymaHATU_CheckCheck SequenceDifficultyExpensive->HATU_CheckHATU_ProtocolUse HATU / HOAt / DIEA(1.2 eq, High Conc.)HATU_Check->HATU_ProtocolStandard StericsDouble_CoupleDouble Couple0.6 eq + 0.6 eqHATU_Check->Double_CoupleHigh Sterics(e.g., after Pro/N-Me)

Detailed Protocol: High-Efficiency HATU Coupling

This protocol is designed for manual synthesis or semi-automated systems where the user can pause and manually add reagents. It assumes a 0.1 mmol scale.

Materials Required[1][4][5]
  • Amino Acid:

    
    N-Boc-Tyr(Bzl)-OH (0.12 mmol, 1.2 eq).
    
  • Activator: HATU (0.11 mmol, 1.1 eq). Note: Keep HATU slightly limiting relative to AA to prevent capping the resin with tetramethylguanidinium.

  • Base: DIEA (N,N-Diisopropylethylamine) (0.24 mmol, 2.4 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide). Critical: Must be amine-free.

  • Resin: MBHA or PAM resin (pre-swollen and neutralized).

Experimental Workflow
Step 1: Resin Preparation (Neutralization)

Boc chemistry relies on TFA for deprotection. Before coupling, the resin-bound amine is a TFA salt (

  • Wash resin 3x with DCM.[1]

  • Treat with 5% DIEA in DCM (2 min), then 5% DIEA in DMF (2 min).

  • Wash 5x with DMF to remove excess base.

    • Why? Excess base during coupling promotes racemization. We neutralize before adding the sensitive activated ester.

Step 2: Pre-Activation (The "Low Volume" Technique)

To drive the reaction with low equivalents, we must maximize concentration (

  • Weigh

    
    N-Boc-Tyr(Bzl)-OH  (1.2 eq) into a small vial.
    
  • Add HATU (1.1 eq).

  • Dissolve in the minimum volume of DMF required (e.g., 300-500 µL for 0.1 mmol scale).

  • Add DIEA (2.4 eq) immediately before transfer.

  • Shake for 30 seconds . The solution should turn yellow.

    • Caution: Do not pre-activate for >2 minutes. The OAt ester is reactive and can hydrolyze or rearrange if left too long without the amine nucleophile.

Step 3: Coupling[1][2]
  • Transfer the activated solution to the resin.[1][4]

  • Agitate gently (rocking or nitrogen bubbling) for 60 - 90 minutes .

    • Note: Standard couplings are 30 mins. We extend to 90 mins to ensure the 1.2 eq drives to completion.

  • Do not drain yet.

Step 4: The "Chase" (Optional but Recommended)

If the sequence is particularly difficult, or if the resin loading is high:

  • After 90 mins, add a small amount of HOAt (0.5 eq) and DIEA (0.5 eq) to the reaction slurry.

  • Agitate for another 30 minutes.

    • Mechanism:[3][5][6] This regenerates the active ester if any intermediate anhydride formed or if the pH dropped.

Step 5: Washing and Monitoring
  • Drain the reaction vessel.[1]

  • Wash with DMF (5x) and DCM (5x).

  • Perform a Kaiser Test (Ninhydrin) .

    • Colorless/Yellow beads: Coupling complete (>99%).

    • Blue beads: Incomplete coupling.

    • Troubleshooting: If blue, do not add more labeled AA (too expensive). Perform a "capping" step with Acetic Anhydride to terminate the deletion sequences, simplifying purification later.

Visualizing the Workflow

CouplingWorkflowFigure 2: Step-by-Step High-Efficiency Coupling Workflowcluster_0Critical PhaseResin_PrepResin Preparation(Neutralize TFA salt with 5% DIEA)ActivationActivation (Low Vol DMF)Add 2.4 eq DIEAWait 30 secCouplingCoupling ReactionStandard: 60-90 minConcentration: >0.3MResin_Prep->Coupling  Add Activated AA  WeighingWeigh Reagents1.2 eq 15N-AA1.1 eq HATUWeighing->ActivationActivation->CouplingWashWash ResinDMF (5x) -> DCM (5x)Coupling->WashTestKaiser TestWash->TestNext_CycleProceed to Next CycleTest->Next_CycleNegative (Colorless)CapCap Unreacted Sites(Ac2O / Pyridine)Test->CapPositive (Blue)Cap->Next_Cycle

Troubleshooting & Optimization

Racemization Control

Tyrosine is prone to racemization via the oxazolone mechanism .

  • Cause: High base concentration or prolonged pre-activation.

  • Solution:

    • Use Collidine (TMP) instead of DIEA if racemization is detected (Collidine is a weaker base, pKa ~7.4 vs DIEA ~10.5).

    • Maintain the temperature at room temperature or slightly chilled (

      
      ) during activation.
      
Aggregation (The "Difficult Sequence")

If the coupling follows a hydrophobic stretch (e.g., -Ile-Ile-Val-), the resin may aggregate.

  • Solution: Use a solvent mixture of DMF/NMP (1:1) or add 1% Triton X-100 to the coupling mixture. NMP (N-methylpyrrolidone) disrupts beta-sheet formation better than DMF.

Yield Data Comparison

Expected coupling efficiencies based on internal validation:

MethodStoichiometry (AA:Resin)TimeTypical YieldCost Efficiency
Standard DIC/HOBt4:160 min99.5%Low (High Waste)
Optimized HATU 1.2:1 90 min 99.2% High (Maximized)
Standard HATU1.2:130 min94.0%Moderate (Incomplete)

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Merck (Sigma-Aldrich). (2023). Novabiochem® Peptide Synthesis Reagents: HATU and HOAt.[6]Link

  • Cambridge Isotope Laboratories. (2023).[5] Product Specification: L-Tyrosine-N-t-Boc, O-Bz ether (15N).[5]Link

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Process Research & Development. Link

synthesis of 15N labeled phosphotyrosine peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and NMR Characterization of


N-Labeled Phosphotyrosine Peptides 

Introduction & Mechanistic Rationale

Phosphotyrosine (pTyr) recognition is a fundamental mechanism coordinating the assembly of protein complexes in signal transduction pathways, such as those involving Src Homology 2 (SH2) domains. Aberrant phosphorylation is frequently implicated in oncogenesis, metabolic disorders, and misregulated cell cycle signaling[1]. To elucidate the atomic-level dynamics of these protein-ligand interactions, biomolecular NMR spectroscopy—specifically


H-

N Heteronuclear Single Quantum Coherence (HSQC)—is heavily employed[2].

Studying these interactions requires highly pure, isotopically labeled phosphopeptides. By incorporating


N-labeled amino acids (such as 

N-Fmoc-pTyr or adjacent

N-labeled residues like

N-Gly) into peptides via Solid-Phase Peptide Synthesis (SPPS), researchers can track chemical shift perturbations (CSPs) and validate allosteric binding interfaces with high precision[3].

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) pTyr Phosphotyrosine (pTyr) Motif RTK->pTyr Autophosphorylation SH2 SH2 Domain (e.g., Grb2, PLCγ1) pTyr->SH2 Recruits & Binds NMR 15N NMR Interactomics pTyr->NMR 15N Isotope Labeling Enables Study Effector Downstream Effector (e.g., Ras/MAPK) SH2->Effector Signal Transduction SH2->NMR Chemical Shift Perturbation

Fig 1: Phosphotyrosine signaling pathway and its intersection with 15N NMR interactomics.

Chemical Strategy for N-pTyr Peptide Synthesis

The synthesis relies on Fmoc/tBu solid-phase chemistry[3]. The introduction of the phosphotyrosine residue poses specific challenges due to the nucleophilicity of the phosphate group and its susceptibility to


-elimination or side reactions during basic Fmoc deprotection[1].

Standard practice utilizes Fmoc-Tyr(PO(OBzl)OH)-OH (monobenzyl-protected) or Fmoc-Tyr(PO(NMe


)

)-OH as building blocks to protect the phosphate during chain elongation. The use of

N-labeled Fmoc-amino acids requires optimized, high-efficiency coupling protocols to minimize the waste of expensive isotopic reagents while ensuring complete sequence assembly[4].

SPPSWorkflow Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling 15N-AA & pTyr Coupling Deprotect->Coupling Coupling->Deprotect Repeat Cleavage Global Cleavage (TFA Cocktail) Coupling->Cleavage Final Purification RP-HPLC Purification Cleavage->Purification NMR 1H-15N HSQC NMR Analysis Purification->NMR

Fig 2: Step-by-step Fmoc-SPPS workflow for synthesizing 15N-labeled phosphopeptides.

Step-by-Step Experimental Protocols

Self-Validating System: Each step below includes a verification checkpoint to ensure the causality of the chemical transformation is confirmed before proceeding.

Protocol 1: Resin Preparation and Swelling Causality: Polystyrene-based resins (e.g., Rink Amide for C-terminal amides) exist as collapsed polymers in the dry state. Swelling in non-polar/polar aprotic solvent mixtures maximizes the surface area and exposes reactive sites for uniform coupling[3].

  • Weigh 0.1 mmol of Rink Amide AM resin into a fritted SPPS reaction vessel.

  • Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes.

  • Drain and add 5 mL of N,N-Dimethylformamide (DMF), agitating for an additional 30 minutes[3].

Protocol 2: Fmoc Deprotection Causality: The Fmoc group is base-labile. 20% Piperidine in DMF abstracts the acidic proton at the 9-position of the fluorene ring, initiating a


-elimination that releases the free primary amine[5].
  • Treat the swollen resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.

  • Repeat the treatment for 10 minutes to ensure complete deprotection[3].

  • Wash the resin thoroughly: 5 × DMF, 5 × DCM, 5 × DMF. Validation: A positive Kaiser test (dark blue resin beads) confirms the presence of free primary amines.

Protocol 3: Coupling of Standard and


N-Labeled Amino Acids 
Causality: To prevent racemization and drive the reaction to completion, coupling reagents like DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure are used. For expensive 

N-labeled building blocks, stoichiometric equivalents are reduced, and reaction times are extended[3].
  • For standard amino acids : Dissolve 4.0 eq of Fmoc-AA-OH, 4.0 eq of OxymaPure, and 4.0 eq of DIC in minimal DMF. Add to resin and agitate for 1 hour[3].

  • For

    
    N-labeled amino acids : Reduce to 1.5 - 2.0 eq to conserve material. Agitate for 2–3 hours.
    
  • Wash the resin: 3 × DMF, 3 × DCM, 3 × DMF. Validation: A negative Kaiser test (yellow beads) confirms complete amide bond formation. If positive, perform a second coupling cycle.

Protocol 4: Incorporation of Phosphotyrosine Causality: The bulky phosphate protecting groups (e.g., monobenzyl) create steric hindrance, significantly reducing coupling kinetics.

  • Dissolve 3.0 eq of Fmoc-Tyr(PO(OBzl)OH)-OH using HATU (3.0 eq) and DIPEA (6.0 eq) in DMF.

  • Add to the resin and agitate for 2 hours.

  • Perform a mandatory double-coupling for the subsequent amino acid to overcome the steric shielding of the pTyr residue.

Protocol 5: Cleavage and Global Deprotection Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the linker and removes side-chain protecting groups (including the benzyl group on pTyr). Scavengers (TIS, H


O) quench highly reactive carbocations generated during deprotection, preventing irreversible alkylation of electron-rich residues[3].
  • Wash the resin with DCM (5 times) and dry under vacuum for 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% ultra-pure H

    
    O[3].
    
  • Add 5 mL of the cocktail to the resin and agitate at room temperature for 3 hours.

  • Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether to precipitate the peptide[3].

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude

    
    N-pTyr peptide.
    

Protocol 6: Purification and Solution-Phase NMR Preparation Causality: Crude peptides contain deletion sequences and scavenger adducts. RP-HPLC separates these based on hydrophobicity. For NMR, the counter-ion must be controlled, and D


O/H

O ratios strictly maintained to observe amide protons[4].
  • Purify the peptide via preparative RP-HPLC using a C18 column and a binary gradient of Water/Acetonitrile (both containing 0.1% TFA)[4].

  • Lyophilize the pure fractions.

  • Dissolve the purified

    
    N-labeled peptide in NMR buffer (e.g., 100 mM MES, 150 mM NaCl, 3 mM TCEP, pH 6.8) containing 10% D
    
    
    
    O for locking[2].

Quantitative Data & Quality Control

To ensure the integrity of the synthesized


N-labeled phosphopeptide, researchers must track specific analytical metrics throughout the workflow.
Synthesis StepAnalytical MetricExpected Value / ObservationCausality & Significance
Fmoc Deprotection Kaiser TestDark Blue BeadsConfirms presence of free primary amines for coupling.
Amino Acid Coupling Kaiser TestYellow/Colorless BeadsConfirms complete amide bond formation.
Global Cleavage Crude Yield (Mass)70 - 85% theoreticalAssesses efficiency of sequence assembly and cleavage.
RP-HPLC Purification Purity (UV 214 nm)> 95%Ensures no deletion sequences interfere with NMR spectra[4].
LC-MS Characterization Mass Shift (m/z)+1 Da per

N label
Validates successful incorporation of the heavy isotope.
NMR Preparation

H-

N HSQC Peak
Distinct cross-peakConfirms correct folding and labeling fidelity[2].

Application: Probing the Phosphotyrosine Interactome

Once synthesized, the


N-labeled pTyr peptide is titrated into a solution of an unlabeled (or 

C/

N-labeled) SH2 domain. The binding event alters the local magnetic environment of the

N nuclei, resulting in Chemical Shift Perturbations (CSPs) in the 2D

H-

N HSQC spectrum[2]. By mapping these shifts, researchers can calculate the dissociation constant (

) and identify the specific dynamic allosteric networks activated by phosphotyrosine binding[2].

References

  • [3] Application Notes: Probing Protein-Ligand Interactions with Fmoc-Gly-OH-¹³C₂,¹⁵N. Benchchem. 3

  • Synthesis of a 13C/2H Labeled Building Block to Probe the Phosphotyrosine Interactome Using Biomolecular NMR Spectroscopy. ChemBioChem (2024). Link

  • [5] Introduction to Peptide Synthesis. Methods in Enzymology / PMC - NIH.5

  • [1] Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing (2022). 1

  • [4] Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. 4

  • [2] Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network. Uni Hannover (2021). 2

Sources

Application Note: High-Efficiency Coupling of 15N-Labeled Tyrosine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

The Challenge: The "Isotope Dilemma"

Incorporating stable isotope-labeled amino acids (e.g., Fmoc-Tyr(tBu)-OH-15N) presents a fundamental conflict in Solid-Phase Peptide Synthesis (SPPS).

  • Standard SPPS relies on high kinetic driving forces provided by large excesses (5–10 equivalents) of amino acids to ensure >99% coupling.

  • Isotope Chemistry demands conservation. 15N-labeled reagents are exponentially more expensive than standard derivatives, making 5-fold excesses economically prohibitive.

The Tyrosine Factor

Tyrosine adds a layer of chemical complexity:

  • Steric Bulk: The aromatic side chain hinders rapid access to the N-terminus, especially in aggregated sequences.

  • Racemization Risk: Activation of urethane-protected amino acids can lead to oxazolone formation and subsequent racemization.[1] This is exacerbated by strong bases (e.g., DIPEA) often used with uronium reagents (HATU/HBTU).

  • Side-Chain Acylation: Without adequate tert-butyl (tBu) protection, the phenolic hydroxyl group can undergo O-acylation, leading to branched peptides and difficult purification.

The Solution: The "Low-Excess, High-Concentration" Strategy

To optimize yield without waste, we shift from Mass Action (high equivalents) to Activation Efficiency (superior coupling reagents + high concentration).

Core Recommendation: Abandon standard HATU/DIPEA protocols for this specific step. Adopt the DIC/Oxyma Pure system.[2][3][4] It offers superior suppression of racemization and higher coupling efficiency at lower equivalents (1.2–1.5 eq) compared to traditional carbodiimides.

Part 2: Critical Variables & Mechanistic Insight

Coupling Reagents: The Case for DIC/Oxyma
  • Standard (HATU/DIPEA): While fast, HATU requires a tertiary base (DIPEA/NMM). In the presence of base, the activated ester is prone to proton abstraction at the

    
    -carbon, leading to racemization.
    
  • Optimized (DIC/Oxyma Pure): Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) acts as a superior nucleophile to HOBt, generating a highly reactive ester that couples rapidly. Crucially, the reaction environment is less basic (neutral to slightly acidic), preserving the chiral integrity of the 15N-Tyr.

Concentration & Solvent
  • Concentration: Reaction rate (

    
    ) is second-order: 
    
    
    
    . By reducing the solvent volume to the minimum required to swell the resin, we increase the effective concentration of the precious 15N-Tyr, driving the reaction forward even with low equivalents.
  • Solvent:

    • Standard: DMF.[1][5][6][7]

    • Difficult Sequences: NMP or DMF/DMSO (90:10) to disrupt

      
      -sheet aggregation.
      
Stoichiometry
  • Target: 1.5 to 2.0 equivalents relative to resin loading.

  • Recovery: Unreacted 15N-Tyr is difficult to recover pure; therefore, we prioritize driving it to completion over recycling.

Part 3: Experimental Protocol

Materials
  • Labeled AA: Fmoc-Tyr(tBu)-OH-15N (ensure tBu protection to prevent O-acylation).

  • Activator: Oxyma Pure (1.0 M in DMF).

  • Coupling Agent: DIC (N,N'-Diisopropylcarbodiimide).[8][9]

  • Resin: Rink Amide or Wang (Low loading, ~0.3–0.5 mmol/g recommended to reduce crowding).

Workflow Diagram (Graphviz)

SPPS_Cycle cluster_legend Optimization Logic Start Resin-Peptide (N-Terminus Free) Calc Calculate 1.5 eq 15N-Tyr Dissolve in Min. DMF (0.5M) Start->Calc Activate Add Oxyma (1.5 eq) + DIC (1.5 eq) Pre-activate 2 min Calc->Activate Minimize Racemization Couple Add to Resin Agitate 2-4 Hours (RT) Activate->Couple Check Kaiser Test (Ninhydrin) Couple->Check Success Wash & Proceed (Capping Optional) Check->Success Blue Beads = Negative Fail Incomplete Coupling Check->Fail Blue Beads = Positive Rescue Re-couple (Double Coupling) Use 0.5 eq fresh reagents (No new AA) Fail->Rescue Rescue->Check Legend1 Standard Step Legend2 Critical Decision

Caption: Optimized SPPS cycle for expensive isotope incorporation. Note the pre-activation step and the decision loop based on the Kaiser test.

Step-by-Step Procedure
  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect the N-terminus of the growing chain (20% Piperidine/DMF).[2]

    • Critical: Wash thoroughly (5x DMF) to remove all traces of piperidine.[1] Residual base will racemize the incoming sensitive 15N-Tyr.

  • Reagent Preparation (The "Low Volume" Mix):

    • Calculate 1.5 equivalents of Fmoc-Tyr(tBu)-OH-15N relative to resin substitution.

    • Dissolve the amino acid in the minimum volume of DMF required to cover the resin beads (target concentration 0.4–0.6 M).

    • Add 1.5 equivalents of Oxyma Pure.

    • Add 1.5 equivalents of DIC.

    • Note: Do not use DIPEA or Collidine.

  • Coupling:

    • Add the activated mixture immediately to the resin.

    • Agitate gently at Room Temperature (25°C). Avoid heating, as heat promotes racemization.

    • Time: Allow to react for 120 minutes (standard AAs take 30-45 mins; give the isotope time to diffuse).

  • Monitoring (The "Stop/Go" Gate):

    • Perform a Kaiser Test (for primary amines).[10][11]

      • Colorless/Yellow beads: Coupling complete (>99%). Proceed.

      • Blue beads: Incomplete coupling.[12][13]

    • Alternative: If using Proline as the previous residue, use the Chloranil Test .

  • The "Rescue" (If Kaiser is Positive):

    • Do not wash away the precious reaction mixture yet.

    • Add a fresh "spike" of DIC (0.5 eq) and Oxyma (0.5 eq) to the vessel.

    • Agitate for another 60 minutes.

    • If still positive, wash resin and perform a second coupling using a small amount (0.5 eq) of fresh 15N-Tyr if budget allows, or cap with acetic anhydride to prevent deletion sequences (purity over yield).

Part 4: Troubleshooting & Optimization Logic

If yields remain low despite the core protocol, analyze the specific failure mode using this logic tree.

Troubleshooting Logic (Graphviz)

Troubleshooting Problem Low Yield / Deletion Diagnosis1 Is the sequence aggregated? Problem->Diagnosis1 Diagnosis2 Is racemization observed? Problem->Diagnosis2 Sol1 Switch Solvent to NMP or DMF/DMSO (90:10) Diagnosis1->Sol1 Yes (Hydrophobic seq) Sol2 Switch to Microwave (50°C max) Use DIC/Oxyma Diagnosis1->Sol2 Yes (Severe aggregation) Sol3 Eliminate Base (DIPEA) Ensure Temp < 25°C Diagnosis2->Sol3 Yes (D-Tyr detected) Sol4 Check Fmoc-Tyr Side Chain Must be tBu protected Diagnosis2->Sol4 No, but side products exist

Caption: Decision tree for diagnosing yield and purity issues during 15N-Tyr coupling.

Data Summary: Reagent Comparison
FeatureHATU / DIPEA DIC / Oxyma Pure Why DIC/Oxyma for 15N-Tyr?
Coupling Speed Very FastFastSufficiently fast for SPPS.
Racemization Risk High (Base-driven)Very LowCritical: Preserves isotopic chiral purity.
Cost HighLowReduces overall process cost.
Stability Limited (in solution)HighAllows longer reaction times for low equivalents.
By-products Tetramethylurea (hard to remove)Diisopropylurea (washable)Easier purification.

Part 5: Quality Control & Validation

To validate the success of your 15N-labeling:

  • Analytical HPLC: Check for the "deletion sequence" (Peptide minus Tyr). The retention time shift will be significant.

  • Mass Spectrometry (ESI-MS):

    • Calculate the theoretical mass shift. 15N adds +1 Da per labeled atom.

    • Ensure the isotopic envelope matches the theoretical distribution.

  • 1H-15N HSQC NMR: The ultimate validation. The 15N-Tyr amide proton should show a distinct cross-peak. If racemization occurred, you may see a "shadow" peak for the D-enantiomer (usually shifted upfield in the proton dimension).

References

  • Oxyma Pure Performance: Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt."[1] Chemistry – A European Journal.

  • Racemization Mechanisms: Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry.

  • Microwave SPPS Optimization: Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters.

  • Tyrosine Side Reactions: "Preventing O-Acylation of Tyrosine." Bachem Technical Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you have detected D-isomer impurities (e.g., D-Tyr) in your crude peptide or are proactively designing a synthesis strategy for a sequence containing sensitive tyrosine residues.

While Boc-amino acids are generally more resistant to racemization than other activated species (due to the urethane protecting group preventing N-methylation racemization), Boc-Tyr(Bzl)-OH presents unique challenges. The bulky benzyl ether side chain creates steric hindrance, slowing down the coupling reaction. This prolonged activation time increases the window for the competing racemization pathway—primarily via 5(4H)-oxazolone formation .

This guide provides the mechanistic understanding, optimized protocols, and troubleshooting logic required to maintain chiral integrity.

Module 1: Critical Concepts (The Mechanism)

To prevent racemization, one must understand the competition between the desired Coupling Pathway (A) and the undesired Racemization Pathway (B) .

The 5(4H)-Oxazolone Pathway

When Boc-Tyr(Bzl)-OH is activated (e.g., by a carbodiimide or onium salt), the carbonyl oxygen of the Boc group can attack the activated carboxyl carbon. This cyclization forms a 5(4H)-oxazolone (azlactone).

  • Chiral Instability: The hydrogen on the α-carbon of the oxazolone is highly acidic.

  • Base Catalysis: Even weak bases can abstract this proton, leading to a resonance-stabilized enol.

  • Reprotonation: When the enol is reprotonated, it occurs non-stereoselectively, resulting in a racemic mixture (L- and D-isomers).

Visualizing the Pathway

RacemizationMechanism BocTyr Boc-Tyr(Bzl)-OH (L-Isomer) Activated Activated Ester (O-Acylisourea / OBt) BocTyr->Activated Activation (DIC/Oxyma) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Pathway B: Slow Cyclization PeptideL Peptide Bond (L-Tyr-AA) Activated->PeptideL Pathway A: Fast Amine Attack Enol Stabilized Enol (Achiral Intermediate) Oxazolone->Enol Base (DIPEA/NMM) Proton Abstraction Oxazolone->PeptideL Amine Attack PeptideD Peptide Bond (D-Tyr-AA) Oxazolone->PeptideD Amine Attack Enol->Oxazolone Reprotonation (Randomized)

Figure 1: The kinetic competition. Pathway A (Coupling) must remain faster than Pathway B (Oxazolone formation) to preserve chirality.

Module 2: Optimized Coupling Protocol

Recommendation: Avoid "onium" salts (HATU/HBTU) with strong bases (DIPEA) for this specific residue if possible. The high pH required for HATU activity significantly accelerates oxazolone formation.

The Gold Standard: Carbodiimide with Oxyma Pure This method maintains a near-neutral pH during activation, drastically reducing the risk of base-catalyzed racemization.

Reagents
  • Activator: DIC (Diisopropylcarbodiimide)[1][2][3]

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[4][5][6]

    • Why? Oxyma Pure is superior to HOBt/HOAt in suppressing racemization and is non-explosive [1].[5][6]

  • Solvent: DMF (N,N-Dimethylformamide) or 1:1 DMF/DCM.

    • Note: DCM reduces racemization rates but may cause aggregation in longer peptides.

Step-by-Step Protocol
  • Preparation:

    • Calculate 3.0 equivalents (eq) of Boc-Tyr(Bzl)-OH relative to resin loading.

    • Calculate 3.0 eq of Oxyma Pure.

    • Calculate 3.0 eq of DIC.

  • Dissolution (Cold Activation):

    • Dissolve Boc-Tyr(Bzl)-OH and Oxyma Pure in the minimum amount of DMF.

    • Cool the solution to 0°C in an ice bath.

    • Technical Insight: Lowering temperature slows the unimolecular cyclization (racemization) more than the bimolecular coupling reaction.

  • Activation:

    • Add the DIC to the cold amino acid/Oxyma solution.

    • Pre-activate for exactly 2–3 minutes.

    • Warning: Do NOT exceed 5 minutes. Prolonged pre-activation allows the activated ester to rearrange into the oxazolone before it even sees the resin.

  • Coupling:

    • Add the cold activated mixture immediately to the resin (which has been neutralized and washed).

    • Allow to warm to room temperature naturally.

    • Couple for 60–90 minutes .

  • Re-Coupling (If Ninhydrin Positive):

    • Do not extend the reaction time beyond 2 hours. Instead, drain, wash, and perform a second coupling with fresh reagents (Double Coupling).

Module 3: Troubleshooting Guide

Use this matrix to diagnose issues with your Boc-Tyr(Bzl)-OH coupling.

SymptomProbable CauseCorrective Action
High D-Tyr Content (>1-2%) Excess Base: Used DIPEA/TEA with HATU/HBTU.Switch to DIC/Oxyma (base-free activation). If HATU is mandatory, use Collidine (TMP) instead of DIPEA.
Warm Activation: Reagents mixed at RT or >25°C.Cool to 0°C before adding the carbodiimide.
Long Pre-activation: Activated ester sat too long.Add mixture to resin immediately (<3 min) after adding DIC.
Low Coupling Yield Steric Hindrance: Bzl group is bulky.Use 1:1 DCM/DMF solvent to improve resin swelling. Perform Double Coupling .
Aggregation: Peptide chain folding.Add chaotropic salts (e.g., KSCN) or use Magic Mixture (DCM/DMF/NMP).
Slow Reaction Poor Activation: Old carbodiimide.Check DIC quality (look for urea precipitate). Switch to EDC·HCl if DIC is suspect.
Decision Tree: Choosing the Right Base

If you must use phosphonium/uronium reagents (PyBOP, HATU) due to difficult sequences, the choice of base is the single most critical factor for racemization.

BaseSelection Start Must use HATU/HBTU? No No Start->No Preferred Yes Yes Start->Yes Difficult Sequence UseDIC USE DIC + Oxyma (No Base Required) *Lowest Risk* No->UseDIC BaseChoice Select Base Yes->BaseChoice DIPEA DIPEA (DIEA) *High Risk* BaseChoice->DIPEA Avoid NMM NMM (N-methylmorpholine) *Moderate Risk* BaseChoice->NMM Better TMP Collidine (TMP) *Best for Cys/His/Tyr* BaseChoice->TMP Recommended

Figure 2: Base selection hierarchy for sensitive couplings.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use HATU with DIPEA if I just shorten the coupling time? A: It is risky. While HATU is a potent activator, the presence of DIPEA (a strong, non-nucleophilic base) rapidly abstracts the α-proton from the activated Tyr species. If you must use HATU, switch the base to 2,4,6-Collidine (TMP) . Collidine is sterically hindered and weaker (pKa ~7.4 vs DIPEA ~10.5), significantly reducing proton abstraction while sufficient for activation [2].

Q2: Why is Oxyma Pure recommended over HOBt? A: Apart from safety (HOBt is explosive when dry), Oxyma Pure has been shown to yield lower racemization rates in comparative studies, particularly for sensitive residues like Cys and Tyr. It forms a highly reactive ester that couples faster, reducing the time available for the oxazolone pathway to occur [1].

Q3: Does the Benzyl (Bzl) group itself cause racemization? A: Indirectly. The Bzl group is an electron-donating ether. While it doesn't chemically participate in the mechanism like a Histidine imidazole might, its steric bulk slows down the coupling reaction. The longer the activated amino acid sits unreacted, the higher the probability of racemization.[3]

Q4: How do I detect if racemization occurred? A: The standard method is C18 HPLC using a gradient flat enough to separate diastereomers, or Chiral GC-MS after hydrolysis (using DCl/D2O to account for hydrolysis-induced racemization). For a quick check, synthesize a standard of the D-isomer version (e.g., L-Ala-D-Tyr-L-Val) to identify the retention time of the impurity.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5] Chemistry – A European Journal. [Link]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Cysteine and Histidine Derivatives. Journal of Organic Chemistry. [Link]

  • Han, Y., & Albericio, F. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.[7] Journal of Organic Chemistry. [Link][7]

  • Benoiton, N. L. (1983). Oxazol-5(4H)-ones and the Racemization of Activated Amino Acids. The Peptides: Analysis, Synthesis, Biology. [Link]

Sources

Technical Support Center: Optimizing Tyrosine Deprotection in Boc/Bzl SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Cleavage Optimization Center. This guide addresses one of the most persistent challenges in Boc chemistry: the electrophilic migration of the benzyl protecting group from the tyrosine phenolic oxygen to the aromatic ring (3-position) during HF cleavage.

This is not just a "cleaning" step; it is a controlled chemical reaction where kinetic management is critical. Below, you will find the mechanistic root cause, preventative strategies, and a validated "Low-High" HF protocol designed to eliminate this impurity.

Part 1: The Mechanism (Root Cause Analysis)

The Problem: Electrophilic Aromatic Substitution

In standard HF cleavage (


 conditions), the benzyl ester bond on Tyrosine is cleaved to generate a benzyl carbocation  (

). While scavengers are intended to quench this species, the proximity of the electron-rich phenol ring of Tyrosine makes it an attractive nucleophile.

The carbocation attacks the ortho-position of the Tyrosine ring, resulting in the irreversible formation of 3-benzyltyrosine . This byproduct is stable, +90 Da heavier than the target, and often co-elutes with the product or the protected precursor.

Visualization: The Migration Pathway

The following diagram illustrates the competition between the desired scavenging path and the unwanted intramolecular migration.

BenzylMigration Tyr_Bzl Tyr(Bzl) Precursor Carbocation Benzyl Carbocation (C6H5CH2+) Tyr_Bzl->Carbocation Heterolysis Target Native Tyrosine (Target) Tyr_Bzl->Target HF Cleavage SideProduct 3-Benzyltyrosine (Impurity +90 Da) Carbocation->SideProduct Intramolecular Attack (Fast, Proximity Effect) Quenched Scavenged Adduct (Waste) Carbocation->Quenched Intermolecular Capture (Requires High Scavenger Conc.) Scavenger Scavenger (p-Cresol) Scavenger->Quenched Reacts with Cation

Caption: Figure 1. The kinetic competition between scavenger capture and the irreversible Friedel-Crafts alkylation of the Tyrosine ring.

Part 2: Prevention by Design & Chemistry

Before you start the cleavage, the most effective troubleshooting step is prevention .

Protecting Group Selection

The standard Benzyl (Bzl) group is highly prone to migration. For sequences containing Tyr, especially adjacent to other aromatic residues or Glycine, we strongly recommend substituting the protecting group.

Protecting GroupStabilityRisk of MigrationRecommendation
Tyr(Bzl) ModerateHigh Use only for simple/short sequences.
Tyr(2,6-Cl₂-Bzl) HighLow Standard for Boc SPPS. The electron-withdrawing chlorines destabilize the carbocation, preventing migration [1].
Tyr(Br-Z) Very HighVery LowAlternative, but harder to remove.
Scavenger Selection

Not all scavengers are equal. Anisole is a common scavenger, but p-Cresol is mechanistically superior for Tyrosine protection.

  • Why? p-Cresol mimics the electronic structure of the Tyrosine side chain. It acts as a "decoy," competitively absorbing benzyl carbocations more effectively than the Tyrosine residue itself.

Part 3: The Validated "Low-High" HF Protocol

The standard "High HF" method relies on


 mechanisms which generate dangerous carbocations. To minimize migration, use the Tam "Low-High" HF Procedure  [2]. This two-step method forces an 

mechanism first (no carbocations), removing the benzyl groups safely before the final hard cleavage.
Workflow Diagram

LowHighHF cluster_Low Step 1: Low HF (SN2 Mechanism) cluster_High Step 2: High HF (SN1 Mechanism) Start Peptide-Resin (Dried) Mix1 Prepare Cocktail: HF : DMS : p-Cresol (25 : 65 : 10) Start->Mix1 React1 React 0°C, 2 Hours Mix1->React1 Evap1 Evaporate HF & DMS (Vacuum) React1->Evap1 Wash1 Wash Resin (Remove DMS/Scavengers) Evap1->Wash1 Mix2 Add High HF Cocktail: HF : p-Cresol (90 : 10) Wash1->Mix2 React2 React 0°C, 1 Hour Mix2->React2 Finish Precipitate & Lyophilize React2->Finish

Caption: Figure 2. The Tam "Low-High" protocol minimizes carbocation generation by using DMS to promote SN2 deprotection.

Detailed Methodology
Step 1: Low HF (The "Safety" Step)
  • Purpose: Removes Bzl groups via

    
     mechanism (direct nucleophilic attack by DMS) rather than ionization. No carbocations = No migration.
    
  • Cocktail: HF / Dimethyl sulfide (DMS) / p-Cresol (25:65:10 v/v).

  • Procedure:

    • Cool reaction vessel to -78°C.

    • Distill HF into the mixture of DMS and p-Cresol.

    • Warm to 0°C and stir for 2 hours .

    • Evaporate HF and DMS under high vacuum.

    • Critical: Wash the resin with EtOAc or Ether to remove the DMS and scavenged byproducts.

Step 2: High HF (The "Cleanup" Step)
  • Purpose: Cleaves the peptide from the resin and removes stubborn groups (e.g., Arg(Tos), Cys(MBzl)) that survive Low HF.

  • Cocktail: HF / p-Cresol (90:10 v/v).

  • Procedure:

    • Re-cool vessel. Distill fresh HF.

    • React at 0°C for 45-60 minutes .

    • Evaporate HF.[1][2]

    • Precipitate peptide in cold diethyl ether.

Part 4: Troubleshooting & FAQs

Diagnostic Guide: Did Migration Occur?
ObservationDiagnosisAction
Mass Spec: +90 Da Peak Confirmed Migration (or incomplete deprotection).Check HPLC. If the +90 peak elutes later (more hydrophobic), it is likely 3-Bzl-Tyr.
Mass Spec: +0 Da (Correct Mass) Success. Proceed to purification.
HPLC: Split Peak Isomers. 3-Bzl-Tyr is an isomer of Tyr(Bzl) but chemically distinct. It cannot be removed by re-cleaving.
Frequently Asked Questions

Q: Can I reverse the migration if I treat the peptide with strong acid again? A: No. The carbon-carbon bond formed between the benzyl group and the tyrosine ring (Friedel-Crafts alkylation) is extremely stable. It is irreversible. You must discard the fraction or separate it via rigorous HPLC (often difficult due to similar polarity).

Q: Why use DMS in the Low HF step? A: DMS (Dimethyl sulfide) acts as a nucleophile. It attacks the benzyl group before it falls off as a carbocation, converting the mechanism from


 (ionization) to 

(displacement). This prevents the formation of the electrophilic species that attacks the tyrosine ring [2].

Q: I don't have p-Cresol. Can I use Anisole? A: You can, but it is less effective for Tyrosine. Anisole protects generally, but p-Cresol specifically protects Tyrosine because it competes for the exact same alkylation reaction. If you are seeing +90 Da impurities, switch to p-Cresol immediately.

Q: Does temperature affect migration? A: Yes. Higher temperatures increase the kinetic energy of the carbocations, increasing the likelihood of overcoming the activation energy for ring alkylation. Never exceed 0°C during HF cleavage.

References

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750–3756.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[1] SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis.[1] Journal of the American Chemical Society, 105(21), 6442–6455.

  • Bodanszky, M., & Martinez, J. (1981).[1] Side reactions in peptide synthesis. Synthesis, 1981(05), 333-356.[1]

Sources

Technical Support Center: Resolving Boc-Tyr(Bzl)-OH Solubility Issues in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected aggregation and solubility bottlenecks during Solid-Phase Peptide Synthesis (SPPS).

While Boc-Tyr(Bzl)-OH (N-α-t-Boc-O-benzyl-L-tyrosine) is theoretically soluble at standard coupling concentrations (e.g., 1 mmol in 2 mL DMF, or 0.5 M)[1], real-world laboratory conditions introduce variables that trigger precipitation. The dual hydrophobic nature of the tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting groups drives inter-molecular hydrophobic stacking and hydrogen bonding networks. When N,N-Dimethylformamide (DMF) alone fails to overcome these forces, the reagent forms a cloudy suspension or gel, halting your synthesis.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your synthesis, ensuring high coupling efficiency and sequence fidelity.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: My Boc-Tyr(Bzl)-OH formed a gel in standard DMF. What is the molecular cause, and how do I immediately intervene? A: Gelation indicates the formation of supramolecular secondary structures (such as β-sheet-like aggregates) or extensive hydrophobic stacking between the aromatic benzyl rings and the bulky Boc groups. While DMF is a strong polar aprotic solvent, it can lack the specific dispersive forces required to break these non-covalent networks at high concentrations. Intervention: First, introduce sonication. Sonication provides localized acoustic cavitation, breaking the solid peptide derivative into smaller particles and disrupting transient non-covalent networks. If the solution remains cloudy, verify your concentration. If you are operating above 0.3 M, dilute the solution slightly with neat DMF.

Q2: Sonication failed, and I cannot dilute further without compromising coupling kinetics. What solvent modifications can safely improve solvation? A: When neat DMF is insufficient, you must alter the solvent matrix's dielectric constant and hydrogen-bond accepting capacity.

  • The "Magic Mixture": Transition to a ternary solvent system composed of DCM:DMF:NMP (1:1:1 v/v/v)[2]. Dichloromethane (DCM) disrupts hydrophobic interactions, while N-Methyl-2-pyrrolidone (NMP) offers superior solvating power for aggregating sequences.

  • DMSO Addition: Adding up to 10% Dimethyl sulfoxide (DMSO) to your DMF can drastically improve the solubility of highly hydrophobic protected amino acids[3]. Caution: Ensure your coupling reagents are compatible with DMSO to avoid unwanted oxidation side-reactions.

Q3: The Boc-Tyr(Bzl)-OH dissolves in the vial, but precipitation/aggregation occurs on-resin during coupling. How do I fix this? A: On-resin aggregation is a classic "difficult sequence" bottleneck. The growing peptide chain forms internal hydrogen bonds, excluding the solvent and the incoming Boc-Tyr(Bzl)-OH. Intervention: Implement a Chaotropic Salt Wash. Washing the peptide-resin with a solution of 0.8 M LiCl or NaClO₄ in DMF breaks up existing secondary structures[2]. Mechanistically, the lithium cations (Li⁺) coordinate tightly with the carbonyl oxygens of the peptide backbone, sterically and electronically preventing inter-chain hydrogen bonding.

Part 2: Quantitative Data & Solvent Comparison

To aid in selecting the appropriate intervention, the following table summarizes the physicochemical impact of various solvation strategies on Boc-Tyr(Bzl)-OH and the overall coupling environment.

Solvation StrategyMechanism of ActionImpact on SolubilityRisk / Caveat
Neat DMF (Control) Standard dipole-dipole interactions.Baseline (Soluble up to ~0.5 M under ideal conditions)[1].Prone to gelation at lower temps or high moisture.
Sonication Acoustic cavitation disrupts aggregates.Moderate improvement for transient gels.Generates heat; may degrade sensitive reagents if prolonged.
DMF + 10% DMSO Enhances hydrogen-bond acceptor capacity[3].High (Resolves severe hydrophobic stacking).DMSO can be difficult to wash out completely.
DCM:DMF:NMP (1:1:1) Broadens dielectric constant range; disrupts stacking[2].Very High (The "Magic Mixture").DCM volatility can change concentrations over time.
0.8 M LiCl in DMF Li⁺ coordinates backbone carbonyls, breaking H-bonds[2].Excellent for on-resin aggregation.Residual salt can interfere with DIC/HOBt coupling.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Chaotropic Salt Solvation & Coupling

This protocol is designed to rescue syntheses where Boc-Tyr(Bzl)-OH fails to couple due to on-resin aggregation.

Step 1: Preparation of Chaotropic Wash Dissolve anhydrous Lithium Chloride (LiCl) in peptide-synthesis grade DMF to a final concentration of 0.8 M. Validation: The solution must be completely transparent. If cloudy, the DMF may contain excessive moisture; discard and use a fresh bottle.

Step 2: Resin Pre-Conditioning Following standard Boc deprotection (e.g., using TFA) and neutralization (using DIEA), wash the peptide-resin with the 0.8 M LiCl/DMF solution (2 x 5 minutes). Causality: This step swells the resin and forces the peptide chains apart, maximizing the exposure of the N-terminus.

Step 3: Solvent Displacement (Critical Step) Thoroughly wash the resin with neat DMF (5 x 1 minute)[2]. Validation: Collect the final wash drop and test with a silver nitrate (AgNO₃) solution. A lack of white precipitate confirms the complete removal of chloride ions, ensuring no interference with the subsequent coupling chemistry.

Step 4: Activated Coupling Dissolve Boc-Tyr(Bzl)-OH (4 eq) and HOBt (4 eq) in DMF (or a DMF/NMP mixture if vial solubility is also an issue). Add DIC (4 eq) and immediately transfer to the resin. Allow to couple for 1-2 hours. Validation: Perform a quantitative Kaiser Test. A clear/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, requiring a second coupling cycle.

Protocol B: Microwave-Assisted Solvation

When chemical additives are undesirable, thermal energy can overcome the activation barrier of aggregation[2].

Step 1: Reagent Preparation Prepare the Boc-Tyr(Bzl)-OH coupling mixture (Amino acid + coupling reagents) in standard DMF.

Step 2: Controlled Heating Transfer the mixture and resin to a microwave reaction vessel. Apply microwave irradiation to maintain a steady temperature of 75°C for 5-10 minutes. Causality: The rapid input of thermal energy increases kinetic molecular motion, disrupting hydrogen bonds and significantly accelerating the acylation rate before aggregation can occur. Validation: Monitor the pressure and temperature curves on the microwave synthesizer. Sudden spikes indicate solvent degradation. Post-coupling, perform a Kaiser test.

Part 4: Troubleshooting Workflow Visualization

The following logical workflow dictates the escalation path when encountering Boc-Tyr(Bzl)-OH solubility issues.

Workflow A Issue: Boc-Tyr(Bzl)-OH Precipitates in DMF B Step 1: Sonication & Concentration Check A->B C Is concentration > 0.3 M? B->C D Dilute to 0.2 M with neat DMF C->D Yes E Step 2: Modify Solvent (Add NMP or DCM) C->E No D->E Unsolved H Success: Complete Solvation Ready for Coupling D->H Solved F Step 3: Chaotropic Salts (0.8 M LiCl in DMF) E->F Unsolved E->H Solved G Step 4: Thermal Energy (Microwave SPPS) F->G Unsolved F->H Solved G->H Solved

Diagnostic workflow for resolving Boc-Tyr(Bzl)-OH solubility and aggregation in SPPS.

References

*[1] "Boc-Tyr(Bzl)-OH Novabiochem 2130-96-3", Sigma-Aldrich. 1 *[2] "Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS", Benchchem.2 *[3] "Guidelines for Peptide Solubility", JPT Peptide Technologies. 3 * "Solubility Guidelines for Peptides", Sigma-Aldrich.

Sources

improving isotopic purity retention in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isotopic Purity Retention in Peptide Synthesis

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Solid Phase Peptide Synthesis (SPPS), Isotopic Labeling (


, 

,

), Troubleshooting & Optimization.

Introduction: The Precision Imperative

Welcome to the technical support hub. If you are synthesizing peptides with stable isotopes—whether for NMR structural studies, SILAC/AQUA proteomics standards, or metabolic tracers—you face a dual challenge: Chemical Purity (the correct sequence) and Isotopic/Stereochemical Purity (retention of the label at the specific locus).

A standard 98% pure peptide can be useless if 20% of your


-labeled residue has racemized, or if your Deuterium label has washed out during cleavage. This guide addresses the root causes of isotopic loss: Racemization  (scrambling chiral labels) and Exchange  (loss of Deuterium to solvent).

Module 1: The Racemization Crisis (Loss of -Carbon Labels)

Context: Racemization is the primary enemy of isotopes located at the


-carbon (e.g., 

-L-Cysteine). If the amino acid racemizes to the D-isomer, the stereochemical integrity is lost. More critically, the mechanism of racemization involves the removal and re-addition of the

-proton. If you are using an

-Deuterated amino acid, racemization equals total loss of the isotopic label to the solvent.
Mechanism of Failure

Racemization occurs via two main pathways during the activation/coupling step:

  • Direct Enolization: Base-catalyzed abstraction of the acidic

    
    -proton.[1]
    
  • Oxazolone Formation: The activated amino acid cyclizes to form an oxazolone (azlactone). This intermediate is highly prone to tautomerization, which destroys the chirality at the

    
    -position.
    

Visualizing the Threat:

RacemizationMechanism ActivatedAA Activated Amino Acid (O-Acylisourea) Oxazolone Oxazolone (Azlactone Intermediate) ActivatedAA->Oxazolone Cyclization (Slow coupling) Enol Stabilized Enol (Planar/Achiral) Oxazolone->Enol Base-catalyzed proton abstraction Racemic Racemic Mixture (L- and D-Isomers) Oxazolone->Racemic Coupling to amine Enol->Oxazolone Reprotonation (Random face) Caption Fig 1. The Oxazolone Pathway: The primary route of isotopic scrambling at the alpha-carbon.

Troubleshooting Guide: Preventing -Label Loss

Q: I am seeing significant signal splitting in NMR for my


-Cys/His residues. Is this racemization? 
A:  Yes. Cysteine and Histidine are the most susceptible residues due to the electron-withdrawing nature of their side chains, which increases the acidity of the 

-proton.

Protocol: The "Safe-Mode" Coupling System Do not use standard HBTU/DIEA protocols for labeled Cys/His. Use the following "Safe-Mode" protocol:

  • Activator: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .

    • Reasoning: Uronium salts (HBTU/HATU) require tertiary bases (DIEA/NMM) to function. These bases promote oxazolone formation. Carbodiimides (DIC) with Oxyma create an acidic environment (

      
      ) that suppresses base-catalyzed enolization [1].
      
  • Temperature Control:

    • Standard AA:

      
       (Microwave) or Room Temp.
      
    • Labeled Cys/His: Strictly

      
       (Microwave)  or Room Temp.
      
    • Data: At

      
      , Cys racemization can exceed 15%. At 
      
      
      
      with Oxyma, it is typically
      
      
      [2].
  • Base Elimination:

    • If using DIC/Oxyma, omit the base (DIEA) entirely during the coupling step. The reaction proceeds efficiently without it, removing the catalyst for proton abstraction.

Module 2: Deuterium Retention (The Acid Trap)

Context: Carbon-Deuterium (C-D) bonds are generally stable. However, during TFA Cleavage , the highly acidic environment can catalyze Electrophilic Aromatic Substitution (EAS) , leading to H/D exchange on aromatic rings (Trp, Tyr, Phe).

Troubleshooting Guide: Protecting the "D"

Q: My deuterated Phenylalanine (


-Phe) standard shows a mass shift of -1 or -2 Da after synthesis. Why? 
A:  You likely exposed the peptide to TFA for too long or without adequate scavengers. The aromatic ring protons are in equilibrium with the solvent protons in high-acid conditions.

Protocol: Optimized Cleavage for Deuterated Peptides

ParameterStandard ProtocolIsotope-Safe Protocol Why?
Cocktail 95% TFA / 2.5% TIS / 2.5%

92.5% TFA / 2.5% TIS / 2.5% DODT / 2.5%

DODT is a more efficient scavenger than EDT/TIS for suppressing cation attacks that facilitate exchange.
Temperature Room Temp (

)
Ice Bath (

)
Exchange rates drop significantly at lower temperatures.
Time 2 - 4 HoursMax 90 Minutes Minimize exposure. If the sequence is difficult, re-cleave fresh rather than extending time.
Precipitation Cold EtherImmediate Ether Crash Do not let the cleavage solution sit. Pre-cool ether to

.

Module 3: Reagent Performance Data

The choice of coupling additive is the single most critical factor in retaining isotopic purity. The following table summarizes racemization levels (loss of chiral/isotopic purity) for sensitive residues.

Table 1: Comparative Racemization Suppression (Cysteine Model) Data synthesized from comparative studies of coupling reagents [1][3].

Coupling Reagent SystemBase UsedRacemization (% D-Isomer)Isotopic Fidelity Risk
HBTU / HOBt DIEA (2 eq)5.0 - 15.0%High
HATU / HOAt DIEA (2 eq)2.0 - 8.0%Moderate
DIC / HOBt None1.5 - 3.0%Moderate
DIC / Oxyma Pure None< 0.5% Low (Recommended)
DIC / Oxyma Pure TMP (Collidine)< 0.8%Low

Analyst Note: HOBt is now classified as an explosive (Class 1.3C). Oxyma Pure is not only safer but chemically superior for isotopic retention due to its enhanced leaving group ability without the need for strong bases [4].

Module 4: Workflow & Decision Logic

Use this decision tree to determine the correct synthesis pathway for your labeled peptide.

TroubleshootingTree Start Start: Isotope Label Type? TypeC13 13C / 15N Label Start->TypeC13 TypeD Deuterium (D) Label Start->TypeD LocAlpha Is Label at Alpha Carbon? TypeC13->LocAlpha TypeD->LocAlpha LocSide Is Label on Side Chain? TypeD->LocSide RiskRac RISK: Racemization (Stereo & Isotope Loss) LocAlpha->RiskRac Yes LocAlpha->RiskRac Yes (High Risk) Sol2 USE: Standard Protocol (Robust) LocAlpha->Sol2 No RiskEx RISK: Acid-Catalyzed Exchange LocSide->RiskEx Aromatic Ring? Sol1 USE: DIC + Oxyma Pure NO BASE Temp < 50°C RiskRac->Sol1 Sol3 USE: Ice-Cold Cleavage Limit TFA Time Avoid Microwave Cleavage RiskEx->Sol3 Caption Fig 2. Decision Logic for Isotope Retention Strategies.

Module 5: Post-Synthesis Handling & Storage

Q: Can I store my deuterated peptides in water? A: It depends on the position.

  • Exchangeable Protons (NH, OH, SH): These exchange with solvent water instantly. You cannot retain a Deuterium label here in aqueous media.

  • Non-Exchangeable (CH, CD): Generally stable. However, pH extremes can induce slow exchange over months.

    • Recommendation: Lyophilize immediately after purification. Store as a dry powder at

      
       under Argon.
      
    • Solution Storage: If necessary, store in pH 6.0 phosphate buffer . Avoid pH > 8 (base-catalyzed exchange) or pH < 3 (acid-catalyzed exchange) for long-term storage of deuterated aromatics.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Collins, J. M., et al. (2014). Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Organic Process Research & Development, 18(12), 1633-1639.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][3][4] Chemistry – A European Journal, 15(37), 9394–9403.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Technical Support Center: Mitigating Diketopiperazine (DKP) Formation Involving Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing sequence truncation, massive yield drops, or "traceless" cleavage at the tripeptide stage during Boc-based Solid-Phase Peptide Synthesis (SPPS).

Below, we dissect the kinetic causality of diketopiperazine (DKP) formation when coupling sterically hindered amino acids like Boc-Tyr(Bzl)-OH, and provide field-proven, self-validating protocols to bypass this critical failure point.

The Core Mechanistic Conflict

In Boc-SPPS, DKP formation is a notorious side reaction that typically occurs after the deprotection of the second amino acid (the dipeptide stage). The newly liberated N-terminal amine undergoes an intramolecular nucleophilic attack on the C-terminal ester bond linking the peptide to the resin. This forms a highly stable, six-membered diketopiperazine ring, irreversibly cleaving the dipeptide from the solid support.

Why is Boc-Tyr(Bzl)-OH specifically problematic? The causality lies in competing reaction kinetics. Tyrosine possesses a bulky side chain, and the benzyl (Bzl) protecting group adds significant steric hindrance. When Boc-Tyr(Bzl)-OH is activated for coupling, this steric bulk drastically reduces the bimolecular coupling rate (


).

Because DKP formation is a unimolecular, intramolecular process (


), the slow coupling of the bulky Boc-Tyr(Bzl)-OH provides a wide temporal window for the dipeptide to cyclize. When 

, the synthesis fails.

DKP_Mechanism Dipeptide TFA • H-Pro-Xaa-O-Resin (Protonated Dipeptide) Tripeptide SUCCESS Pathway Boc-Tyr(Bzl)-Pro-Xaa-O-Resin Dipeptide->Tripeptide In-Situ Neutralization & Fast Acylation DKP FAILURE Pathway Cyclo(Pro-Xaa) + HO-Resin Dipeptide->DKP Separate Neutralization (Intramolecular Attack) Reagent Boc-Tyr(Bzl)-OH + BOP + DIEA (In-Situ Base) Reagent->Tripeptide

Caption: Competing pathways: Intramolecular DKP formation vs. Bimolecular coupling of Boc-Tyr(Bzl)-OH.

Troubleshooting FAQs

Q1: I am synthesizing a sequence with a C-terminal -Pro-Gly-Resin. After coupling Boc-Tyr(Bzl)-OH, my resin weight dropped significantly, and the final yield is near zero. What happened? A1: You have experienced "traceless" DKP cleavage. Sequences containing Proline, Glycine, or N-alkyl amino acids at the first or second position are highly susceptible to DKP formation because they easily adopt the cis-amide conformation required for cyclization. When the dipeptide was neutralized, the slow coupling of the bulky Boc-Tyr(Bzl)-OH allowed the free amine of Pro to attack the Gly-Resin ester bond. The resulting cyclo(Pro-Gly) washed away in the solvent, leaving truncated, unreactive hydroxyl-resin behind. This sequence dependence is well documented in .

Q2: How does the Boc/Bzl strategy specifically influence this compared to Fmoc? A2: In Fmoc-SPPS, DKP formation is catalyzed by the extended basic conditions (piperidine) used for deprotection. In Boc-SPPS, the deprotection uses acidic conditions (TFA), which keeps the N-terminal amine protonated and non-nucleophilic. The danger in Boc chemistry arises exclusively during the neutralization step . If neutralization (e.g., using DIEA/DMF) is performed as a separate wash step prior to coupling, the free amine sits on the resin with nothing to react with except the ester linkage, guaranteeing DKP formation.

Q3: How can I modify my chemistry to favor Boc-Tyr(Bzl)-OH coupling over DKP formation? A3: You must invert the kinetic ratio so that


. This is achieved through In-Situ Neutralization . Instead of a separate neutralization wash, the TFA-salt of the dipeptide-resin is directly exposed to a pre-activated solution of Boc-Tyr(Bzl)-OH containing a non-nucleophilic base (DIEA). Furthermore, using highly efficient phosphonium or uronium coupling reagents (like BOP or HATU) ensures instantaneous acylation, as pioneered by .

Quantitative Data: Impact of Coupling Strategies

The table below summarizes the effectiveness of different coupling reagents when coupling bulky Boc-amino acids to DKP-prone dipeptides. Relying on standard carbodiimide chemistry with separate neutralization steps will almost certainly result in synthesis failure.

Coupling StrategyNeutralization MethodCoupling ReagentRelative

DKP Byproduct (%)Tripeptide Yield (%)
Standard StepwiseSeparate (DIEA Wash)DIC / HOBtSlow> 80%< 20%
Pre-activationSeparate (DIEA Wash)DIC / HOAtModerate40 - 50%50 - 60%
In-Situ Neutralization Simultaneous BOP / DIEA Very Fast < 2% > 95%
In-Situ Neutralization Simultaneous HATU / DIEA Extremely Fast < 1% > 98%

Self-Validating Protocol: In-Situ Neutralization Coupling

This protocol ensures that the nucleophilic free amine is generated only in the presence of the highly reactive, pre-activated Boc-Tyr(Bzl)-OH ester, trapping it immediately and bypassing the DKP pathway.

Reagents Required:
  • Boc-Tyr(Bzl)-OH : 4.0 equivalents (relative to resin loading)

  • HATU or BOP : 3.8 equivalents (Slight sub-stoichiometry prevents guanidinylation of the N-terminus)

  • N,N-Diisopropylethylamine (DIEA) : 10.0 equivalents

  • DMF : Peptide synthesis grade (amine-free)

Step-by-Step Workflow:
  • TFA Deprotection: Treat the Boc-dipeptide-resin with 50% TFA in DCM for 1 × 5 min, then 1 × 20 min.

  • Acidic Washes (Critical Step): Wash the resin thoroughly with DCM (3 × 1 min) and DMF (3 × 1 min). Do NOT use any base during these washes. The peptide must remain as the protonated, non-nucleophilic TFA salt.

  • Off-Resin Pre-Activation: In a separate vial, dissolve Boc-Tyr(Bzl)-OH (4.0 eq) and HATU/BOP (3.8 eq) in a minimal volume of DMF. Keep the concentration as high as possible (e.g., 0.4 M) to maximize reaction kinetics.

  • Base Addition: Add DIEA (10.0 eq) to the pre-activation vial. Stir for exactly 1–2 minutes to form the highly reactive active ester.

  • In-Situ Neutralization & Acylation: Immediately pour the activated Boc-Tyr(Bzl)-OH solution onto the TFA-salt peptide-resin. Agitate vigorously. The high concentration of DIEA simultaneously neutralizes the TFA salt and drives the immediate acylation of the newly freed amine.

  • Reaction Time: Allow the coupling to proceed for 30–60 minutes at room temperature.

  • Self-Validation (Kaiser Test & Mass Check):

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a quantitative Ninhydrin (Kaiser) test. A negative result (yellow) confirms the amine has been successfully acylated by Tyr(Bzl).

    • Diagnostic Check: If the Kaiser test is negative but the resin mass has inexplicably dropped, traceless DKP cleavage occurred before acylation could finish. If the Kaiser test is positive (blue), the coupling failed due to steric hindrance, requiring a second coupling cycle using the same in-situ method.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide ACS Omega URL:[Link]

  • Use of BOP reagent for the suppression of diketopiperazine formation in boc/bzl solid-phase peptide synthesis Tetrahedron Letters URL:[Link]

  • Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

Technical Support Center: Purification of 15N-Labeled Tyrosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-15N-TYR-PUR Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with a high-value sample. 15N-labeling is expensive, and Tyrosine (Tyr, Y) introduces specific chemical instabilities (oxidation) and physical challenges (hydrophobicity/aggregation). This guide moves beyond generic HPLC protocols to address the specific intersection of isotope labeling and aromatic residue chemistry .

This support documentation is structured into three critical modules:

  • Chemical Stability: Preventing the "Tyrosine Lag" (Oxidation).

  • Chromatographic Strategy: Resolution and Isotope Effects.

  • Quantification: Accurate Yield Determination.

Module 1: Chemical Stability & Solubility

The Tyrosine Factor: Oxidation Risks

Tyrosine contains a phenolic hydroxyl group that is susceptible to radical oxidation, particularly into dityrosine (covalent cross-linking) or nitrotyrosine .[1] This risk is elevated during cell lysis (if recombinant) or prolonged storage in solution.

Critical Protocol: The "Zero-Oxidation" Buffer System To protect the 15N-Tyr moiety, you must eliminate reactive oxygen species (ROS) and metal ions that catalyze oxidation (Fenton chemistry).

ComponentConcentrationFunctionMechanism
Degassed Solvents N/APrimary ProtectionRemoves dissolved

which fuels radical formation.
EDTA 1-5 mMChelationSequesters

ions that catalyze phenolic oxidation.
Methionine 5-10 mMScavengerActs as a "sacrificial" antioxidant (oxidizes to Met-sulfoxide before Tyr oxidizes).
Low pH pH < 4.0SuppressionProtonates the phenolic hydroxyl (pKa ~10), reducing reactivity.
Visual Workflow: Oxidation Prevention

The following logic flow illustrates the critical decision points to prevent sample loss due to aggregation or oxidation.

TyrProtection Start Raw 15N-Tyr Peptide (Lysate or Synthetic) SolubilityCheck Check Solubility (pH < pI?) Start->SolubilityCheck Aggregated Precipitate/Cloudy SolubilityCheck->Aggregated No Soluble Clear Solution SolubilityCheck->Soluble Yes Denature Add Chaotrope (6M Guanidine or 8M Urea) Aggregated->Denature OxidationRisk Risk of Tyr Oxidation? Soluble->OxidationRisk Reduce Add Reducing Agent (TCEP or DTT) Denature->Reduce Reduce->OxidationRisk Protect Add Scavengers: 1. Degas Buffers 2. Add Met (5mM) 3. Keep pH Acidic OxidationRisk->Protect High HPLC Proceed to RP-HPLC Protect->HPLC

Figure 1: Decision tree for solubilization and oxidation prevention of Tyrosine-rich peptides prior to HPLC.

Module 2: Chromatographic Strategy (RP-HPLC)

The Isotope Effect Myth

User Query: "Will my 15N-labeled peptide elute at a different time than my unlabeled (14N) standard?"

Technical Answer: No, not significantly. Unlike Deuterium (


) labeling, which can cause significant retention time shifts due to changes in vibrational energy and hydrogen bond strength (the "chromatographic isotope effect"), 15N labeling produces negligible shifts  in standard Reverse-Phase HPLC (C18/C8).
  • Expectation: The 15N peptide will co-elute with the 14N species.

  • Implication: You cannot separate 15N product from 14N contaminants using HPLC alone. Purity of labeling depends entirely on the expression media (recombinant) or coupling efficiency (synthetic).

Purification Protocol

Column Selection: C18 (for peptides < 5kDa) or C4 (for larger hydrophobic peptides). Mobile Phase:

  • Buffer A: 0.1% TFA in Water (Milli-Q).

  • Buffer B: 0.1% TFA in Acetonitrile (ACN).

  • Note: TFA is preferred over Formic Acid here because the low pH (<2) suppresses the ionization of Tyrosine’s side chain, ensuring sharper peaks.

Gradient Strategy: Tyrosine is hydrophobic. If your peptide contains multiple Tyr residues, it will elute later in the gradient.

  • Equilibration: 5% B for 5 mins.

  • Shallow Gradient: 0.5% B per minute increase around the expected elution point.

  • Temperature: Elevate to 60°C if the peptide is aggregation-prone (common with Tyr/Amyloid peptides). This improves mass transfer and peak shape.

Module 3: Quantification & Quality Control

Mass Spectrometry: The Truth Source

UV absorbance estimates concentration, but Mass Spec confirms the Labeling Efficiency .

Calculating Expected Mass Shift: You must calculate the theoretical mass based on the number of Nitrogen atoms in your sequence.



(Where 

is the total nitrogen count, and 0.997 Da is the mass difference between 15N and 14N).

Example Table: Mass Shift for a Hypothetical Peptide (Gly-Tyr-Gly-Lys)

Residue Nitrogen Count 14N Mass (Monoisotopic) 15N Mass Shift
Glycine (N-term) 1 57.02 +1
Tyrosine 1 163.06 +1
Glycine 1 57.02 +1
Lysine (C-term) 2 128.09 +2
Peptide Bond N 3 - +3

| TOTAL | 8 | ~405.2 | +8.0 Da |

Note: If your Mass Spec shows a "cloud" of peaks -1 or -2 Da from the max, your labeling efficiency is incomplete (<99%).

UV Quantification (Beer-Lambert Law)

User Query: "Does 15N labeling change the Extinction Coefficient (


)?"

Technical Answer: Negligible. The electronic transitions of the Tyrosine aromatic ring (which absorbs at 280nm) are not significantly perturbed by the nuclear mass of the nitrogen atom in the backbone or sidechain.

  • Standard

    
     for Tyr: 
    
    
    
    [2][3]
  • Standard

    
     for Trp: 
    
    
    
    [2]

Formula:



Ensure you use the calculated 

for your specific sequence (sum of all Tyr/Trp).

Module 4: Troubleshooting & FAQ

Q: My peak is broad and tailing. Is it the 15N?

A: Unlikely. Broad peaks in Tyr-containing peptides usually indicate:

  • Aggregation: The peptide is oligomerizing on the column. Fix: Increase column temperature to 60°C or switch to a polymer-based column (PLRP-S) which handles high pH (allowing pH 10 purification where Tyr is ionized and less sticky).

  • Oxidation: You are seeing a mix of Tyr and Met-Sulfoxide species. Fix: Check Mass Spec. If +16 Da peaks exist, oxidation occurred.

Q: I see a "doublet" peak in HPLC. Is this 14N vs 15N separation?

A: No. This is likely Dityrosine formation (covalent dimer) or a cis/trans proline isomerization if Prolines are present. 15N/14N do not resolve as doublets on standard C18 gradients.

Q: Can I use UV 214nm for quantification?

A: Yes, but it is less specific. At 214nm, the peptide bond absorbs. Since 15N is part of the peptide bond, there are theoretical subtle shifts in absorption, but for purification purposes, it is acceptable. However, 280nm is superior for Tyr-peptides as it confirms the presence of the aromatic ring and is less sensitive to buffer impurities.

Visual Workflow: Post-Purification QC

QCWorkflow Fraction HPLC Fraction Lyophilize Lyophilization Fraction->Lyophilize MassSpec ESI-MS Analysis Lyophilize->MassSpec CheckMass Mass = Theoretical 15N? MassSpec->CheckMass Pass Pool & Store (-80°C, Argon) CheckMass->Pass Match Fail_Ox Fail: +16/32 Da (Oxidation) CheckMass->Fail_Ox Mass > Exp Fail_Inc Fail: -1/2/3 Da (Incomplete Labeling) CheckMass->Fail_Inc Mass < Exp

Figure 2: Quality Control workflow distinguishing between oxidation artifacts and labeling efficiency issues.

References

  • Isotope Effects in Chromatography

    • Zhang, R., & Regnier, F. E. (2002). Isotope-coded affinity tags for protein quantification. This foundational work discusses how Deuterium shifts retention times significantly, while 13C and 15N have negligible effects, validating the co-elution of 15N/14N peptides.
    • Source:

  • Tyrosine Oxidation & Prevention

    • Stadtman, E. R. (2003). Oxidation of free amino acids and amino acid residues in proteins by radiolysis and by metal-catalyzed reactions. Detailed mechanisms of Tyrosine conversion to Dityrosine and the role of metal ions.
    • Source:

  • 15N Labeling Protocols (Recombinant)

    • Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins. The standard protocol for minimal media expression using 15N-Ammonium Chloride.[4]

    • Source:

  • Extinction Coefficients

    • Pace, C. N., et al. (1995). How to measure and predict the molar absorption coefficient of a protein. Establishes the standard values for Tyr (1490) and Trp (5500)
    • Source:

Sources

Technical Support Center: Boc/Bzl SPPS Cleavage Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Identifying and Mitigating O-Benzyl Tyrosine Side Reactions

Welcome to the Peptide Synthesis Technical Support Center. This guide is specifically designed for researchers and drug development professionals utilizing Boc/Bzl solid-phase peptide synthesis (SPPS). A critical bottleneck in this chemistry is the final hydrogen fluoride (HF) cleavage step, which can induce severe side reactions. Specifically, the acidolytic deprotection of O-benzyl tyrosine (Tyr(Bzl)) frequently results in the irreversible formation of 3-benzyltyrosine. Here, we provide mechanistic insights, diagnostic FAQs, and validated protocols to resolve this issue.

Mechanistic Insight: The Causality of Alkylation

During standard anhydrous HF cleavage, the removal of the O-benzyl protecting group proceeds via an


 (or 

) mechanism 1. The strong acid protonates the ether oxygen, leading to the rapid departure of a highly reactive benzyl carbocation (

). Because the phenolic ring of tyrosine is highly electron-rich, it is susceptible to electrophilic aromatic substitution. The

intermediate can attack the ortho-position (3-position) of the tyrosine ring via an intra- or inter-molecular Friedel-Crafts alkylation, generating 3-benzyltyrosine 2.

Mechanism A Tyr(Bzl) Residue (Peptide-Resin) B Standard HF Cleavage (High HF Concentration) A->B C Benzyl Carbocation [Bzl+] B->C Acidolysis H Desired Tyrosine (Free Phenol) B->H Successful Deprotection D Intra/Inter-molecular Alkylation (SN1) C->D No Scavenger F Scavengers (Anisole, p-Cresol) C->F Intercepted E 3-Benzyltyrosine (+90 Da Side Product) D->E G Trapped Benzyl Group F->G

Mechanism of 3-benzyltyrosine formation during HF cleavage and the role of scavengers.

Troubleshooting Guide & FAQs

Q1: How do I definitively identify 3-benzyltyrosine in my crude peptide mixture? A: The hallmark of 3-benzyltyrosine formation is a mass shift of +90 Da (specifically +90.05 Da, corresponding to the addition of


) relative to your target peptide mass, observable via MALDI-TOF or LC-MS. On a reverse-phase HPLC (RP-HPLC) chromatogram, the 3-benzyltyrosine byproduct will elute later than the desired peptide due to the increased hydrophobicity imparted by the covalently attached benzyl ring.

Q2: Can I suppress this side reaction by simply increasing the concentration of scavengers? A: Only partially. Scavengers like anisole and p-cresol act as competitive nucleophiles to trap the benzyl carbocation 3. While an optimized scavenger cocktail effectively prevents intermolecular alkylation (where a carbocation from one residue attacks a different tyrosine), it struggles to prevent intramolecular rearrangement. The proximity effect of the departing benzyl group allows it to rapidly migrate to the adjacent ortho-position before a bulky scavenger molecule can intercept it [[2]]().

Q3: What is the "Low-High HF" cleavage method, and why does it work better? A: Developed by Tam and Merrifield 4, the "Low-High HF" method fundamentally alters the cleavage mechanism. By using a low concentration of HF (25%) diluted in a large volume of dimethyl sulfide (DMS, 65%) and p-cresol (10%), the acidity function of the mixture is lowered. This forces the deprotection to proceed via an


 (or 

) mechanism 1. Instead of forming a free carbocation, the benzyl group is transferred directly to the DMS nucleophile. This effectively eliminates the reactive intermediate responsible for 3-benzyltyrosine formation.

Q4: Should I change my Tyrosine protecting group for future syntheses? A: Yes, if your sequence is highly prone to this side reaction. Halogenated benzyl derivatives, such as 2-bromobenzyloxycarbonyl (2-Br-Z) or 2,6-dichlorobenzyl (2,6-Cl2-Bzl), are significantly superior 2. The electron-withdrawing halogens destabilize the potential carbocation, making the protecting group more stable during repetitive TFA deprotection steps and reducing the rate of Friedel-Crafts alkylation during final HF cleavage.

Quantitative Data: Tyrosine Protecting Group Comparison

To assist in experimental design, the following table summarizes the properties of common Tyrosine protecting groups used in Boc SPPS 2, [[5]]():

Protecting GroupStability to 50% TFASusceptibility to 3-Benzyltyrosine FormationRecommended Cleavage Strategy
Tyr(Bzl) Low (Premature loss possible)High (Intra/Inter-molecular

)
Low-High HF Method
Tyr(2-Br-Z) HighLow (Sterically hindered, destabilized cation)Standard HF + Scavengers
Tyr(2,6-Cl2-Bzl) Very High (~5000x more stable than Bzl)Very LowStandard HF + Scavengers
Tyr(tBu) Incompatible (Used in Fmoc)N/A (Forms 3-tert-butyltyrosine instead)TFA Cleavage (Fmoc Strategy)
Experimental Protocols: Self-Validating Workflows
Protocol 1: Standard HF Cleavage with Optimized Scavenger Cocktail

Use this protocol if your peptide contains Tyr(2-Br-Z) or Tyr(2,6-Cl2-Bzl), which are less prone to alkylation.

Causality Check: The ratio of 9:1 (HF:Scavenger) ensures a massive molar excess of nucleophilic traps (anisole/p-cresol) relative to the generated carbocations, driving the kinetic competition toward scavenging rather than peptide alkylation [[6]](), 3.

  • Preparation: Transfer 1.0 g of thoroughly dried peptide-resin into a Teflon HF cleavage vessel.

  • Scavenger Addition: Add 1.0 mL of anisole (or a 1:1 mixture of p-cresol and p-thiocresol if methionine/cysteine are present) 3. Add a magnetic stir bar.

  • Cooling: Attach the vessel to the HF apparatus. Cool the vessel in a dry ice/methanol bath (-78°C) for 15 minutes.

  • HF Distillation: Distill 9.0 mL of anhydrous HF into the reaction vessel under vacuum 6.

  • Cleavage: Warm the vessel to 0°C using an ice-water bath. Stir the reaction mixture for 45 to 60 minutes.

  • Evaporation: Rapidly evaporate the HF under high vacuum at 0°C.

  • Workup: Suspend the cleaved peptide and resin in cold diethyl ether to precipitate the peptide and extract the organic scavengers. Filter and extract the peptide with 10% aqueous acetic acid.

  • Validation Step: Immediately analyze the crude extract via LC-MS. Confirm the presence of the target mass and the absence of a +90 Da peak to validate that the scavenger cocktail was successful.

Protocol 2: The Tam "Low-High" HF Cleavage Procedure

Use this protocol if your peptide was synthesized with standard Tyr(Bzl) or contains sensitive residues like Met(O) or Trp(For) 4, 7.

LowHighHF Start Boc-Peptide-Resin (Contains Tyr(Bzl)) LowHF Low HF Step (SN2) HF:DMS:p-cresol (25:65:10) 0°C, 2h Start->LowHF Cleaves Bzl via SN2 Prevents Bzl+ formation Evap Evaporate HF/DMS In Vacuo LowHF->Evap HighHF High HF Step (SN1) HF:Scavenger (9:1) 0°C, 1h Evap->HighHF Cleaves resistant groups e.g., Arg(Tos) End Fully Deprotected Peptide (Minimized Alkylation) HighHF->End

Workflow of the Tam Low-High HF cleavage method to prevent carbocation-mediated side reactions.

Step 1: The "Low HF" Step (


 Mechanism) 
  • Place 1.0 g of peptide-resin in the HF cleavage vessel.

  • Add 6.5 mL of Dimethyl sulfide (DMS) and 1.0 mL of p-cresol 3.

  • Cool to -78°C and distill 2.5 mL of anhydrous HF into the vessel (Final ratio: 25% HF, 65% DMS, 10% p-cresol).

  • Stir at 0°C for 2 hours. Causality Check: The high concentration of DMS acts as an

    
     nucleophile, directly displacing the benzyl group to form a benzyldimethylsulfonium salt, entirely bypassing the carbocation intermediate 6, 7.
    
  • Evaporate the HF and DMS under high vacuum. Wash the resin with dichloromethane (DCM) to remove the sulfonium salts and p-cresol.

Step 2: The "High HF" Step (


 Mechanism) 
  • To the dried, partially deprotected resin from Step 1, add 1.0 mL of fresh p-cresol.

  • Cool to -78°C and distill 9.0 mL of anhydrous HF into the vessel.

  • Stir at 0°C for 45-60 minutes. Causality Check: This step is required to cleave protecting groups that are resistant to the Low HF conditions, such as Arg(Tos) or the MBHA resin linker 6, 3. Because the Tyr(Bzl) was already safely deprotected in Step 1, no 3-benzyltyrosine can form here.

  • Evaporate HF, precipitate with cold ether, and extract the peptide as described in Protocol 1. Validate via LC-MS.

References
  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. nih.gov. 4

  • Boc Solid Phase Peptide Synthesis - HF Cleavage. chempep.com. 6

  • 2.6.4.2 Aromatic Hydroxy Groups. thieme-connect.de. 2

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. researchgate.net. 1

  • Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. researchgate.net. 7

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. wordpress.com. 3

  • A Comparative Review of Tyrosine Protecting Groups. benchchem.com. 5

Sources

optimizing reaction time for 15N Boc-amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Optimizing Reaction Time for 15N Boc-Amino Acid Derivatives Role: Senior Application Scientist | Context: Technical Support Center

Introduction: The High-Stakes Chemistry of 15N Labeling

Welcome to the Technical Support Center. You are likely here because you are working with 15N-labeled amino acids —reagents that are exponentially more expensive than their unlabeled counterparts.

In standard organic synthesis, "optimizing reaction time" often means "going faster." However, with 15N-Boc protection, optimization means maximizing yield and purity. A reaction stopped too early wastes precious isotopic starting material. A reaction left too long invites side reactions (di-Boc formation, racemization) that force aggressive purification, leading to physical loss of the isotope.

This guide moves beyond generic textbook recipes. It provides a self-validating, kinetically controlled workflow designed to protect your 15N investment.

Part 1: The Kinetic Sweet Spot (Mechanistic Logic)

To control reaction time, you must control the species in solution. The reaction between an amino acid and Di-tert-butyl dicarbonate (Boc₂O) is a competition.

The Primary Competition:

  • Aminolysis (Desired):

    
    
    
  • Hydrolysis (Parasitic):

    
    
    

The Critical Variable: pH

  • pH < 9: The amine is protonated (

    
    ) and non-nucleophilic. Reaction time 
    
    
    
    .
  • pH > 12: Hydrolysis of Boc₂O accelerates drastically. You will consume equivalents of Boc₂O without converting your amino acid, leading to a "stalled" reaction.

  • Target pH (10–11): The "Sweet Spot." The amine is deprotonated (reactive), but hydroxide concentration is low enough that Boc₂O hydrolysis is manageable.

Part 2: Standard Operating Procedure (SOP)

Protocol: Schotten-Baumann Conditions for 15N-Amino Acids Recommended for: High-value isotopic starting materials where recovery is paramount.

Reagents & Setup
  • Substrate: 15N-Amino Acid (Zwitterionic form)

  • Reagent: Boc₂O (1.1 – 1.5 equivalents). Note: Boc₂O is cheap; 15N is not. Use slight excess.

  • Solvent: 1:1 Dioxane:Water (Ensures solubility of both the amino acid salt and organic Boc₂O).

  • Base: 1M NaOH (preferred over TEA for ease of workup).

Step-by-Step Workflow
  • Dissolution: Dissolve 15N-AA in Water/Dioxane (1:1).

  • pH Adjustment (The "Zero" Time Point): Add 1M NaOH dropwise until pH reaches ~10-11. Use a micro-pH probe or phenolphthalein indicator (faint pink).

  • Addition: Add Boc₂O (dissolved in minimal dioxane) in one portion.

  • The Maintenance Phase (Critical):

    • As the reaction proceeds, H⁺ is released (amine

      
       carbamate). The pH will drop.
      
    • Action: Continuously monitor and add NaOH to maintain pH 10–11.

    • Why? If pH drops below 9, the reaction stops. If you walk away for 2 hours without maintenance, you lose time.

  • Termination: Reaction is complete when pH stabilizes (base consumption stops) and TLC/HPLC confirms consumption of amine.

Visual Workflow (Graphviz)

BocWorkflow Start Start: 15N-Amino Acid Solubilize Dissolve in Dioxane:H2O (1:1) Start->Solubilize pH_Adjust Adjust pH to 10-11 (1M NaOH) Solubilize->pH_Adjust Add_Boc Add Boc2O (1.2 equiv) pH_Adjust->Add_Boc Monitor Monitor pH & Maintain 10-11 Add_Boc->Monitor Check Check Consumption (Ninhydrin/TLC) Monitor->Check Check->Monitor pH Dropping? Workup Acidify & Extract Check->Workup Amine Gone

Caption: Kinetic workflow for pH-controlled Boc protection. Red node indicates the critical active monitoring phase.

Part 3: Troubleshooting & Optimization (Q&A)

Q1: My reaction has been running for 24 hours, but starting material remains. Should I add heat?

Answer: No. Do not heat.

  • Diagnosis: The pH likely dropped below 9 early in the process, protonating the amine and stopping the reaction. Alternatively, your Boc₂O has hydrolyzed.

  • Fix: Check the pH. If <9, add NaOH to restore pH 10. Add 0.5 equiv fresh Boc₂O.

  • Risk: Heating promotes racemization (loss of chirality) and di-Boc formation (side product).

Q2: I see a new spot on TLC that runs higher than my product. What is it?

Answer: It is likely the Di-Boc derivative (


).
  • Cause: Excessive Boc₂O (>2.0 equiv) or excessive reaction time.

  • Solution:

    • Prevention: Stop the reaction immediately upon consumption of the starting amine.

    • Recovery: Di-Boc derivatives are unstable to partial hydrolysis. Often, brief treatment with limited base can revert Di-Boc to Mono-Boc, but prevention is superior.

Q3: How do I maximize recovery of the 15N isotope during workup?

Answer: The workup is the biggest source of yield loss, not the reaction time.

  • Wash Basic: At the end of the reaction (pH > 10), the Product is a salt (water-soluble). Wash the aqueous layer with Ether/Hexane. This removes unreacted Boc₂O and organic impurities while keeping your 15N-product safe in water.

  • Acidify & Extract: Acidify the aqueous layer to pH 2-3 (using KHSO₄ or dilute HCl). The product becomes protonated (organic soluble). Extract immediately into Ethyl Acetate.

  • Back-Extract: Extract the aqueous waste once more to catch stubborn traces.

Part 4: Data & Validation

Optimization Matrix: Solvent & Base Effects
VariableRecommendationTechnical Rationale
Base: NaOH Preferred Easy to remove.[][] Allows precise pH control. No organic salt contamination in NMR.
Base: TEA/DIPEA AlternativeUse only in organic solvents (DCM/DMF). Harder to remove completely; residual amine signals interfere with 15N NMR.
Solvent: Dioxane/H2O Preferred Excellent miscibility. Dioxane is easily removed by rotovap (unlike DMF).
Solvent: THF/H2O GoodGood alternative, but THF can form peroxides and is more volatile (concentration changes).
Decision Tree: Troubleshooting 15N Protection

Troubleshooting Issue Problem Detected Stall Reaction Stalled (SM remains) Issue->Stall SideProd Impurity Formed (Di-Boc) Issue->SideProd CheckPH Check pH Stall->CheckPH Stop Optimize: Reduce Equivs/Time SideProd->Stop Stop Reaction Immediately LowPH pH < 9 CheckPH->LowPH HighPH pH > 12 CheckPH->HighPH FixLow Add NaOH Resume stirring LowPH->FixLow FixHigh Boc2O Hydrolyzed Add fresh Boc2O HighPH->FixHigh

Caption: Logic flow for diagnosing stalled reactions or impurity formation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive guide on protection/deprotection kinetics).

  • Sigma-Aldrich. (2023). Isotopic Labeling for NMR Spectroscopy of Biological Solids. (Context on 15N labeling costs and handling).

  • BenchChem. (2025).[4][5][6] Common side reactions with Boc-protected amino acids and how to avoid them. (Specifics on Di-Boc and racemization).

  • Common Organic Chemistry. (2023). Boc Protection Mechanism (Boc2O).[][][5][7][8][9][10] (Mechanistic details on pH dependence).

Sources

Validation & Comparative

NMR chemical shift assignment for 15N labeled tyrosine residues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural analysis of drug targets, Tyrosine (Tyr) residues are critical. They frequently populate protein-protein interaction interfaces and active sites (e.g., Kinases, GPCRs) due to their amphipathic nature and capacity for hydrogen bonding and pi-stacking. However, assigning 15N chemical shifts for Tyrosine in large (>30 kDa) or intrinsically disordered proteins (IDPs) is notoriously difficult due to spectral crowding in the central HSQC region and metabolic scrambling during expression.

This guide objectively compares the performance of Cell-Free Selective 15N-Tyr Labeling (the advanced "Product" solution) against the traditional Uniform 15N Labeling and Mutagenesis-Based Assignment workflows. We analyze signal-to-noise ratios, assignment fidelity, and cost-efficiency to determine the optimal protocol for high-value targets.

The Challenge: Why Tyrosine Assignment Fails

In a standard 1H-15N HSQC spectrum of a uniformly labeled protein, Tyrosine amide peaks often cluster in the crowded center (approx. 115–123 ppm 15N / 7.5–8.5 ppm 1H). This overlap makes sequential assignment via triple-resonance experiments (HNCA, HN(CO)CA) ambiguous.

Furthermore, in E. coli expression systems, 15N-Tyrosine is subject to metabolic scrambling . The aromatic amino acid transaminase (TyrB) can reversibly convert Tyrosine to p-hydroxyphenylpyruvate, which can eventually scramble labels into Phenylalanine or other byproducts, diluting isotopic enrichment and creating "ghost" peaks.

Comparative Analysis of Assignment Strategies

We evaluate three primary methodologies. The Selective Cell-Free approach is treated here as the benchmark "Product" for high-fidelity assignment.

Method A: Cell-Free Selective 15N-Tyr Labeling (The "Product")
  • Mechanism: Uses a defined lysate (e.g., Wheat Germ or E. coli S30 extract) where the amino acid mixture is fully controlled. Only 15N-Tyrosine is added; all other 19 amino acids are unlabeled (14N).

  • Performance: Eliminates spectral crowding completely. Only Tyr residues appear in the HSQC. Zero metabolic scrambling occurs because the metabolic pathways are inactive or devoid of the necessary transaminases in the purified extract context.

Method B: In-Cell Uniform 15N Labeling (The "Baseline")
  • Mechanism: E. coli grown in M9 minimal media with 15NH4Cl.

  • Performance: All backbone amides are visible. High overlap. Requires 3D/4D experiments for assignment.

  • Scrambling Risk: N/A (everything is labeled), but resolution is the bottleneck.

Method C: Site-Directed Mutagenesis (The "Validation")
  • Mechanism: Systematically mutating specific Tyr residues (e.g., Y->F) and observing peak disappearance in Uniform 15N samples.

  • Performance: Unambiguous but extremely low throughput. Risk of structural perturbation (chemical shift mapping artifacts).

Performance Data Matrix
MetricCell-Free Selective 15N-Tyr Uniform 15N Labeling (E. coli) Mutagenesis (Y->F)
Spectral Resolution Ultra-High (Only Tyr peaks visible)Low (All residues visible)Low (Requires uniform background)
Assignment Ambiguity < 5%20–40% (in crowded regions)0% (for the mutated site)
Metabolic Scrambling 0% (Closed System) N/A (Uniform)N/A
Sample Prep Time 4–6 Hours3–4 Days2–3 Weeks per mutant
Cost per Data Point High (Reagents)Low (Reagents)Very High (Labor/Seq)
Isotope Dilution NoneNoneN/A

Strategic Decision Workflow

The following diagram illustrates the logical pathway for selecting the appropriate assignment strategy based on protein size and spectral complexity.

AssignmentStrategy Start Start: Unassigned Tyr Peaks CheckSize Protein Size / Complexity? Start->CheckSize Small < 20 kDa Well Dispersed CheckSize->Small Low Overlap Large > 30 kDa or IDP (Crowded) CheckSize->Large High Overlap Uniform Method B: Uniform 15N Labeling Small->Uniform Selective Method A: Cell-Free Selective 15N-Tyr Large->Selective TripleRes Run 3D Triple Resonance (HNCA, HNCACB) Uniform->TripleRes Success Assignment Complete TripleRes->Success Fail Ambiguous Assignment? TripleRes->Fail Crowding Fail->Selective Rescue Strategy Overlay Overlay HSQC with Uniform Spectrum Selective->Overlay Identify Identify Tyr Subset Overlay->Identify Identify->Success Mutant Method C: Point Mutation (Y->F) Identify->Mutant If specific site still ambiguous Mutant->Success

Caption: Decision matrix for 15N-Tyr assignment. Selective labeling is the primary rescue strategy for large or crowded systems.

Detailed Protocol: Cell-Free Selective 15N-Tyr Labeling

This protocol utilizes a coupled transcription-translation (IVTT) system. This "Product" approach ensures that only Tyrosine residues incorporate the 15N label, providing a clean "filter" spectrum.

Reagents Required:
  • S30 Extract (or commercial Cell-Free kit, e.g., PURE system).

  • Master Mix (Buffer, Salts, ATP, GTP, CTP, UTP, tRNA, Creatine Phosphate, Creatine Kinase).

  • Amino Acid Mix (–Tyr): A mix of 19 amino acids (unlabeled) at 1 mM each, excluding Tyrosine.

  • 15N-L-Tyrosine (98%+ enrichment).

  • Plasmid DNA (T7 promoter).

Step-by-Step Workflow:
  • Amino Acid Preparation (Critical Step):

    • Prepare a 20x stock solution of "Amino Acids minus Tyr" (AA-Tyr).

    • Prepare a separate 50 mM stock of 15N-Tyr in water. Note: Tyrosine has low solubility; dissolve in small volume of dilute HCl or heat gently if necessary, but pH must be re-adjusted.

  • Reaction Assembly (50 µL scale for trial, 1–5 mL for NMR):

    • Combine:

      • 20 µL S30 Extract / Lysate

      • 20 µL Master Mix

      • 2.5 µL AA-Tyr Mix (Final: 1 mM each)

      • 1.0 µL 15N-Tyr (Final: 1–2 mM)

      • 1.0 µL Plasmid DNA (approx. 500 ng)

      • Water to 50 µL

  • Incubation:

    • Incubate at 30°C for 4–16 hours (depending on system; continuous exchange formats allow longer runs).

    • Self-Validation: Run a 2 µL aliquot on SDS-PAGE alongside a negative control (no DNA) to verify expression.

  • Purification:

    • Purify using affinity tag (e.g., His-tag) immediately. Cell-free lysates contain chaperones that may bind your protein; rigorous washing is required.

  • NMR Spectroscopy:

    • Buffer exchange into NMR buffer (e.g., 20 mM Phosphate, pH 6.5, 50 mM NaCl, 10% D2O).

    • Acquire 1H-15N HSQC (2–4 hours).

    • Result: You will observe only peaks corresponding to Tyrosine residues.

Mechanism of Action: Scrambling Control

One of the most significant advantages of the Cell-Free method over in vivo selective labeling is the prevention of isotopic scrambling. In E. coli cells, the transaminase TyrB is highly active.

Scrambling Tyr15N 15N-Tyrosine (Input) HPP p-Hydroxyphenylpyruvate (Intermediate) Tyr15N->HPP TyrB Transaminase (In-Cell Only) Protein Target Protein Tyr15N->Protein Direct Incorporation (Cell-Free / Auxotroph) Phe 15N-Phenylalanine (Scrambled Product) HPP->Phe PheA Prephenate Dehydratase Phe->Protein False Assignment

Caption: Metabolic scrambling pathway.[1] Cell-free systems (Green path) bypass the transaminase activity (Red path) present in live cells.

Expert Insight: If you must use in vivo expression (Method B), use a tyrB- auxotrophic strain or add high concentrations of unlabeled Phenylalanine to suppress the forward conversion of Tyr to Phe via feedback inhibition and isotope dilution.

References

  • Comparison of Selective Labeling Str

    • Title: A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy.
    • Source: PMC (NIH)
    • URL:[Link]

  • Cell-Free Labeling Protocols

    • Title: New developments in isotope labeling strategies for protein solution NMR spectroscopy.[2][3][4][5]

    • Source: University of Toronto (Lewis Kay Lab)
    • URL:[Link]

  • Metabolic Scrambling in E. coli

    • Title: Selective labeling and unlabeling strategies in protein solid-st
    • Source: Journal of Biomolecular NMR[3]

    • URL:[Link]

  • Reverse Labeling Techniques

    • Title: Specific isotopic labelling and reverse labelling for protein NMR spectroscopy.[1][6]

    • Source: White Rose Research Online
    • URL:[Link]

  • Assignment of Tyrosine Peaks

    • Title: 1H, 15N, 13C Resonance Assignments of the Reduced and Active Form of Human Protein Tyrosine Phosph
    • Source: PMC (NIH)
    • URL:[Link]

Sources

Comparative Guide: 15N Enrichment in Boc vs. Fmoc Tyrosine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers utilizing 15N-labeled Tyrosine (15N-Tyr) in NMR or Mass Spectrometry, Fmoc chemistry is the superior strategy for maximizing isotopic enrichment retention and chemical purity.[1] While Boc chemistry offers lower raw material costs for general synthesis, the harsh hydrofluoric acid (HF) cleavage required for Boc-Tyr(Bzl) removal generates benzyl cations that cause irreversible ring alkylation (3-benzyltyrosine formation). This side reaction effectively "dilutes" the usable 15N-labeled product with chemically distinct impurities, wasting the expensive isotopic starting material. Fmoc-Tyr(tBu) synthesis and usage provides a milder, high-yield pathway (~85-90% monomer conversion) with significantly lower risk of isotopic scrambling or loss during peptide assembly.[1]

Introduction: The Isotopic Challenge

The incorporation of 15N-Tyrosine into peptides is a critical step for structural biology (NMR) and quantitative proteomics (MS). Unlike standard amino acids, 15N-Tyr is a high-value reagent (costing >$500/gram).[1] The primary challenge in its synthesis is not just chemical yield, but Enrichment Preservation —ensuring that the expensive 15N nucleus remains in the correct chemical environment without dilution by side products or racemization.

This guide compares the two dominant protecting group strategies—Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) —focusing on their efficiency in converting raw 15N-Tyr into protected building blocks and their subsequent performance in Solid Phase Peptide Synthesis (SPPS).

Strategic Analysis: Boc vs. Fmoc[2][3][4][5]

Synthesis of Protected Monomers

Both strategies typically utilize a Copper(II) Complex intermediate to selectively protect the side-chain phenol and


-amine. This method is industry-standard for minimizing di-protection side reactions.[1]
FeatureFmoc Strategy (Fmoc-15N-Tyr(tBu)-OH)Boc Strategy (Boc-15N-Tyr(Bzl)-OH)
Side Chain Protection tert-Butyl (tBu) : Acid-labile.[1][2][3][4]Benzyl (Bzl) : HF-labile (very stable to acid).
Synthesis Route 15N-Tyr

Cu Complex

O-tBu

Fmoc-OSu
15N-Tyr

Cu Complex

O-Bzl

Boc-anhydride
Monomer Yield High (~85-90%) High (~80-90%)
Reagent Cost Moderate (Fmoc-OSu is costlier than Boc2O).[1]Low (Benzyl bromide/Boc2O are cheap).
Purification Crystallization (often Ethyl Acetate/Hexane).[3]Crystallization (often Ethyl Acetate/Petroleum Ether).[5]
SPPS Performance & Enrichment Preservation

The critical differentiator arises during the final deprotection/cleavage step of the peptide synthesis.

  • The Boc/HF Failure Mode: Removing the Benzyl (Bzl) group from Tyrosine requires liquid HF. This reaction generates benzyl cations (

    
    ) . These electrophiles aggressively attack the electron-rich phenol ring of Tyrosine, forming 3-benzyltyrosine .[1]
    
    • Impact: You obtain a mixture of your desired 15N-peptide and a +90 Da alkylated byproduct.[1] This reduces the effective yield of your isotopically labeled species and complicates NMR spectra with impurity peaks. Scavengers (p-cresol) reduce but do not eliminate this risk.

  • The Fmoc/TFA Advantage: Removing the tert-Butyl (tBu) group requires Trifluoroacetic acid (TFA).[4] This generates tert-butyl cations .[1] While these can also alkylate the ring, the reaction is much slower and easily quenched by standard scavengers (Triisopropylsilane/Water).

    • Impact: Near-quantitative recovery of the intact 15N-Tyr residue.[1]

Racemization Risk
  • Fmoc: Activation with HBTU/HOBt in the presence of base (DIPEA) carries a low risk of racemization, but Fmoc-Tyr(tBu) is generally stable.

  • Boc: The repeated acidic TFA treatments to remove the N-terminal Boc group during chain elongation can cause minor acid-catalyzed racemization, though this is rare for Tyrosine compared to Cysteine or Histidine.[1]

Visualizing the Workflow & Risks

The following diagram illustrates the synthesis pathways and the critical "Risk Zone" where 15N material is often lost.

G cluster_Fmoc Fmoc Route (Recommended) cluster_Boc Boc Route (High Risk) Start Raw 15N-L-Tyrosine CuComplex Copper(II) Complex (Selective Protection) Start->CuComplex OtBu 1. O-tert-Butylation (Isobutylene/H+) CuComplex->OtBu OBzl 1. O-Benzylation (BnBr/Base) CuComplex->OBzl FmocProt 2. Fmoc Protection (Fmoc-OSu) OtBu->FmocProt FmocFinal Fmoc-15N-Tyr(tBu)-OH FmocProt->FmocFinal SPPS_Fmoc SPPS (TFA Cleavage) FmocFinal->SPPS_Fmoc Product_Fmoc Pure 15N-Peptide SPPS_Fmoc->Product_Fmoc High Recovery BocProt 2. Boc Protection (Boc2O) OBzl->BocProt BocFinal Boc-15N-Tyr(Bzl)-OH BocProt->BocFinal SPPS_Boc SPPS (HF Cleavage) BocFinal->SPPS_Boc Product_Boc Mixture: 15N-Peptide + 3-Benzyl-15N-Tyr SPPS_Boc->Product_Boc Alkylation Risk

Caption: Comparative synthesis workflow showing the high-risk alkylation step in the Boc/HF pathway vs. the clean deprotection in the Fmoc/TFA pathway.

Experimental Protocols

Protocol A: Synthesis of Fmoc-15N-Tyr(tBu)-OH (Copper Complex Method)

This protocol ensures selective protection of the side chain before N-terminal protection.[1]

Reagents: 15N-L-Tyrosine, CuSO


[1]·5H

O, Isobutylene gas, H

SO

, Fmoc-OSu, NaHCO

, EDTA.[1]
  • Copper Complex Formation:

    • Dissolve 15N-L-Tyrosine (10 mmol) in 2N NaOH (11 mL).

    • Add CuSO

      
      [6]·5H
      
      
      
      O (5 mmol) in water (10 mL). Heat to 60°C for 30 mins.
    • Cool to RT. Add Methanol (40 mL). The complex precipitates. Filter and dry.[7][4][8]

    • Mechanism:[9][10][11][12] Copper coordinates the

      
      -amino and carboxyl groups, leaving the phenol free.
      
  • O-tert-Butylation:

    • Suspend the Copper complex in CH

      
      Cl
      
      
      
      (50 mL) in a pressure vessel.
    • Add conc. H

      
      SO
      
      
      
      (catalytic) and condense Isobutylene gas (excess) into the vessel.
    • Stir at RT for 24-48 hours.

    • Validation: Check TLC for disappearance of starting material.

  • Decomplexation:

    • Wash the organic layer with EDTA solution or dilute HCl to remove Copper. The resulting H-15N-Tyr(tBu)-OH precipitates or remains in aqueous phase depending on pH.[1] Adjust pH to 6-7 to isolate zwitterion.[1]

  • Fmoc Protection:

    • Dissolve H-15N-Tyr(tBu)-OH in 10% Na

      
      CO
      
      
      
      / Dioxane (1:1).
    • Add Fmoc-OSu (1.1 eq) dropwise at 0°C. Stir at RT for 2-4 hours.

    • Acidify with dilute HCl (to pH 2-3) and extract with Ethyl Acetate.

    • Yield: Expect 85-90% overall.

Protocol B: Synthesis of Boc-15N-Tyr(Bzl)-OH

Provided for comparison; recommended only if HF cleavage is unavoidable.[1]

Reagents: 15N-L-Tyrosine, CuSO


[1]·5H

O, Benzyl Bromide, NaOH, Di-tert-butyl dicarbonate (Boc

O).[1]
  • Copper Complex Formation: Same as Protocol A.

  • O-Benzylation:

    • Dissolve Copper complex in alkaline Methanol/Water.

    • Add Benzyl Bromide (1.2 eq). Stir at 40°C for 4 hours.

    • Note: Benzyl bromide is a lachrymator; handle in fume hood.

  • Decomplexation & Boc Protection:

    • Remove Copper using EDTA wash or H

      
      S treatment (traditional but toxic) or Chelex resin.
      
    • React the resulting H-15N-Tyr(Bzl)-OH with Boc

      
      O (1.2 eq) in Dioxane/Water with NaOH (pH 9-10).
      
    • Acidify and extract with Ethyl Acetate.[3][11]

    • Yield: ~80-85%.[1]

Data Comparison Table

ParameterFmoc-15N-Tyr(tBu)-OHBoc-15N-Tyr(Bzl)-OH
Isotopic Purity Retention Excellent (>99%)Good to Fair (Risk of 3-Bzl-Tyr)
Synthesis Yield (Monomer) 85-90%80-85%
SPPS Coupling Efficiency >99% (Standard HBTU/HATU)>99% (Standard HBTU/HATU)
Side Product (Alkylation) <0.5% (with TIS scavenger)2-5% (common without strict scavenger control)
Safety Profile High (Piperidine/TFA)Low (Requires HF - Toxic/Corrosive)

References

  • Fmoc Solid Phase Peptide Synthesis Principles. BenchChem. Comparison of Fmoc and Boc strategies, highlighting the milder deprotection conditions of Fmoc.

  • Synthesis of O-Benzyl-L-Tyrosine. Google Patents US7217835B2. Details the Copper(II) complex method for selective O-alkylation of Tyrosine with high conversion yields (81-89%).

  • Side Reactions in Peptide Synthesis. Peptide.com. Discusses the alkylation of Tyrosine rings by benzyl cations during HF cleavage in Boc chemistry.

  • Fmoc-Tyr(tBu)-OH Synthesis Guide. BenchChem. Detailed protocol for the direct Fmocylation of O-tert-butyl-tyrosine.

  • 15N-Labeling Efficiency. Frontiers in Microbiology. Discusses the use of 15N precursors and the importance of preventing isotopic dilution in biosynthetic and chemical pathways.

Sources

Isotopic Incorporation Validation: The HSQC Structural Benchmark

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Structural Biologists and Medicinal Chemists

Executive Summary: The Structural Truth

In drug development and structural biology, confirming isotopic incorporation (


C, 

N, or

H) is a critical quality gate. While Mass Spectrometry (MS) provides the definitive total incorporation percentage (isotopologue distribution), it often fails to validate the structural integrity of the labeling. A protein may be 98%

N-labeled but unfolded, or a metabolite may be labeled at the wrong position due to scrambling.

HSQC (Heteronuclear Single Quantum Coherence) NMR spectra serve as the "structural truth." Unlike MS, which weighs the molecule, HSQC maps the label to its specific chemical environment. This guide details the methodology for using HSQC to validate not just if your molecule is labeled, but where and how well, comparing it objectively against 1D NMR and MS alternatives.

Comparative Analysis: HSQC vs. Alternatives

The following table contrasts the three primary methods for validating isotopic labeling.

Feature2D HSQC NMR Mass Spectrometry (MS) 1D NMR (

H or X-nuclei)
Primary Output Atom-specific correlation map (H-X)Isotopologue distribution (Mass)Aggregate signal intensity
Label Specificity High (Resolves specific sites)Low (Unless fragmented/MS-MS)Medium (Subject to overlap)
Structural Context Excellent (Folded vs. Unfolded)None (Denaturing conditions)Good (If dispersion is high)
Quantification Relative (requires internal std for absolute)Absolute (% incorporation)Relative (Integrals)
Sample Requirement High (mg quantities)Low (ng/pg quantities)High (mg quantities)
Time Cost High (20 min - hours)Low (minutes)Low (minutes)
Best For Validating structural integrity & site-specificity High-throughput screening of total % labeling Quick "Go/No-Go" checks

Technical Deep Dive: The Physics of the "Isotope Filter"

To use HSQC as a validation tool, one must understand that an HSQC experiment is inherently an isotope filter.

The pulse sequence relies on the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) block.[1] Magnetization is transferred from protons (


H) to the heteroatom (

C/

N) via the scalar coupling constant (

).[2]
  • The Self-Validating Mechanism: If the heteroatom is not the specific isotope (e.g.,

    
    C instead of 
    
    
    
    C), the
    
    
    -coupling is absent (or negligible/different). The magnetization transfer fails, and the signal is filtered out.
  • The Result: In a standard HSQC, only labeled sites appear. Any silence in the spectrum where a peak should be indicates a failure of labeling at that specific site.

Diagram 1: The Magnetization Transfer Logic

This diagram illustrates why HSQC acts as a filter, passing only labeled correlations.

HSQC_Filter_Logic cluster_0 Input Magnetization cluster_1 INEPT Transfer Block cluster_2 Isotope Outcome H_Spin 1H Magnetization Pulse Radio Frequency Pulse Sequence H_Spin->Pulse J_Coup Scalar Coupling (J) C13 13C / 15N (Labeled) J != 0 J_Coup->C13 Successful Transfer C12 12C / 14N (Unlabeled) J = 0 J_Coup->C12 No Coupling Pulse->J_Coup Result_Signal Detectable Signal (Cross Peak) C13->Result_Signal t1 Evolution + Detection Result_Noise Null Signal (Filtered Out) C12->Result_Noise Coherence Lost

Caption: The HSQC pulse sequence acts as a gatekeeper. Without the specific J-coupling provided by the isotope, magnetization cannot be transferred, resulting in a null signal for unlabeled sites.

Experimental Protocol: The Validation Workflow

This protocol assumes a standard Bruker TopSpin or equivalent environment.

Phase 1: Sample Preparation

Objective: Create a stable environment where signal intensity is directly proportional to concentration.

  • Concentration: Aim for 100–500

    
    M for proteins; 1–10 mM for small molecules.
    
  • Internal Standard (Crucial for Quantification): Add a known concentration of a fully labeled standard (e.g.,

    
    N-Acetylvaline for proteins, or a specific 
    
    
    
    C-labeled metabolite) if absolute quantification is required. Alternatively, use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.
  • Solvent: 90% H

    
    O / 10% D
    
    
    
    O (for proteins) or 100% deuterated solvent (for small molecules).
Phase 2: Acquisition Parameters

Pulse Sequence Selection:

  • For

    
    N Proteins:  Use hsqcfpf3gpph19 (Sensitivity enhanced, water flip-back) or sofast-hsqc (for rapid data collection).
    
  • For

    
    C Small Molecules:  Use hsqcetgp (Standard gradient HSQC) or hsqcctetgp (Constant Time). Note: Constant Time (CT) is preferred for 
    
    
    
    C to decouple homonuclear C-C interactions that broaden peaks in uniformly labeled samples.

Key Parameter Settings:

  • Recycle Delay (d1): Set to

    
     (approx. 1.0–1.5s for proteins). For quantitative validation, this must be longer (
    
    
    
    ), or use a correction factor.
  • Scans (ns): Minimum 4 for phase cycling. Adjust based on concentration (Signal-to-Noise Ratio > 10 is required for reliable integration).

  • Points (TD): 2048 (F2) x 128-256 (F1).

Phase 3: The "Satellite" Check (1D Pre-screen)

Before the HSQC, run a standard 1D


H spectrum.
  • Look for Satellites: In high-abundance small molecules, look for

    
    C satellite peaks flanking the main proton peaks.
    
  • Calculation:

    
    
    (Note: This is only possible if satellites are resolved. HSQC is required when overlap obscures these satellites.)
    

Data Analysis & Quantification

Workflow Diagram

This diagram outlines the decision-making process for validating labeling.

Validation_Workflow Start Purified Sample OneD 1D 1H NMR (Quality Check) Start->OneD Decision1 Peaks Dispersed? OneD->Decision1 HSQC 2D HSQC Acquisition (15N or 13C) Decision1->HSQC Yes Outcome_Bad_Fold FAIL: Labeled but Unfolded Decision1->Outcome_Bad_Fold No (Aggregated) Analysis Spectrum Analysis HSQC->Analysis Check1 Check: Peak Dispersion Analysis->Check1 Check2 Check: Missing Peaks Analysis->Check2 Outcome_Good VALIDATED: Folded & Labeled Check1->Outcome_Good Wide Dispersion Check1->Outcome_Bad_Fold Narrow Dispersion Check2->Outcome_Good All Expected Peaks Present Outcome_Bad_Label FAIL: Incomplete Labeling Check2->Outcome_Bad_Label Missing/Weak Peaks

Caption: The validation workflow integrates 1D quality checks with 2D HSQC structural verification. Dispersion indicates folding; peak presence indicates labeling.

Calculating Incorporation Efficiency (The HSQC Method)

While HSQC is often qualitative, it can be made semi-quantitative to validate labeling efficiency.

Method: The "Reference Peak" Ratio If you lack a fully labeled internal standard, use a peak known to be 100% labeled (or chemically distinct) as a relative reference, or compare against a natural abundance spectrum of the same concentration (if solubility permits).

The Formula (Relative to Reference Standard):



Where:

  • 
     = Enrichment (% labeling)
    
  • 
     = Integrated Volume of the HSQC cross-peak (use int2d in TopSpin).
    
  • 
     = Concentration.
    
  • Ref = The fully labeled internal standard.

Critical Analysis Step:

  • Phase Correction: Ensure perfect phasing. Twisted peaks destroy integration accuracy.

  • Baseline Correction: Apply abs2 (automatic baseline correction in F1/F2).

  • Integration: Do not use peak heights. Use volume integration for 2D peaks.

Common Pitfalls & Troubleshooting

SymptomDiagnosisSolution
Missing Peaks Incomplete labeling or Exchange broadeningCheck MS for total mass. If MS is good, the issue is conformational exchange (dynamics), not labeling. Raise temperature.
Doublets in F1 (

C)
Homonuclear Coupling (

C-

C)
You are using a standard HSQC on a U-

C sample. Switch to Constant Time (CT-HSQC) to decouple.
Weak Signals Low labeling or

relaxation
If protein > 25kDa, HSQC signal decays fast. Switch to TROSY-HSQC (Transverse Relaxation Optimized Spectroscopy).
Extra Peaks Scrambling / ImpuritiesCommon in metabolic labeling. Use the HSQC chemical shift to identify the specific amino acid/metabolite causing the impurity.

References

  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189. Link

  • Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663-10665. Link

  • Vuister, G. W., & Bax, A. (1992). Resolution enhancement and spectral editing of uniformly 13C-enriched proteins by homonuclear broadband 13C decoupling. Journal of Magnetic Resonance, 98(2), 428-435. Link

  • Kikuchi, J., et al. (2016). Advanced NMR and MS Approaches in Metabolomics for Drug Discovery. Current Opinion in Biotechnology, 31, 87-95. Link

  • Biological Magnetic Resonance Data Bank (BMRB). Protocols for NMR Data Collection. Link

Sources

Precision in Proteomics: HPLC Retention Time Shifts for 15N Labeled Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Performance Guide for Quantitative Bioanalysis

Content Type: Technical Comparison Guide Audience: Senior Application Scientists, Bioanalytical Chemists, Mass Spectrometrists.[1]

Executive Summary: The "Silent" Isotope Advantage

In quantitative LC-MS/MS proteomics, the choice of Stable Isotope Labeled (SIL) internal standards is the single most critical determinant of assay precision. While Deuterated (


H) standards are ubiquitous due to cost, they suffer from a well-documented Chromatographic Isotope Effect —a shift in retention time (RT) relative to the endogenous analyte.

This guide objectively compares


N-labeled Tyrosine peptides  against their Deuterated counterparts. Experimental evidence and mechanistic principles demonstrate that 

N labeling eliminates retention time shifts
, ensuring perfect co-elution, identical matrix effect exposure, and superior quantitative accuracy (lower CV%).

Mechanistic Analysis: Why Retention Times Shift[2][3][4][5]

To understand the performance gap, we must look at the physical chemistry governing the interaction between the peptide and the stationary phase (typically C18).

The Deuterium Isotope Effect

Replacing Hydrogen (


H) with Deuterium (

H) alters the vibrational energy of the carbon-hydrogen bond.
  • Zero-Point Energy (ZPE): The C-D bond has a lower ZPE than the C-H bond.

  • Bond Length: The lower ZPE results in a shorter average bond length and a smaller vibrational amplitude.

  • Molar Volume: This "contraction" reduces the effective molar volume and polarizability of the molecule.

  • Chromatographic Result: The deuterated peptide interacts less strongly with the hydrophobic stationary phase, typically causing it to elute earlier than the unlabeled analyte.[2]

The N Advantage (The "Silent" Label)

Replacing


N with 

N adds a neutron to the nucleus but has a negligible effect on the electronic cloud or bond vibrational amplitudes.
  • Physicochemical Identity: The molecular volume, pKa, and hydrophobicity remain virtually identical to the natural peptide.

  • Chromatographic Result:

    
    N-labeled peptides exhibit perfect co-elution  with endogenous analytes.
    
Visualizing the Mechanism

The following diagram details the causal chain from atomic substitution to chromatographic outcome.

IsotopeEffectMechanism cluster_0 Deuterium (2H) Labeling cluster_1 15N Labeling D_Atom Hydrogen -> Deuterium Sub. D_Bond Lower Zero-Point Energy (Shorter C-D Bond) D_Atom->D_Bond D_Vol Reduced Molar Volume & Polarizability D_Bond->D_Vol D_Result RT Shift: Earlier Elution (Separation from Analyte) D_Vol->D_Result N_Atom 14N -> 15N Substitution N_Bond Identical Electronic Structure (Same Bond Length) N_Atom->N_Bond N_Vol Identical Molar Volume & Hydrophobicity N_Bond->N_Vol N_Result No RT Shift (Perfect Co-Elution) N_Vol->N_Result

Figure 1: Mechanistic pathway comparison showing why Deuterium causes retention shifts while 15N remains chromatographically silent.

Comparative Performance Data

The following data summarizes the impact of isotope choice on Tyrosine-containing peptides analyzed via RPLC-MS/MS.

Table 1: Retention Time & Quantitation Metrics
MetricDeuterated Standard (

H-Tyr)

N-Labeled Standard (

N-Tyr)
Impact on Data
RT Shift (

RT)
-0.05 to -0.30 min (Elutes earlier)< 0.002 min (Negligible)D-labeled peaks may fall outside the integration window if narrow.
Peak Sampling AsynchronousSynchronousD-label is sampled at a different point in the solvent gradient.
Matrix Effect Variable Identical If an ion-suppressing contaminant co-elutes with the analyte, the shifted D-standard may miss it, skewing the ratio.
CV % (Precision) 5.0% - 12.0%1.5% - 4.0%

N provides tighter precision due to identical ionization environments.
Why Tyrosine Matters

Tyrosine (Tyr) is a polar, aromatic residue often involved in phosphorylation signaling.

  • Deuterium on Ring: Common deuterated Tyr reagents place D on the aromatic ring. This significantly alters the

    
    -
    
    
    
    interactions with phenyl-hexyl or C18 columns, exacerbating the shift.
  • 
    N on Backbone: 
    
    
    
    N labeling is typically on the backbone amide or amine. This is "buried" in the peptide structure, further shielding it from chromatographic differentiation.

Experimental Protocol: The Co-Elution Integrity Test

To validate the performance of


N labeled Tyrosine peptides in your specific LC-MS workflow, use this self-validating protocol. This method quantifies the "Isotope Effect" and calculates the resulting error margin.
Workflow Diagram

ValidationWorkflow Start Start: Mixed Sample Prep Spike Spike Mixture: 1. Endogenous Analyte 2. 15N-Standard 3. D-Standard Start->Spike LC High-Res RPLC (Slow Gradient) Spike->LC MS MS/MS Detection (MRM/PRM) LC->MS Data1 Calc RT Delta: (RT_analyte - RT_std) MS->Data1 Data2 Calc Peak Width Overlap % MS->Data2 Decision Overlap > 95%? Data1->Decision Data2->Decision Pass PASS: Ideal for Quant Decision->Pass Yes (15N) Fail FAIL: Matrix Risk High Decision->Fail No (Deuterium)

Figure 2: Validation workflow to determine the suitability of an internal standard based on retention time overlap.

Step-by-Step Methodology

Objective: Measure


RT and Peak Overlap Factor.
  • Sample Preparation:

    • Prepare a neat solution (buffer only) and a complex matrix solution (e.g., plasma digest).

    • Spike the target Tyrosine peptide (unlabeled) at 100 fmol/µL.

    • Spike the

      
      N-labeled internal standard at 100 fmol/µL.
      
    • Spike the Deuterated (

      
      H) internal standard at 100 fmol/µL.
      
  • LC Configuration:

    • Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

    • Gradient: Shallow gradient (0.5% B/min) to maximize resolution. Note: Isotope effects are most visible in high-resolution, shallow gradients.

  • Data Acquisition:

    • Acquire data in PRM (Parallel Reaction Monitoring) or MRM mode.

    • Extract Ion Chromatograms (XIC) for all three species.

  • Calculation:

    • Retention Shift (

      
      RT): 
      
      
      
    • Overlap Factor: Calculate the area of the intersection of the normalized peaks.

    • Matrix Effect Deviation: Compare the Area Ratio (Analyte/IS) in Buffer vs. Matrix.

      • Result: If

        
        N deviates by <5% and 
        
        
        
        H deviates by >10%, the Deuterium shift is causing matrix interference issues.

Conclusion

For high-precision proteomics, particularly when analyzing Tyrosine-containing peptides where phosphorylation or signaling is key,


N-labeled standards are the superior technical choice .

While Deuterated standards are often cheaper, the Chromatographic Isotope Effect introduces a variable systematic error source. The retention time shift separates the standard from the analyte, exposing them to different instantaneous matrix effects.


N labeling offers a "silent" alternative that guarantees co-elution, ensuring that the internal standard truly corrects for ionization variability.

References

  • BenchChem. (2025).[1][3][2] Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds. BenchChem Technical Support.[3][2] Link

  • Zhang, H., et al. (2011). Mass Spectrometry-Based Proteomics.[4] Journal of Biological Chemistry. Link

  • Wang, S., & Regnier, F. E. (2001). Isotope coding strategy for proteomics. Journal of Chromatography A. Link

  • Ye, X., et al. (2009). Retention time shifts of deuterated peptides in reversed-phase liquid chromatography. Analytical Chemistry.[5][6][7][8] Link

  • Stokvis, E., et al. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[5] Link

Sources

Isotopic Purity Verification for L-Tyrosine-N-t-Boc: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isotopic Purity Verification Methods for L-Tyrosine-N-t-Boc Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary

In the synthesis of isotopically labeled peptides for NMR structural biology or quantitative proteomics (SILAC), the integrity of the starting material is non-negotiable. L-Tyrosine-N-t-Boc presents a unique analytical challenge: the bulky tert-butyloxycarbonyl (Boc) protecting group dominates the proton spectrum and alters ionization efficiency, often masking subtle isotopic impurities in the tyrosine backbone.

This guide moves beyond basic Certificates of Analysis (CoA). We compare the two industry-standard verification methods—Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) —and provide a self-validating protocol for the superior method.

The Core Conflict
  • HRMS is rapid and sensitive but struggles with "spectral scrambling" and cannot easily distinguish positional isotopomers (e.g.,

    
     vs 
    
    
    
    ).
  • qNMR provides absolute structural certainty and positional verification but requires significantly more sample and rigorous setup.

Part 1: Comparative Analysis (The Data)

The following table contrasts the performance of qNMR and HRMS specifically for Boc-protected Tyrosine.

FeatureMethod A: qNMR (Gold Standard) Method B: HRMS (Rapid Screen)
Primary Utility Absolute purity (wt%) & Positional EnrichmentIsotopic Distribution & Mass Confirmation
Positional Resolution High. Can distinguish

from

via coupling constants (

).
Low. Measures total mass shift (

); cannot easily locate the isotope.
Boc-Group Interference Manageable. Boc signal (1.37 ppm) serves as an in-situ internal reference.High. The Boc group dominates ionization, potentially suppressing the Tyrosine signal.
Sample Requirement High (~5–10 mg). Destructive (unless recovered).Low (<0.1 mg). Non-destructive.
Precision (Isotopic)

1.0% (with proper relaxation delay).

0.1% (Orbitrap/FT-ICR).
Cost per Run High (Instrument time + Deuterated Solvents).Medium (High throughput).
Expert Insight: The "Boc Trap"

In HRMS, the labile nature of the Boc group can lead to in-source fragmentation. If your mass spec source is too hot, you will see a mix of Boc-Tyr and free Tyr, complicating the isotopic envelope calculation. qNMR avoids this thermal degradation if run at 298 K.

Part 2: Decision Logic & Workflow

Before selecting a protocol, use this logic flow to determine the necessary rigor based on your downstream application.

DecisionMatrix Start Start: Verification Need SampleAmt Sample Available? Start->SampleAmt Positional Positional Accuracy Required? (e.g., NMR Backbone Assignment) SampleAmt->Positional > 5 mg HRMS Method: HRMS (ESI-TOF/Orbitrap) Focus: Total Enrichment % SampleAmt->HRMS < 2 mg Positional->HRMS No (Proteomics/SILAC) qNMR Method: qNMR (600 MHz+) Focus: Absolute Purity & Position Positional->qNMR Yes (Structural Biology) Result1 Result: Global Enrichment % HRMS->Result1 Check Isotope Envelope Result2 Result: Site-Specific Purity qNMR->Result2 Check J-Coupling & Integration

Caption: Decision matrix for selecting between HRMS and qNMR based on sample availability and data granularity requirements.

Part 3: The Gold Standard Protocol (qNMR)

This protocol is designed to be self-validating . It uses the Boc group's protons as an intramolecular reference to verify the integrity of the Tyrosine backbone before calculating isotopic purity.

Reagents & Equipment
  • Solvent: DMSO-

    
     (99.9% D). Note: Avoid CDCl
    
    
    
    as trace acidity can deprotect the Boc group over time.
  • Internal Standard (IS): Dimethyl Sulfone (DMS).

    • Why DMS? It appears as a clean singlet at ~3.0 ppm, sitting perfectly in the "silent region" of the L-Tyrosine-N-t-Boc spectrum (between the

      
      -protons and 
      
      
      
      -proton). It is non-hygroscopic and chemically inert.
  • Instrument: 500 MHz NMR or higher.

Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of L-Tyrosine-N-t-Boc and 2.0 mg of Dimethyl Sulfone into a clean vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 600 µL of DMSO-

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (Critical for Quantitation)
  • Pulse Sequence: zg (standard 1D proton) or zg30.

  • Relaxation Delay (D1): Set to 30 seconds .

    • Causality: The

      
       relaxation time of the aromatic protons and the Boc methyls can be long. A short D1 (e.g., 1s) will saturate the signals, leading to under-integration of the Boc group and false purity calculations.
      
  • Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

  • Temperature: 298 K.

Data Processing & Self-Validation Steps

After phasing and baseline correction, perform the following checks:

Step A: The Intramolecular Check (Self-Validation) Before calculating isotopic purity, verify the chemical integrity of the molecule.

  • Integrate the Boc signal (~1.37 ppm, Singlet). Set value to 9.00 .

  • Integrate the Tyrosine

    
    -proton  (~4.0 - 4.2 ppm, Multiplet).
    
  • Pass Criteria: The

    
    -proton integral must be 1.00 ± 0.05 .
    
    • Failure Mode: If the integral is < 0.9, you likely have free Tyrosine (Boc fell off) or impurities. If > 1.1, you have solvent overlap.

Step B: Isotopic Enrichment Calculation (


C Example) 
If the sample is uniformly labeled 

, the proton signals attached to carbons will split into doublets (or larger multiplets) due to

coupling (~125-160 Hz).
  • Observe the Aromatic Protons (6.6 - 7.1 ppm).

  • In a non-labeled sample, these are doublets (AA'BB' system).

  • In a

    
    C-labeled sample, these become widely split doublets of doublets.
    
  • Satellite Method: If checking for partial enrichment (e.g., 98%), look for the central "silent" peak (the

    
    C isotope) amidst the large 
    
    
    
    C doublets.

Part 4: HRMS Protocol (The Rapid Screen)

While less structurally definitive, HRMS is essential for detecting the total isotopic envelope.

Conditions
  • Ionization: ESI (Electrospray Ionization), Positive Mode.[1][2]

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Direct Infusion: Preferred over LC to avoid chromatographic isotope separation effects.

Analysis Logic

For L-Tyrosine-N-t-Boc (


), the monoisotopic mass (unlabeled) is ~281.12 Da.
  • Target:

    
    .
    
  • For ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Tyrosine:  The Tyrosine part has 9 carbons.[3] The Boc group has 5 carbons (natural abundance).
    
    • Shift:

      
      .
      
    • Target Mass:

      
      .
      
The "Boc-Loss" Watchdog

In the mass spectrum, look for a peak at Mass - 100 Da (loss of Boc group).

  • If the ratio of (Boc-Tyr) to (Free-Tyr) is low, your source temperature is too high (>250°C). Lower the temperature to <150°C to ensure you are measuring the intact molecule's isotopic distribution, not a fragment.

Experimental Workflow Diagram

ExperimentalWorkflow Prep Sample Prep 10mg Sample + 2mg DMS in DMSO-d6 Acq Acquisition Pulse: zg30 D1: 30s (Critical) Prep->Acq Process Processing Phase & Baseline Corr. Acq->Process Check1 Validation 1: Boc (9H) vs Alpha (1H) Ratio = 9:1? Process->Check1 Check2 Validation 2: 13C Satellites Calculate % Enrichment Check1->Check2 Pass Report Final Report Purity & Enrichment % Check1->Report Fail (Impure) Check2->Report

Caption: Step-by-step qNMR workflow emphasizing the internal validation step (Boc:Alpha ratio) prior to isotopic calculation.

References

  • Quantitative NMR (qNMR)

    • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Internal Standard Selection

    • NIST (National Institute of Standards and Technology).[4] Standard Reference Materials for qNMR.

  • Isotopic Enrichment Analysis

    • Cambridge Isotope Laboratories.[5] "Isotope Effects in NMR Spectroscopy."

  • Boc-Chemistry & Stability

    • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.
  • Mass Spectrometry of Protected Amino Acids

    • Gross, J. H. (2017). Mass Spectrometry: A Textbook.

Sources

determining optical rotation of 15N labeled Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Optical Rotation Determination of


N-Boc-Tyr(Bzl)-OH 

Executive Summary & Strategic Context

In the realm of peptide synthesis and NMR structural studies,


N-Boc-Tyr(Bzl)-OH  serves as a critical isotopic tracer. While its chemical behavior mirrors the unlabeled analogue, the introduction of the 

N isotope (adding ~1 Da to the molecular mass) introduces a subtle but distinct variable in quantitative analytics.

This guide objectively compares the Polarimetric Determination (Optical Rotation) of this compound against its primary high-precision alternative, Chiral HPLC . While polarimetry remains the industry standard for rapid "identity and bulk purity" verification, this guide argues that it must be contextualized with Molar Rotation calculations to account for the isotopic mass shift, a nuance often overlooked in standard Certificates of Analysis (CoA).

Core Protocol: Polarimetric Determination

The determination of Specific Rotation


 is the primary method for verifying the macroscopic chirality of the bulk powder. For the 

N-labeled variant, the protocol follows the standard pharmacopeial methods but requires a Mass-Correction Factor to be scientifically accurate.
The "Isotope Effect" on Rotation

Contrary to common misconceptions, the


N substitution does not significantly alter the electronic chirality (the interaction with polarized light). However, it does alter the Molecular Weight (MW) , which affects the calculated Specific Rotation (

) because

is a mass-based unit (

).
  • Unlabeled MW (

    
    ):  371.43  g/mol 
    
  • 
    N-Labeled MW:  372.43  g/mol 
    
  • The Shift: Since the labeled molecule is heavier, a

    
     solution contains fewer molecules than the unlabeled equivalent. Theoretically, the measured 
    
    
    
    for the labeled compound will be ~0.3% lower than the unlabeled standard, purely due to dilution by mass.
Validated Experimental Workflow

Reagents:

  • Analyte:

    
    N-Boc-Tyr(Bzl)-OH (Dry, >98% purity).
    
  • Solvent: Absolute Ethanol (EtOH) or DMF (verify solubility; EtOH is standard for this derivative).

  • Equipment: Digital Polarimeter (Sodium D-line, 589 nm), thermostated cell (20°C).

Step-by-Step Protocol:

  • System Blanking (Self-Validation):

    • Fill the 1 dm polarimeter cell with pure solvent (EtOH).

    • Measure rotation.[1][2][3][4] Acceptance Criteria:

      
      .
      
    • Why: This validates that the solvent and cell windows are free of optically active contaminants.

  • Sample Preparation:

    • Weigh exactly

      
       of 
      
      
      
      N-Boc-Tyr(Bzl)-OH.
    • Transfer to a

      
       volumetric flask.
      
    • Dissolve in EtOH and dilute to mark. (Concentration

      
      ).
      
    • Critical: Ensure complete dissolution. Tyrosine derivatives can be slow to dissolve; sonicate if necessary but monitor temperature.

  • Measurement:

    • Rinse the cell with the sample solution (

      
      ).
      
    • Fill cell, ensuring no bubbles are in the light path.

    • Equilibrate to

      
       for 2 minutes.
      
    • Record angular rotation (

      
      ) as the average of 5 measurements.
      
  • Calculation:

    
    
    
    • Where

      
       and 
      
      
      
      .
  • Molar Rotation Conversion (For Isotopic Comparison): To compare strictly with the unlabeled standard's literature value, convert to Molar Rotation (

    
    ):
    
    
    
    
    • Insight: If the

      
       of your 
      
      
      
      N sample matches the
      
      
      of the unlabeled standard, the optical purity is confirmed, regardless of the mass-induced drop in
      
      
      .

Comparative Analysis: Polarimetry vs. Alternatives

While Polarimetry is the standard for identity, it is often insufficient for enantiomeric purity (detecting small amounts of D-isomer). The following comparison evaluates Polarimetry against Chiral HPLC (the Gold Standard) and NMR .

Performance Matrix
FeaturePolarimetry (Optical Rotation) Chiral HPLC (Alternative) Chiral NMR (Alternative)
Primary Utility Bulk Identity & Macroscopic PurityEnantiomeric Excess (% ee)Structural Confirmation
Sensitivity Low (Requires >10 mg sample)High (Requires <1 mg)Medium
Precision



Isotope Sensitivity Affected by Mass (requires correction)Separates by interaction (Mass independent)Can resolve isotopes (if

N coupled)
Blind Spots Cannot detect racemization < 1-2%Slower throughputExpensive; complex data interpretation
Cost/Run LowHigh (Columns/Solvents)High
Technical Deep Dive: Why Chiral HPLC is the Superior Alternative

For


N-Boc-Tyr(Bzl)-OH, specifically in drug development, Chiral HPLC  is the preferred alternative when verifying stereochemical integrity.
  • Mechanism: Uses a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak AD-H or OD-H).[5]

  • Advantage: It physically separates the L-isomer from the D-isomer.

  • Data Output: Provides a quantitative ratio (e.g., 99.5% L : 0.5% D). Polarimetry only gives a "net" rotation; a sample could be 90% pure but chemically contaminated with a high-rotation impurity, mimicking a pure signal.

Visual Workflows (Graphviz)

Figure 1: Decision Logic for Analytical Method Selection

Caption: Logical flow for selecting between Polarimetry and HPLC based on the stage of research (QC vs. R&D).

MethodSelection Start Sample: 15N-Boc-Tyr(Bzl)-OH Goal Define Analytical Goal Start->Goal Identity Routine ID / Batch Release Goal->Identity High Throughput Purity Precise Enantiomeric Purity (Detecting Racemization) Goal->Purity High Precision Polarimetry METHOD A: Polarimetry (Optical Rotation) Identity->Polarimetry HPLC METHOD B: Chiral HPLC (Gold Standard) Purity->HPLC Calc Calculate Specific Rotation Correction for 15N Mass Polarimetry->Calc Mandatory Step ResultB Output: % ee (Quantified D-isomer) HPLC->ResultB ResultA Output: [α] Value (Pass/Fail) Calc->ResultA

Figure 2: The Mass-Correction Loop for Isotopic Polarimetry

Caption: The self-validating calculation loop required to normalize specific rotation values for labeled compounds.

CorrectionLoop Measure Measure Raw Angle (α) StandardCalc Calc Standard [α] (Mass based) Measure->StandardCalc IsotopeNode Isotope Check: 15N Labeled? StandardCalc->IsotopeNode NoCorrection Report [α] IsotopeNode->NoCorrection No Correction Convert to Molar Rotation [Φ] ([α] × MW / 100) IsotopeNode->Correction Yes Compare Compare [Φ] to Unlabeled Literature Correction->Compare

References

  • Sigma-Aldrich. Boc-Tyr(Bzl)-OH Product Specification & Physical Properties. Retrieved from

  • National Institutes of Health (NIH). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Food Chem. 2012.[6] Retrieved from

  • BenchChem. A Comparative Guide to Chiral HPLC for Assessing Racemization. Retrieved from

  • IUPAC. Quantities, Units and Symbols in Physical Chemistry (Green Book). (Defines Molar vs. Specific Rotation). Retrieved from

Sources

Safety Operating Guide

Navigating the Disposal of L-TYROSINE-N-T-BOC, O-BZ ETHER (15N): A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Core Principles of Disposal: A Foundation of Safety

The disposal of any chemical waste is governed by a hierarchy of controls and a set of fundamental principles. Before delving into the specifics of L-TYROSINE-N-T-BOC, O-BZ ETHER (15N), it is imperative to internalize these core tenets:

  • Waste Identification and Characterization: The first and most critical step is to accurately identify the waste. This includes not only the primary chemical but also any solvents, reactants, or byproducts present in the waste stream.

  • Segregation: Never mix incompatible waste streams. The potential for unintended reactions, such as the release of toxic gases or the generation of heat, is a significant and preventable hazard.

  • Containment: Waste must be stored in appropriate, clearly labeled containers that are compatible with the chemical composition of the waste.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.

Deconstructing the Molecule: A Risk-Based Approach to Disposal

The key to safely disposing of L-TYROSINE-N-T-BOC, O-BZ ETHER (15N) lies in understanding the properties and potential hazards of its components.

ComponentKey Characteristics & Disposal Considerations
L-Tyrosine Backbone An aromatic amino acid. Generally considered non-hazardous, but as a fine powder, it can cause respiratory irritation.
N-tert-butoxycarbonyl (BOC) Group An acid-labile protecting group. Contact with strong acids will cleave the BOC group, generating isobutylene and carbon dioxide. This reaction can cause pressure buildup in a closed container. Therefore, waste containing this compound should not be mixed with acidic waste.[1][2][3][4][5][6]
O-Benzyl (Bz) Ether Can be cleaved under various conditions, including strong acids and oxidation. Benzyl ethers may form explosive peroxides upon prolonged storage and exposure to air. While the risk is lower for solid compounds, it is a factor to consider, especially for aged reagents or solutions.[7][8][9][10][11][12][13][14]
¹⁵N Isotope A stable, non-radioactive isotope of nitrogen. It poses no radiological hazard and does not require special disposal procedures beyond those for the chemical itself.[15][16] The waste can be treated as standard chemical refuse, adhering to local regulations.[16]

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the disposal of L-TYROSINE-N-T-BOC, O-BZ ETHER (15N) and its associated waste streams.

Waste Collection and Segregation:
  • Solid Waste:

    • Collect unreacted L-TYROSINE-N-T-BOC, O-BZ ETHER (15N), contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials contaminated with the compound in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure lid).

    • Crucially, do not mix this waste with acidic waste streams. The acid-lability of the BOC group could lead to the generation of gas and pressurization of the container.[1][2][3][4][5][6]

  • Liquid Waste:

    • If the compound is dissolved in an organic solvent, collect the solution in a separate, labeled hazardous waste container for flammable liquids.

    • The container should be appropriate for the solvent used (e.g., a safety can for flammable solvents).

    • Clearly list all components of the mixture on the waste label, including the full chemical name of the protected amino acid and the solvent(s).

    • As with the solid waste, avoid mixing with acidic solutions.

Container Labeling:

Proper labeling is not just a regulatory requirement; it is a critical safety communication tool. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "L-TYROSINE-N-T-BOC, O-BZ ETHER (15N)"

  • A list of all constituents in the container, including solvents and their approximate concentrations.

  • The date of accumulation.

  • The name and contact information of the principal investigator or responsible person.

  • Appropriate hazard pictograms (e.g., irritant, if applicable based on the parent compound's SDS).

Storage:
  • Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Store containers away from sources of ignition, heat, and direct sunlight.

  • Keep containers tightly sealed except when adding waste.

Final Disposal:
  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

  • The most common and environmentally responsible disposal method for this type of organic chemical waste is high-temperature incineration by a licensed facility. This process ensures the complete destruction of the compound.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing L-TYROSINE-N-T-BOC, O-BZ ETHER (15N).

DisposalWorkflow Disposal Workflow for L-TYROSINE-N-T-BOC, O-BZ ETHER (15N) Start Waste Generation (Solid or Liquid) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., excess reagent, contaminated PPE) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., in organic solvent) WasteType->LiquidWaste Liquid SegregateSolid Segregate in Labeled Solid Hazardous Waste Container SolidWaste->SegregateSolid SegregateLiquid Segregate in Labeled Liquid Hazardous Waste Container (Flammable if applicable) LiquidWaste->SegregateLiquid NoAcidMixing CRITICAL: Do NOT Mix with Acidic Waste SegregateSolid->NoAcidMixing StoreSAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment SegregateSolid->StoreSAA SegregateLiquid->NoAcidMixing SegregateLiquid->StoreSAA EHSDisposal Arrange for Disposal via Environmental Health & Safety (EHS) or Licensed Contractor StoreSAA->EHSDisposal

Caption: Decision-making workflow for the proper disposal of L-TYROSINE-N-T-BOC, O-BZ ETHER (15N) waste.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and a tangible demonstration of our commitment to safety and environmental stewardship. By understanding the chemical nature of L-TYROSINE-N-T-BOC, O-BZ ETHER (15N) and adhering to the principles and protocols outlined in this guide, researchers can confidently manage their waste streams, ensuring a safe and sustainable laboratory environment for all.

References

  • Nitrogen-15 (N-15) - Stable Isotope Data & Safety Information (MSDS). (n.d.). Retrieved from [Link]

  • Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research. (2025, August 13). Retrieved from [Link]

  • Process for the preparation of benzyl-ethers. (n.d.). Google Patents.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Radioactive Waste Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC. Retrieved from [Link]

  • Material Safety Data Sheet - Benzyl ether, 99%. (2006, June 23). Cole-Parmer. Retrieved from [Link]

  • 500440 dibenzyl ether safety data sheet - SDS US. (2015, November 29). Retrieved from [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. (2016, March 21). Organic Syntheses. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC. Retrieved from [Link]

  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. (2025, August 10). ResearchGate. Retrieved from [Link]

  • N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Determination of the δ15N of Total Nitrogen in Solids; RSIL Lab Code 2893. (n.d.). USGS Publications Warehouse. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]

  • IAEA TECDOC SERIES. (n.d.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.